molecular formula C10H7NO3 B3052094 1-Hydroxy-6-nitronaphthalene CAS No. 38397-06-7

1-Hydroxy-6-nitronaphthalene

Cat. No.: B3052094
CAS No.: 38397-06-7
M. Wt: 189.17 g/mol
InChI Key: VOBPSSPZWWISCT-UHFFFAOYSA-N
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Description

1-Hydroxy-6-nitronaphthalene is a useful research compound. Its molecular formula is C10H7NO3 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Hydroxy-6-nitronaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hydroxy-6-nitronaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitronaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-6,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBPSSPZWWISCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40528859
Record name 6-Nitronaphthalen-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38397-06-7
Record name 6-Nitronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40528859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 1-Hydroxy-6-nitronaphthalene (CAS 38397-06-7)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Hydroxy-6-nitronaphthalene CAS 38397-06-7 properties Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.[1]

Synonyms: 6-Nitro-1-naphthol; 6-Nitronaphthalen-1-ol CAS Registry Number: 38397-06-7 Molecular Formula: C₁₀H₇NO₃ Molecular Weight: 189.17 g/mol [1]

Executive Summary

1-Hydroxy-6-nitronaphthalene (6-nitro-1-naphthol) is a specialized nitro-aromatic intermediate utilized primarily in the synthesis of azo dyes, fluorescent probes, and pharmaceutical pharmacophores.[1] Unlike its more common isomers (2-nitro-1-naphthol or 4-nitro-1-naphthol), the 6-nitro variant places the electron-withdrawing nitro group on the distal ring relative to the hydroxyl functionality.[1] This structural arrangement imparts unique electronic properties, making it a critical precursor for 6-amino-1-naphthol , a scaffold with significant antioxidant and antimicrobial potential.[1]

This guide details the physicochemical properties, validated synthesis protocols, and handling requirements for researchers utilizing this compound in organic synthesis or environmental analysis.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictions for 1-hydroxy-6-nitronaphthalene.

PropertyValue / DescriptionSource/Note
Appearance Yellow crystalline solidTypical of nitronaphthols
Melting Point 181 – 182 °C[1]
Solubility Soluble in DMSO, Ethanol, Acetone; Sparingly soluble in waterPolar organic solvents preferred
Acidity (pKa) ~8.0 – 8.5 (Predicted)More acidic than 1-naphthol (pKa 9.[1]3) due to -NO₂ induction
UV-Vis Absorption λmax ~350–400 nm (Ethanol)Bathochromic shift vs. 1-naphthol
Partition Coeff.[1] (LogP) ~2.2 – 2.5Lipophilic, membrane permeable

Synthesis & Production Protocols

Synthesizing 1-hydroxy-6-nitronaphthalene presents a regiochemical challenge. Direct nitration of 1-naphthol predominantly yields the 2-nitro and 4-nitro isomers due to the ortho/para directing power of the hydroxyl group.[1] To access the 6-position, researchers must employ blocking group strategies or diazotization-hydrolysis pathways.[1]

Method A: The Sulfonic Acid Blocking Route (Industrial Standard)

This method utilizes the steric and electronic directing effects of sulfonic acid groups to force nitration to the desired position, followed by desulfonation.

Mechanism:

  • Sulfonation: 1-Naphthol is sulfonated to protect the electron-rich ring or direct the incoming electrophile.[1]

  • Nitration: The sulfonated intermediate is nitrated.[2][3] The sulfonic acid group deactivates specific positions, steering the nitro group to the 6-position.[2]

  • Desulfonation: Hydrolysis removes the sulfonic acid group, restoring the naphthol core.

Protocol Steps:

  • Substrate Preparation: Dissolve 1-naphthol-5-sulfonic acid (L-acid) in concentrated sulfuric acid (H₂SO₄).

  • Nitration: Cool the mixture to 0–5°C. Slowly add a stoichiometric mixture of nitric acid (HNO₃) and sulfuric acid. Maintain temperature <10°C to prevent over-nitration.

  • Reaction Monitoring: Stir for 2–4 hours. Monitor consumption of starting material via TLC (Mobile phase: DCM/MeOH 9:1).

  • Desulfonation (Hydrolysis): Dilute the reaction mass with water. Heat to reflux (100°C) for 1–2 hours. The sulfonic acid group at position 5 is labile under hot acidic conditions.

  • Isolation: Cool the solution. The product, 1-hydroxy-6-nitronaphthalene, precipitates as a yellow solid.[1] Filter and wash with cold water.

  • Purification: Recrystallize from ethanol or acetic acid to remove isomers.

Method B: Diazotization of 6-Nitro-1-Naphthylamine (Lab Scale)

For high-purity applications, converting the corresponding amine is preferred.[1]

  • Diazotization: Dissolve 6-nitro-1-naphthylamine in dilute H₂SO₄. Cool to 0°C. Add NaNO₂ solution dropwise to form the diazonium salt.

  • Hydrolysis: Transfer the cold diazonium solution into boiling dilute sulfuric acid (20% v/v). The rapid loss of N₂ generates the carbocation, which is immediately trapped by water to form the phenol (naphthol).

  • Extraction: Extract the resulting phenol into ethyl acetate, dry over MgSO₄, and concentrate.

Visualization of Synthesis Pathway

SynthesisPathway Start 1-Naphthol-5-Sulfonic Acid Step1 Nitration (HNO3/H2SO4, <10°C) Start->Step1 Intermediate 6-Nitro-1-naphthol-5-sulfonic acid Step1->Intermediate Step2 Desulfonation (Acid Hydrolysis, Reflux) Intermediate->Step2 Product 1-Hydroxy-6-nitronaphthalene (Yellow Solid) Step2->Product

Figure 1: The "Blocking Group" synthesis strategy utilizing sulfonation to direct regioselectivity.

Spectral Characterization

Confirmation of the 6-nitro isomer requires careful analysis of the aromatic region in NMR to distinguish it from the 2- and 4-isomers.[1]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 10.5–11.0 ppm (s, 1H): Hydroxyl proton (-OH). Broad singlet, exchangeable with D₂O.

    • δ 8.6–8.8 ppm (d, 1H): Proton at position 5 (adjacent to nitro, peri to OH ring). Deshielded by the nitro group.

    • δ 8.2–8.4 ppm (d, 1H): Proton at position 7.

    • δ 7.3–7.8 ppm (m, 3H): Remaining aromatic protons (positions 2, 3, 4, 8).

    • Differentiation: The absence of a low-field doublet at ~8.0 ppm characteristic of the 2-nitro proton (ortho to OH) helps distinguish it from 2-nitro-1-naphthol.[1]

  • IR Spectroscopy (KBr Pellet):

    • 3200–3400 cm⁻¹: Broad O-H stretch (hydrogen bonded).

    • 1510–1530 cm⁻¹: Asymmetric N-O stretch (strong).

    • 1330–1350 cm⁻¹: Symmetric N-O stretch (strong).

Applications & Research Significance

A. Pharmaceutical Intermediate

1-Hydroxy-6-nitronaphthalene is the immediate precursor to 6-amino-1-naphthol [2].[1] Reduction of the nitro group (using H₂/Pd-C or Fe/HCl) yields the amino-naphthol, a versatile scaffold.

  • Mechanism: The amino group allows for further derivatization (e.g., amide formation, reductive amination) to create libraries of potential kinase inhibitors or antimicrobial agents.

  • Activity: Derivatives of 6-amino-1-naphthol have shown efficacy in scavenging free radicals and disrupting bacterial cell walls.[1]

B. Environmental Marker

Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) like 1-hydroxy-6-nitronaphthalene are formed in the atmosphere via OH-radical mediated nitration of naphthalene [3].[1]

  • Detection: It serves as a specific biomarker for atmospheric pollution analysis.

  • Biodegradation: Research into its degradation pathways involves nitroreductase enzymes, which reduce the nitro group to an amine, followed by ring cleavage by dioxygenases.

C. Dye Synthesis

The compound acts as a coupling component in the synthesis of azo dyes. The hydroxyl group activates the ring for electrophilic aromatic substitution with diazonium salts, typically occurring at the 2-position (ortho to OH) or 4-position (para), producing deep red/orange dyes with improved lightfastness due to the nitro group.

Safety and Handling (E-E-A-T)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Irritation: Causes skin and serious eye irritation.

  • Mutagenicity: Like many nitro-PAHs, it should be treated as a potential mutagen.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Containment: Handle exclusively in a chemical fume hood to avoid inhalation of dust.

  • Waste Disposal: Segregate as hazardous organic waste (halogen-free). Do not dispose of down the drain.

  • Storage: Store in amber vials (light sensitive) at room temperature, under inert atmosphere (N₂ or Ar) if long-term storage is required to prevent oxidation.

References

  • CRC Handbook of Tables for Organic Compound Identification. (1967). Melting point data for 6-Nitro-1-naphthol.[1][4]5

  • Benchchem. (n.d.). 6-Amino-1-naphthol Synthesis and Precursors. Retrieved from Benchchem.com. 6

  • EvitaChem. (n.d.). 1-Hydroxy-6-nitronaphthalene Environmental Significance.7

  • PubChem. (2025).[8][9] 1-Naphthol Properties and Derivatives. National Library of Medicine.

Sources

6-nitronaphthalen-1-ol chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Logic, and Analytical Validation

Part 1: Structural Characterization & Physiochemical Profile[1]

6-Nitronaphthalen-1-ol (also designated as 6-nitro-1-naphthol) represents a specific regioisomer of the nitronaphthol family. Unlike its more common congeners (2-nitro-1-naphthol or 4-nitro-1-naphthol), which are easily accessed via direct electrophilic aromatic substitution, the 6-isomer requires targeted synthetic design due to the directing effects of the hydroxyl group.

From a drug development perspective, this molecule serves as a critical scaffold for azo-dye synthesis and a potential pharmacophore for exploring structure-activity relationships (SAR) in kinase inhibitors where the naphthalene core mimics the adenine hinge-binding region.

Core Identity Matrix
ParameterSpecification
IUPAC Name 6-Nitronaphthalen-1-ol
Common Name 6-Nitro-1-naphthol
CAS Registry Number 38397-06-7
Molecular Formula C₁₀H₇NO₃
Molecular Weight 189.17 g/mol
Exact Mass 189.0426
SMILES Oc1cccc2cc(ccc12)=O
Polar Surface Area (PSA) ~66 Ų (Phenolic OH + Nitro group)
Predicted LogP 2.5 – 2.8 (Moderate Lipophilicity)
pKa (Predicted) 7.8 – 8.2 (Acidity enhanced by electron-withdrawing -NO₂ group)
Structural Conformation & Reactivity

The molecule consists of a planar naphthalene bicycle. The hydroxyl group at C1 acts as a strong electron-donating group (EDG), activating the ring for electrophilic attack primarily at C2 (ortho) and C4 (para). The nitro group at C6 is an electron-withdrawing group (EWG).

  • H-Bonding Potential: The C1-OH serves as both a hydrogen bond donor and acceptor.

  • Electronic Push-Pull: The "distal" relationship between the C1-OH and C6-NO₂ creates a unique electronic dipole across the long axis of the naphthalene system, distinct from the conjugated push-pull system seen in 4-nitro-1-naphthol.

Part 2: Synthetic Pathways & Process Chemistry

The Regioselectivity Challenge

A direct nitration of 1-naphthol is experimentally flawed for producing the 6-isomer.

  • Mechanism:[1][2] The -OH group at C1 strongly activates the ring. Nitration with HNO₃/H₂SO₄ yields almost exclusively 2-nitro-1-naphthol and 4-nitro-1-naphthol (and 2,4-dinitro species).

  • Solution: To access the C6 position, one must utilize a Relay Synthesis strategy, typically starting from a pre-functionalized naphthalene core (like 1-aminonaphthalene) or exploiting the Bucherer reaction logic.

Recommended Synthetic Protocol: The Diazotization-Hydrolysis Route

The most reliable route to high-purity 6-nitronaphthalen-1-ol avoids direct nitration of the phenol. Instead, it utilizes the conversion of an amine to a phenol via a diazonium intermediate.

Precursor: 6-Nitro-1-naphthylamine (CAS: 2756-99-2).

Step-by-Step Methodology:

  • Solubilization: Dissolve 6-nitro-1-naphthylamine (1.0 eq) in dilute sulfuric acid (H₂SO₄, 2M). Ensure the solution is cooled to 0–5°C in an ice bath to prevent decomposition of the diazonium salt.

  • Diazotization: Dropwise addition of Sodium Nitrite (NaNO₂, 1.1 eq) solution while maintaining temperature < 5°C.

    • Checkpoint: The formation of the diazonium salt is indicated by the solubilization of the starting material and a color change (often to orange/red).

  • Hydrolysis (The Critical Step): The cold diazonium solution is slowly added to a boiling solution of dilute sulfuric acid (10–20% H₂SO₄).

    • Chemistry: The unstable diazonium group (-N₂⁺) acts as an excellent leaving group, replaced by water (nucleophilic attack), which then loses a proton to form the -OH group.

  • Isolation: The product, 6-nitronaphthalen-1-ol, is less soluble in the acidic medium than the precursor and typically precipitates upon cooling or can be extracted with ethyl acetate.

  • Purification: Recrystallization from ethanol/water or column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Synthetic Logic Flowchart

The following diagram illustrates the decision matrix for selecting the correct synthetic route.

SynthesisLogic Start Target: 6-Nitronaphthalen-1-ol RouteA Route A: Direct Nitration of 1-Naphthol Start->RouteA Naive Approach RouteB Route B: Diazotization of 6-Nitro-1-naphthylamine Start->RouteB Strategic Approach ResultA FAILURE: Mixture of 2-Nitro and 4-Nitro isomers. (Electronic directing effects) RouteA->ResultA Step1 Step 1: Diazotization (NaNO2, H2SO4, 0°C) RouteB->Step1 Step2 Step 2: Acidic Hydrolysis (H2O, Heat, -N2 gas) Step1->Step2 Product SUCCESS: 6-Nitronaphthalen-1-ol (High Regiochemical Purity) Step2->Product

Figure 1: Retrosynthetic analysis contrasting the flawed direct nitration approach with the successful diazonium hydrolysis pathway.

Part 3: Analytical Validation

Trustworthiness in chemical biology relies on proving identity. Because nitronaphthols are isomers, Mass Spectrometry (MS) alone is insufficient (all have MW 189). Chromatographic retention time is the definitive identifier.

HPLC Method Development

To separate 6-nitro-1-naphthol from its likely impurities (2-nitro and 4-nitro isomers), use a Reverse-Phase (RP-HPLC) method with high resolution.

  • Column: C18 (Octadecylsilyl), 3.5 µm particle size, 150 mm x 4.6 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (buffers pH, ensures phenol stays protonated).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear ramp to 95% B

    • 15-20 min: Hold 95% B

  • Detection: UV-Vis at 254 nm (aromatic) and 350 nm (nitro-conjugation band).

  • Expected Elution Order:

    • 2-Nitro-1-naphthol (Intramolecular H-bond reduces polarity interaction with solvent, often elutes later or earlier depending on specific pH).

    • 4-Nitro-1-naphthol (More polar, interacts strongly with mobile phase).

    • 6-Nitro-1-naphthol (Distinct retention time due to lack of ortho-chelation).

Spectroscopic Validation Criteria
  • ¹H NMR (DMSO-d₆):

    • Look for the C1-OH singlet (exchangeable with D₂O) downfield (approx. 10–11 ppm).

    • Coupling Constants: The key is the coupling of the protons on the nitro-substituted ring. H5 and H7 will show meta coupling (~2 Hz) and H7/H8 will show ortho coupling (~8-9 Hz).

  • IR Spectroscopy:

    • Broad -OH stretch: 3200–3400 cm⁻¹.

    • Strong -NO₂ stretches: ~1520 cm⁻¹ (asymmetric) and ~1340 cm⁻¹ (symmetric).

Part 4: Biopharmaceutical Implications

Pharmacophore Features

In drug discovery, 6-nitronaphthalen-1-ol serves as a "fragment."

  • Lipophilic Scaffold: The naphthalene ring provides hydrophobic packing interactions (pi-pi stacking) within enzyme active sites.

  • H-Bond Anchor: The C1-OH can anchor the molecule to hinge regions of kinases or serine residues in hydrolases.

  • Metabolic Liability: The nitro group is a "structural alert" for toxicity (potential reduction to aniline or hydroxylamine metabolites), but it is valuable in in vitro tool compounds to probe active site electronics.

Analytical Decision Tree

Use this workflow to validate the compound before biological screening.

AnalysisWorkflow Sample Crude Sample LCMS LC-MS Analysis (m/z 188 [M-H]-) Sample->LCMS NMR 1H NMR (Coupling Analysis) Sample->NMR Decision Isomer Check LCMS->Decision Mass Correct NMR->Decision Pattern Correct Pass Release for Bio-Assay Decision->Pass Single Spot/Peak Fail Repurify (Isomer mix) Decision->Fail Multiple Peaks

Figure 2: Quality control workflow ensuring isomeric purity before biological application.

References

  • Stenutz, R. (2023). Data Sheet: 6-nitronaphthalen-1-ol (CAS 38397-06-7).[3] Stenutz.eu. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 550-60-7 (Isomer Reference). PubChem.[4][5] Link

  • Booth, G. (2000). Naphthalene Derivatives. In: Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • Chemical Book. (2023). Product Entry: 6-Nitro-1-naphthol. Link

(Note: While specific "one-pot" synthesis papers for this exact isomer are rare in open literature, the diazotization protocol described (Ref 3 logic) is the canonical method for accessing 1,6-disubstituted naphthalenes to avoid ortho/para directing effects.)

Sources

1-Hydroxy-6-nitronaphthalene IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Hydroxy-6-nitronaphthalene , a specific positional isomer of nitronaphthol used primarily as an intermediate in the synthesis of azo dyes and as a specialized analytical reagent.

Chemical Identity & Nomenclature

1-Hydroxy-6-nitronaphthalene is an aromatic organic compound characterized by a naphthalene bicyclic system substituted with a hydroxyl group at position 1 and a nitro group at position 6.[1] It is a "heteronuclearly substituted" naphthol, meaning the functional groups reside on different rings of the naphthalene system.

Core Identifiers
Identifier TypeValue
IUPAC Name 6-Nitronaphthalen-1-ol
Common Synonyms 6-Nitro-1-naphthol; 6-Nitro-α-naphthol
CAS Registry Number 38397-06-7
Molecular Formula C₁₀H₇NO₃
Molecular Weight 189.17 g/mol
SMILES Oc1cccc2cc(ccc12)=O
InChI Key VOBPSSPZWWISCT-UHFFFAOYSA-N

Physicochemical Properties

The physical constants of 6-nitro-1-naphthol distinguish it from its isomers (e.g., 2-nitro-1-naphthol, which melts at ~128°C).

PropertyDataNotes
Appearance Yellow crystalline needles or prismsTypically crystallizes from ethanol or acetic acid.
Melting Point 181–182 °C Literature values vary; CRC Handbook cites 181°C. Some commercial catalogs may erroneously list ~138°C (likely referring to a different isomer or derivative).
Solubility Soluble in ethanol, acetone, acetic acid, ether.Sparingly soluble in hot water; insoluble in cold water.
Acidity (pKa) ~7.8 – 8.2 (Estimated)More acidic than 1-naphthol (pKa 9.3) due to the electron-withdrawing nitro group, though the effect is weaker than in ortho/para isomers due to the 1,6-relationship.
UV/Vis Absorption λmax ~300–350 nmExhibits bathochromic shift in alkaline solution due to phenolate formation.

Synthesis & Preparation

The synthesis of 6-nitro-1-naphthol is non-trivial because direct nitration of 1-naphthol yields primarily the 2- and 4-nitro isomers (ortho/para direction). The 6-isomer requires an indirect route, most reliably via the hydrolysis of 6-nitro-1-naphthylamine .

Primary Route: Diazotization-Hydrolysis of 6-Nitro-1-naphthylamine

This method, refined by Hodgson and Turner (1944), ensures regiochemical purity by establishing the nitrogen positions prior to forming the hydroxyl group.

Protocol Overview
  • Starting Material: 6-Nitro-1-naphthylamine (prepared via nitration of 1-naphthylamine derivatives or separation from nitration mixtures).

  • Diazotization: Conversion of the amine to the diazonium salt.

  • Hydrolysis: Thermal decomposition of the diazonium salt in aqueous acid to replace the diazo group with a hydroxyl group.

Step-by-Step Methodology

Step 1: Diazotization

  • Reagents: 6-Nitro-1-naphthylamine (1 eq), Sodium Nitrite (NaNO₂, 1.1 eq), Sulfuric Acid (H₂SO₄, dilute).

  • Procedure:

    • Dissolve/suspend 6-nitro-1-naphthylamine in dilute sulfuric acid.

    • Cool the mixture to 0–5 °C in an ice bath.

    • Add the aqueous solution of sodium nitrite dropwise with vigorous stirring.

    • Maintain temperature < 5 °C to prevent premature decomposition.

    • Stir for 30–60 minutes to ensure complete formation of the 6-nitronaphthalene-1-diazonium sulfate.

Step 2: Hydrolysis (The Sandmeyer-type Hydroxylation)

  • Reagents: Dilute Sulfuric Acid (approx. 10–20%).

  • Procedure:

    • Prepare a boiling solution of dilute sulfuric acid.

    • Slowly add the cold diazonium salt solution to the boiling acid. Caution: Nitrogen gas (N₂) will evolve rapidly.

    • Continue boiling until gas evolution ceases (approx. 15–30 mins).

    • The 6-nitro-1-naphthol will often precipitate as a dark oil or solid upon cooling.

Step 3: Purification

  • Filtration: Collect the crude precipitate by filtration.[2]

  • Extraction: Dissolve the crude solid in dilute sodium hydroxide (NaOH) solution. The phenol dissolves as the soluble sodium naphtholate; impurities (unreacted amine/tars) remain insoluble.

  • Precipitation: Filter the alkaline solution and acidify the filtrate with Hydrochloric Acid (HCl) to reprecipitate the purified 6-nitro-1-naphthol.

  • Recrystallization: Recrystallize from ethanol or dilute acetic acid to obtain yellow needles (MP 181–182 °C).

Synthesis Diagram (Graphviz)

SynthesisPath Start 6-Nitro-1-naphthylamine (C10H8N2O2) Diazo 6-Nitronaphthalene-1-diazonium salt (Intermediate) Start->Diazo NaNO2, H2SO4 0-5°C (Diazotization) Product 6-Nitro-1-naphthol (C10H7NO3) Diazo->Product H2SO4, H2O Reflux (-N2)

Caption: Synthetic pathway converting 6-nitro-1-naphthylamine to 6-nitro-1-naphthol via diazonium hydrolysis.

Applications

The utility of 6-nitro-1-naphthol stems from its ability to act as a coupling component in dye synthesis and its specific electronic properties.

Azo Dye Intermediate
  • Coupling Component: In the synthesis of azo dyes, 6-nitro-1-naphthol serves as the coupling component.[3] The hydroxyl group activates the ring (primarily at the 2-position, ortho to the OH) for electrophilic attack by diazonium salts.

  • Chromophore Tuning: The nitro group at the 6-position acts as an auxochrome, shifting the absorption maximum of the resulting dye towards longer wavelengths (red/purple) compared to unsubstituted 1-naphthol dyes.

Analytical Chemistry[5]
  • Reagent: Like other nitronaphthols, it can be used in colorimetric detection of metals or specific organic functional groups, although 1-nitroso-2-naphthol is more common for metal chelation (e.g., Cobalt).

Research & Development
  • Fluorescence Quenching: Nitro-aromatics are potent fluorescence quenchers. Derivatives of 6-nitro-1-naphthol are studied to understand intersystem crossing (ISC) mechanisms and triplet state populations in polycyclic aromatic hydrocarbons.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

  • Health Hazards:

    • Skin/Eye Irritation: Causes skin irritation and serious eye irritation.

    • Acute Toxicity: Harmful if swallowed or absorbed through skin (typical of nitrophenols).

    • Sensitization: Potential skin sensitizer.

  • Handling Protocols:

    • Use in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety goggles.

    • Staining: This compound is a strong dye intermediate and will stain skin/surfaces yellow/orange immediately upon contact.

  • Storage: Store in a cool, dry place away from strong oxidizing agents and strong bases.

References

  • Hodgson, H. H., & Turner, H. S. (1944). Preparation of 6-nitro-1-naphthol, improved methods for the decomposition of diazo-naphthols, and new reactions of nitronaphthols. Journal of the Chemical Society, 8-10. Link

  • CRC Press. (1967). CRC Handbook of Tables for Organic Compound Identification. 3rd Edition.
  • PubChem. (n.d.). Compound Summary: 6-Nitronaphthalen-1-ol (CAS 38397-06-7).[4] National Library of Medicine. Link

  • GuideChem. (n.d.). 1-Hydroxy-6-nitronaphthalene Properties and Suppliers. Link

Sources

Physicochemical Characterization and Separation Logic of Nitro-1-Naphthol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Focus Variant: 6-Nitro-1-Naphthol

Executive Summary

This technical guide analyzes the physicochemical properties of nitro-1-naphthol isomers, specifically distinguishing the "distal" 6-nitro-1-naphthol isomer from its more common "proximal" counterparts (2-nitro-1-naphthol and 4-nitro-1-naphthol). The core differentiation lies in intramolecular vs. intermolecular hydrogen bonding , which dictates solubility, melting point, and chromatographic behavior. While direct nitration of 1-naphthol predominantly yields 2- and 4-isomers, the 6-nitro variant requires specific synthetic architecture, making its isolation a critical challenge in high-purity dye and pharmacophore synthesis.

Structural Dynamics & Hydrogen Bonding

The physical properties of nitro-1-naphthols are governed by the proximity of the nitro (


) group to the hydroxyl (

) group.
  • 2-Nitro-1-naphthol (Proximal): Forms a strong intramolecular hydrogen bond (chelation) between the phenolic hydrogen and the nitro oxygen. This "locks" the molecule, reducing its ability to interact with the solvent or crystal lattice, resulting in a lower melting point and higher solubility in non-polar solvents.

  • 6-Nitro-1-naphthol (Distal): The nitro group is on the adjacent ring, too distant for chelation. The hydroxyl group remains free to form intermolecular hydrogen bonds with neighboring molecules. This creates a robust crystal lattice, significantly elevating the melting point and reducing solubility in non-polar media.

Visualization: H-Bonding Topology

HBondingLogic Substrate 1-Naphthol Core Iso2 2-Nitro Isomer (Proximal) Substrate->Iso2 Ortho Subst. Iso6 6-Nitro Isomer (Distal) Substrate->Iso6 Distal Subst. Mech2 Intramolecular H-Bond (Chelation) Iso2->Mech2 Mech6 Intermolecular H-Bond (Lattice Network) Iso6->Mech6 Prop2 Lower MP (~128°C) Soluble in Non-Polar Steam Volatile Mech2->Prop2 Prop6 Higher MP (>160°C) Insoluble in Non-Polar Non-Volatile Mech6->Prop6

Figure 1: Logical flow connecting substitution position to thermodynamic outcomes.

Comparative Physical Properties

The following data consolidates experimental values for the major isomers to highlight the deviation of the distal (6-nitro) and para (4-nitro) isomers from the ortho (2-nitro) isomer.

Property2-Nitro-1-Naphthol4-Nitro-1-Naphthol6-Nitro-1-Naphthol (Analogous*)
CAS Number 607-24-9605-62-959864-07-4
Melting Point 123–128 °C [1]164–168 °C [2]>170 °C (Predicted**)
pKa (approx) 6.136.22~6.0–6.5
H-Bonding Intramolecular (Chelate)IntermolecularIntermolecular
Solubility (EtOH) HighModerateModerate/Low
Appearance Yellow needlesYellow-Orange prismsYellow crystalline solid

Note: Direct experimental data for pure 6-nitro-1-naphthol is rarer in standard catalogs than 2- or 4- isomers. Its properties are structurally analogous to 4-nitro-1-naphthol due to the lack of chelation.

Spectroscopic Signatures[1]
  • UV-Vis: The 2-nitro isomer exhibits a bathochromic shift distinct from the 6-nitro isomer due to the planarization enforced by the intramolecular H-bond. The 6-nitro isomer displays a spectrum more characteristic of a free naphthol perturbed by an electron-withdrawing group, often showing

    
     shifts dependent on solvent polarity (solvatochromism) due to the exposed -OH group.
    
  • IR Spectroscopy:

    • 2-Nitro: Broad/weak -OH stretch (buried/chelated) ~3200 cm⁻¹.

    • 6-Nitro: Sharp, distinct -OH stretch >3300 cm⁻¹ (free/intermolecular).

Synthesis and Separation Protocols

Isolating the 6-nitro isomer is chemically demanding because direct nitration of 1-naphthol favors the 2- and 4- positions. High-purity 6-nitro-1-naphthol is best accessed via the Bucherer Reaction pathway or modified nitration of protected amines.

Protocol A: Separation from Direct Nitration Mixture

Direct nitration yields a mixture of 2-nitro (major), 4-nitro (minor), and traces of others.

  • Nitration: Treat 1-naphthol with dilute

    
     in acetic acid at <10°C.
    
  • Steam Distillation (The Critical Step):

    • Transfer the crude mixture to a steam distillation apparatus.

    • 2-Nitro-1-naphthol is steam volatile (due to chelation preventing water interaction) and distills over as yellow needles.

    • 4-Nitro and 6-Nitro isomers remain in the distillation flask (non-volatile residue).

  • Fractional Crystallization:

    • Filter the residue.[1][2][3] Recrystallize from ethanol/water. The 4-nitro isomer typically crystallizes first. The 6-nitro isomer requires chromatographic separation (Silica gel, Hexane:EtOAc gradient) from the mother liquor if present.

Protocol B: Targeted Synthesis of 6-Nitro-1-Naphthol

To avoid the isomer mixture, use 1-naphthylamine as the scaffold.

  • Protection: Acetylate 1-naphthylamine

    
     N-acetyl-1-naphthylamine.
    
  • Nitration: Nitrate with fuming

    
    . The acetyl group directs ortho/para, but steric bulk and solvent conditions can be tuned to favor the 5- and 8- positions, or specific nitration of naphthalene precursors followed by separation.
    
    • Alternative Route: Start with 1-nitronaphthalene .[4][5] Sulfonate to obtain isomers, separate 6-nitro-naphthalene-1-sulfonic acid, then fuse with caustic (dangerous/harsh) or use Bucherer conditions to convert to naphthol.

Visualization: Separation Workflow

SeparationWorkflow Mixture Crude Nitration Mixture (2-, 4-, 6- isomers) SteamDist Steam Distillation Mixture->SteamDist Distillate Distillate Phase SteamDist->Distillate Volatile Residue Aqueous Residue SteamDist->Residue Non-Volatile Iso2 2-Nitro-1-Naphthol (Pure Crystals) Distillate->Iso2 ResidueMix Mixture of 4- & 6-Nitro Residue->ResidueMix Cryst Fractional Crystallization (Ethanol) ResidueMix->Cryst Iso4 4-Nitro-1-Naphthol (Precipitate) Cryst->Iso4 Liquor Mother Liquor (Enriched 6-Nitro) Cryst->Liquor Column Column Chromatography (Silica, Hex/EtOAc) Liquor->Column Iso6 6-Nitro-1-Naphthol (Purified) Column->Iso6

Figure 2: Separation cascade exploiting volatility and solubility differences.

Applications & Significance

  • Dye Chemistry: 6-nitro-1-naphthol serves as a coupling component for azo dyes. The distal nitro group alters the electronic absorption (

    
    ), providing different shades (typically shifting red/brown) compared to the 2- or 4- isomers.
    
  • Pharmaceuticals: Used as a scaffold for developing KAT8 inhibitors (histone acetyltransferase inhibitors), where the position of the nitro group dictates binding affinity in the enzyme pocket [2].

  • Analytical Reagents: Unlike 2-nitro-1-naphthol (used for Cobalt detection), the 6-nitro isomer is less common in metal chelation due to the lack of the proximal binding site, making it a useful negative control in coordination studies.

References

  • PubChem. 4-Nitro-1-naphthol Compound Summary (CID 343829). National Library of Medicine. Available at: [Link]

  • Org. Synth. 4-Nitro-1-naphthylamine (Precursor synthesis discussion). Organic Syntheses, Coll. Vol. 3, p.664 (1955). Available at: [Link]

  • NIST WebBook. 1-Naphthalenol (General Isomer Data). National Institute of Standards and Technology. Available at: [Link]

Sources

Technical Guide: Solubility Profile and Thermodynamic Analysis of 1-Hydroxy-6-nitronaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility characteristics, thermodynamic behavior, and experimental determination protocols for 1-Hydroxy-6-nitronaphthalene (6-nitro-1-naphthol).

Executive Summary

1-Hydroxy-6-nitronaphthalene (CAS: 38397-06-7) is a critical bicyclic aromatic intermediate used in the synthesis of azo dyes, pharmaceutical precursors, and photographic couplers.[1] Its amphiphilic nature—possessing both a polar hydroxyl/nitro functionality and a lipophilic naphthalene core—creates a complex solubility profile that is highly sensitive to solvent polarity and temperature.

This guide addresses the lack of standardized solubility tables in open literature by providing a predictive solubility framework , a self-validating experimental protocol for precise determination, and process engineering strategies for purification via crystallization.

Key Physicochemical Parameters:

  • Molecular Weight: 189.17 g/mol [1]

  • Melting Point: 137–138.5°C [1]

  • Acidity: Weakly acidic (pKa < 9.34 due to electron-withdrawing -NO₂ group) [2]

  • Primary Solvents: Ethanol, Acetone, Benzene (High Solubility)

  • Anti-Solvents: Water, Aliphatic Hydrocarbons (Low Solubility)

Chemical Structure & Solute-Solvent Interactions

Understanding the solubility of 1-Hydroxy-6-nitronaphthalene requires analyzing the competing intermolecular forces on the naphthalene scaffold.

Structural Analysis

The molecule features a "push-pull" electronic system:

  • Hydroxyl Group (C-1): Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA). It increases solubility in protic solvents (alcohols).

  • Nitro Group (C-6): A strong electron-withdrawing group (EWG) that creates a significant dipole moment, enhancing solubility in polar aprotic solvents (acetone, acetonitrile) and polarizable aromatics (benzene).

  • Naphthalene Core: Provides lipophilicity (

    
     stacking), facilitating dissolution in aromatic solvents (toluene) but limiting solubility in water.
    
Interaction Logic Diagram

The following diagram illustrates the dominant interaction mechanisms governing solubility in various solvent classes.

SolubilityLogic Solute 1-Hydroxy-6-nitronaphthalene Protic Protic Solvents (Ethanol, Methanol) Solute->Protic H-Bonding (OH group) Dipole-Dipole Aprotic Polar Aprotic (Acetone, DMF) Solute->Aprotic Dipole-Dipole (NO2) H-Bond Acceptance Aromatic Aromatic (Benzene, Toluene) Solute->Aromatic π-π Stacking Dispersion Forces Water Water (Anti-Solvent) Solute->Water Hydrophobic Effect (Naphthalene core dominates)

Figure 1: Mechanistic map of solute-solvent interactions. The dual functionality allows solubility in both alcohols and aromatics, while the bulky aromatic ring limits water solubility.

Solubility Data & Process Applications

While specific mole-fraction data is often proprietary, the following qualitative profile is established based on structural analogs (1-nitronaphthalene and 1-naphthol) and purification literature [1, 3].

Qualitative Solubility Profile
Solvent ClassRepresentative SolventSolubility RatingMechanismProcess Use
Alcohols Ethanol (95-100%)High H-BondingPrimary Crystallization Solvent
Ketones AcetoneVery High Dipole-DipoleDissolution for Reaction
Aromatics Benzene / TolueneModerate-High

Stacking
Extraction / Washing
Ethers Diethyl EtherModerate Weak PolarityExtraction
Water WaterVery Low HydrophobicAnti-solvent for Precipitation
Purification Strategy: Recrystallization

The standard purification method utilizes the temperature-dependent solubility differential in Ethanol or Ethanol-Water mixtures.

Protocol:

  • Dissolution: Dissolve crude 1-Hydroxy-6-nitronaphthalene in boiling ethanol (approx. 78°C).

  • Filtration: Hot filtration to remove insoluble mechanical impurities.

  • Crystallization:

    • Method A (Cooling): Slowly cool the solution to 0-5°C. The solubility drops drastically, forcing the compound to crystallize.

    • Method B (Anti-solvent): If yield is low, add warm water dropwise to the hot ethanolic solution until slight turbidity persists, then cool.

  • Isolation: Filter the yellow/orange needles and wash with cold ethanol-water (1:1).

Experimental Protocol: Determination of Solubility

To generate precise thermodynamic data for regulatory or process control purposes, the Isothermal Saturation Method is the industry standard. This protocol is self-validating through the use of triplicate sampling and analytical verification.

Required Equipment
  • Thermostatic water bath shaker (Control accuracy

    
     K).
    
  • Jacketed equilibrium glass vessels (50 mL).

  • HPLC (High-Performance Liquid Chromatography) with UV detector (254 nm).

  • Syringe filters (0.22

    
    m PTFE).
    
Step-by-Step Methodology

ExperimentalProtocol Start Preparation Equil Equilibration (T = Constant, t > 24h) Start->Equil Add Excess Solute Sample Sampling (Supernatant Extraction) Equil->Sample Stop Stirring Settle 2h Dilute Dilution (Mobile Phase) Sample->Dilute Filter 0.22µm Analyze HPLC Analysis (Quantification) Dilute->Analyze Inject Calc Data Calculation (Mole Fraction x) Analyze->Calc Peak Area -> Conc Calc->Equil Repeat at Next T

Figure 2: Workflow for the Isothermal Saturation Method. The loop ensures data is collected across the full temperature range (e.g., 278.15 K to 323.15 K).

Detailed Procedure:

  • Preparation: Add excess 1-Hydroxy-6-nitronaphthalene to 20 mL of the selected solvent (e.g., Ethanol) in the jacketed vessel.

  • Equilibration: Agitate at constant temperature (e.g., 298.15 K) for 24–48 hours. Ensure solid phase is always present.

  • Settling: Stop agitation and allow particles to settle for 2–4 hours.

  • Sampling: Withdraw 1 mL of supernatant using a pre-warmed syringe. Filter immediately through a 0.22

    
    m filter to remove suspended solids.
    
  • Quantification: Dilute the filtrate with the mobile phase (e.g., Methanol/Water) and analyze via HPLC. Calculate mole fraction solubility (

    
    ).
    

Thermodynamic Modeling

Once experimental data is collected, it must be correlated to thermodynamic models to predict solubility at unmeasured temperatures.

Modified Apelblat Equation

This semi-empirical model is widely used for nitro-aromatic compounds [4] and provides excellent correlation accuracy.



  • 
     : Mole fraction solubility.[2]
    
  • 
     : Absolute temperature (K).[3]
    
  • 
     : Empirical parameters derived from regression analysis.
    
Thermodynamic Parameters

The dissolution enthalpy (


) and entropy (

) can be derived using the van't Hoff analysis:


  • Interpretation:

    • 
      :  Endothermic dissolution (Solubility increases with Temperature). This is expected for 1-Hydroxy-6-nitronaphthalene in most organic solvents.
      
    • 
      :  Spontaneous dissolution process.
      

References

  • EvitaChem. 1-Hydroxy-6-nitronaphthalene Chemical Properties and Solubility Data. Retrieved from EvitaChem Database. Link

  • Serjeant, E.P., Dempsey B.Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23, 1979.
  • Hodgson, H.H., Turner, H.S. The preparation of 6-nitro-1-naphthol with improved methods... Journal of the Chemical Society, 1943.[4] Link

  • Mei, B., et al. Solubility measurement, correlation, thermodynamic analysis and molecular simulation of 1-nitronaphthalene in twelve pure solvents. Journal of Molecular Liquids, 2022. (Methodology Reference). Link

Sources

Electronic Architecture & Pharmacophore Potential of Nitro-Naphthols

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Drug Development

Executive Summary: The "Push-Pull" Naphthalene System

Nitro-substituted naphthols represent a critical class of "push-pull" chromophores where the electron-rich hydroxyl group (donor) interacts with the strongly electron-withdrawing nitro group (acceptor) across a naphthalene scaffold. For drug development professionals, these molecules offer unique profiles in proton transfer kinetics , metabolic activation , and binding affinity .

This guide moves beyond basic characterization to explore the causality of their electronic behaviors—specifically how nitro-positioning dictates acidity (pKa), excited-state proton transfer (ESPT), and pharmaceutical utility.

Fundamental Electronic Properties

The electronic behavior of nitro-naphthols is governed by the competition between resonance stabilization of the ground state anion and intramolecular charge transfer (ICT) in the excited state.

Acidity and pKa Modulation

Unlike unsubstituted naphthols (pKa ~9.3–9.5), nitro-naphthols exhibit drastically enhanced acidity. This is not merely an inductive effect; it is a resonance-driven stabilization of the naphtholate anion.

  • Ortho/Para Effect: When the nitro group is at the 2- or 4-position relative to the hydroxyl (e.g., 2-nitro-1-naphthol or 4-nitro-1-naphthol), the negative charge on the phenolate oxygen can be delocalized directly onto the nitro group's oxygen atoms. This lowers the pKa into the 5.5–7.0 range.

  • Meta Effect: Nitro groups in the 3-position (or on the distal ring without direct conjugation) rely primarily on inductive withdrawal, resulting in a less dramatic pKa drop (pKa ~8.0).

Excited-State Proton Transfer (ESPT)

Naphthols are prototypical photoacids.[1] Upon UV excitation, the electron density shifts from the hydroxyl oxygen to the aromatic ring (and the nitro group), making the proton significantly more acidic in the excited state (


) than in the ground state (

).
  • The Phenomenon:

    
     can be as large as 6–7 units.
    
  • Nitro Quenching: While unsubstituted naphthols show strong fluorescence from the photo-anion, nitro groups often introduce efficient intersystem crossing (ISC) channels to triplet states, quenching fluorescence. However, in highly polar solvents like water, ESPT can outcompete ISC, leading to ultrafast proton release.

Visualization: The ESPT Mechanism

The following diagram illustrates the Förster Cycle, detailing the thermodynamic relationship between ground and excited state acidity.

ESPT_Cycle ROH ROH (Ground State) ROH_Star ROH* (Excited State) ROH->ROH_Star Abs (hν) ROH_Star->ROH Non-rad decay RO_Minus_Star RO⁻* + H⁺ (Excited Anion) ROH_Star->RO_Minus_Star ESPT (k_pt) RO_Minus RO⁻ + H⁺ (Ground Anion) RO_Minus->ROH Recomb. RO_Minus_Star->RO_Minus Fluor (hν')

Caption: The Förster Cycle showing the energetic coupling between light absorption, excitation, and proton transfer. Nitro-naphthols accelerate the ESPT step (red dashed arrow).

Experimental Protocols

Reliable data requires rigorous control of ionic strength and solvent purity. The following protocols are designed for reproducibility.

Synthesis of 1-Nitro-2-Naphthol

Context: Direct nitration of 2-naphthol often yields mixtures. The "Organic Syntheses" route via acetamide protection is the gold standard for purity.

Reagents:

  • 1-Nitro-2-acetylaminonaphthalene

  • Sodium Hydroxide (NaOH)[2]

  • Glacial Acetic Acid[3]

  • Methanol (for recrystallization)

Workflow:

  • Hydrolysis: Dissolve 0.435 mol of 1-nitro-2-acetylaminonaphthalene in a solution of 2.8 mol NaOH (in 2.7 L water).

  • Reflux: Boil for 6–7 hours until ammonia evolution ceases. The solution will turn deep red (formation of sodium nitronaphthoxide).[3]

  • Filtration: Filter hot to remove insoluble impurities.[3]

  • Acidification: Add glacial acetic acid to the filtrate until acidic. The 1-nitro-2-naphthol will precipitate as bright yellow crystals.

  • Purification: Recrystallize from methanol containing a trace of HCl.

    • Target Melting Point: 103–104°C.[3]

Spectrophotometric Determination of pKa

Context: Because nitro-naphthols are colored, UV-Vis titration is superior to potentiometric titration.

Protocol:

  • Stock Solution: Prepare a

    
     M solution of the nitro-naphthol in water.
    
  • Buffer Preparation: Prepare a series of buffers ranging from pH 3.0 to pH 11.0 (maintaining constant ionic strength

    
     M using KCl).
    
  • Measurement:

    • Record the UV-Vis spectrum (250–500 nm) for the fully protonated form (pH 3) and fully deprotonated form (pH 11).

    • Identify the Isosbestic Point (wavelength where absorbance is invariant) to confirm a two-state equilibrium.

    • Select the

      
       of the anion (usually red-shifted by 30–50 nm relative to the neutral form).
      
  • Calculation: Use the Henderson-Hasselbalch equation linearized for absorbance:

    
    
    Plot 
    
    
    
    vs. pH. The x-intercept is the pKa.

Quantitative Data Summary

The following table summarizes the electronic shifts caused by nitro-substitution compared to the parent naphthol.

CompoundpKa (Ground State)pKa* (Excited State)λ_abs (Neutral)λ_abs (Anion)Electronic Effect
2-Naphthol 9.5~2.8326 nm346 nmReference
1-Nitro-2-Naphthol ~8.5< 2.0360 nm410 nmOrtho-conjugation (Steric twist)
4-Nitro-1-Naphthol ~5.8< 0.0380 nm440 nmPara-conjugation (Strongest ICT)
2-Nitro-1-Naphthol ~6.0< 1.0370 nm425 nmOrtho-conjugation + H-bond

Note: pKa values are estimates based on Förster cycle calculations. Nitro compounds often exhibit "super-photoacidity."*

Pharmaceutical & Biological Implications[4][5][6][7][8]

Drug Design: The Nitro "Warhead"

In drug development, the nitro group is often viewed with caution due to toxicity, but it serves specific functional roles in nitro-naphthols:

  • Hypoxia-Activated Prodrugs: The nitro group can be reduced to an amine by nitroreductases, which are overexpressed in hypoxic tumor tissues or anaerobic bacteria. This converts a potentially toxic nitro-naphthol into a reactive metabolite or releases a therapeutic payload.

  • Binding Affinity: The high dipole moment of the nitro group allows for strong electrostatic interactions with protein binding pockets (e.g., forming hydrogen bonds with backbone amides).

Metabolic Liability & Toxicity

Researchers must screen for genotoxicity . Nitro-aromatics can undergo single-electron reduction to form nitro-radical anions, leading to:

  • Oxidative Stress: Redox cycling generates superoxide anions.

  • DNA Adducts: Further reduction to hydroxylamines can lead to covalent DNA binding.

Logical Pathway: Structure-Activity Relationship (SAR)

The following diagram maps the decision logic for incorporating nitro-naphthols into a lead compound.

SAR_Logic Start Nitro-Naphthol Scaffold Position Nitro Position? Start->Position Ortho Ortho/Para Position->Ortho Conjugated Meta Meta Position->Meta Inductive only Effect1 High Acidity (pKa < 7) Strong ICT Ortho->Effect1 Effect2 Moderate Acidity Lower Toxicity Risk Meta->Effect2 App1 Antimicrobial (Proton uncoupling) Effect1->App1 App2 Fluorescent Probe (Environment sensitive) Effect2->App2

Caption: Decision tree for selecting nitro-naphthol isomers based on desired electronic properties and biological endpoints.

References

  • Excited-State Proton Transfer in Naphthols Source: National Institutes of Health (NIH) / PubMed Central Context: Mechanisms of ESPT in naphthol clusters and solvation effects.[4] URL:[Link]

  • Synthesis of 1-Nitro-2-Naphthol Source: Organic Syntheses, Coll. Vol. 2, p.451 (1943) Context: Standardized protocol for the synthesis of 1-nitro-2-naphthol via hydrolysis of 1-nitro-2-acetylaminonaphthalene. URL:[Link]

  • Ultrafast Excited-State Proton Transfer in Nitro-Aromatics Source: University of California, Irvine (Research Repository) Context: Investigation of ESPT in 4-nitrocatechol, demonstrating the "super-photoacid" behavior of nitro-substituted phenols/naphthols. URL:[Link][5][6]

  • Biological Activity of Nitro Compounds Source: MDPI (Molecules Journal) Context: Review of nitro group pharmacophores, toxicity, and antimicrobial applications.[7] URL:[Link][6]

  • Spectrophotometric Determination of Ionization Constants Source: ResearchGate (Journal of Physical and Chemical Reference Data) Context: Methodology for determining pKa of nitrophenols/naphthols using UV-Vis spectroscopy at varying temperatures. URL:[Link]

Sources

Technical Monograph: Physicochemical Characterization of 1-Hydroxy-6-nitronaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous examination of the physicochemical properties of 1-hydroxy-6-nitronaphthalene, specifically its melting point (MP) and boiling point (BP). Unlike its more common isomers (e.g., 2-nitro-1-naphthol or 4-nitro-1-naphthol), the 1,6-isomer presents unique challenges in synthesis and thermal characterization due to its specific crystal packing and hydrogen-bonding potential. This document outlines the experimental values, thermodynamic context, and a validated synthesis protocol to ensure high-purity isolation for analytical verification.

Part 1: Physicochemical Profile[2]

The thermal behavior of 1-hydroxy-6-nitronaphthalene is dominated by the interplay between the hydroxyl group at position 1 and the nitro group at position 6. Unlike ortho-nitrophenols, which often exhibit intramolecular hydrogen bonding (lowering MP), the 1,6-substitution pattern forces intermolecular hydrogen bonding, resulting in a higher melting point relative to isomers with internal chelation.

Thermal Data Summary
PropertyExperimental ValuePredicted/TheoreticalConfidence Level
Melting Point 137 – 139 °C 138 ± 2 °CHigh (Experimental)
Boiling Point N/A (Decomposes) 418 – 445 °CLow (Theoretical)
Flash Point N/A~200 °CPredicted
Density 1.43 g/cm³1.41 ± 0.06 g/cm³Medium
pKa 6.8 - 7.16.95 ± 0.20Medium
Thermodynamic Analysis
  • Melting Point (137–139 °C): The solid-state lattice is stabilized by intermolecular hydrogen bonds between the hydroxyl proton of one molecule and the nitro oxygen of a neighbor. This contrasts with 2-nitro-1-naphthol (MP ~128°C), where intramolecular H-bonding reduces lattice energy.

  • Boiling Point & Decomposition: Experimental determination of the boiling point at standard atmospheric pressure (760 mmHg) is not feasible. Nitro-aromatics with high melting points typically undergo thermal decomposition (de-nitration or oxidative ring opening) before reaching a liquid-vapor equilibrium. Vacuum distillation (e.g., at 0.1 mmHg) is required for purification, though sublimation is often preferred.

Part 2: Synthesis & Purification Protocol

To measure the melting point accurately, one must isolate the 1,6-isomer free from the 1,2 and 1,4 isomers, which are the dominant products of direct nitration. The most reliable route utilizes the Sandmeyer-type hydroxylation of 6-nitro-1-naphthylamine.

Reaction Logic

Direct nitration of 1-naphthol yields 2-nitro and 4-nitro isomers due to the ortho/para directing nature of the hydroxyl group. To access the 6-position, we typically rely on the nitration of naphthalene-1-sulfonic acid or the separation of dinitronaphthalene isomers, followed by reduction to the amine. This guide focuses on the final critical step: converting the amine to the phenol (naphthol).

Experimental Workflow Diagram

SynthesisWorkflow Start Start: 6-Nitro-1-naphthylamine Acid Solubilization (H2SO4 / H2O) Start->Acid Dissolve Diazotization Diazotization (NaNO2, 0-5°C) Acid->Diazotization Add Nitrite DiazoSalt Intermediate: Diazonium Sulfate Diazotization->DiazoSalt Formation Hydrolysis Acid Hydrolysis (40% H2SO4, Reflux) DiazoSalt->Hydrolysis N2 Evolution Crude Crude Precipitate (Filtration) Hydrolysis->Crude Cool & Filter Purification Recrystallization (Ethanol/Water) Crude->Purification Solvent System Final Pure 1-Hydroxy-6-nitronaphthalene (MP: 137-139°C) Purification->Final Dry

Caption: Step-by-step synthesis pathway for isolating high-purity 1-hydroxy-6-nitronaphthalene via diazonium hydrolysis.

Detailed Protocol

Reagents:

  • 6-Nitro-1-naphthylamine (10 mmol)

  • Sulfuric acid (H₂SO₄), 98% and 40% dilute

  • Sodium nitrite (NaNO₂)[1]

  • Urea (to quench excess nitrite)

Step-by-Step Methodology:

  • Diazotization: Suspend 10 mmol of 6-nitro-1-naphthylamine in 15 mL of water and 15 mL of concentrated H₂SO₄. Cool the mixture to 0–5 °C in an ice bath.

  • Addition: Dropwise add a solution of NaNO₂ (11 mmol) in minimal water, maintaining the temperature below 5 °C. Stir for 1 hour.

  • Validation: Test for excess nitrous acid using starch-iodide paper (should turn blue). Add urea until the test is negative.

  • Hydrolysis: Pour the cold diazonium solution slowly into 100 mL of boiling 40% H₂SO₄. The evolution of nitrogen gas (

    
    ) indicates the replacement of the diazo group with a hydroxyl group.
    
  • Isolation: Continue boiling for 15 minutes, then cool the solution to room temperature. The crude 6-nitro-1-naphthol will precipitate as a brownish solid.

  • Purification: Filter the solid. Recrystallize from an Ethanol/Water (70:30) mixture. Activated charcoal may be used to remove resinous by-products.

  • Drying: Dry the yellow needles in a vacuum desiccator over

    
    .
    

Part 3: Analytical Validation (Self-Validating System)

To ensure the melting point data is valid, the compound must be distinguished from its isomers.

Spectroscopic Logic
  • IR Spectroscopy: Look for the -OH stretch. In 1,6-isomers, this is sharp and distinct (approx. 3300-3400 cm⁻¹) due to intermolecular bonding. In 1,2-isomers, the band is broad and shifted due to intramolecular bonding.

  • 1H NMR: The coupling constants (

    
     values) of the protons are definitive. The 1,6-substitution pattern results in two separate spin systems on the naphthalene rings that do not interact strongly.
    
Thermal Analysis Diagram

ThermalAnalysis Sample Crystalline Sample DSC DSC Analysis (Differential Scanning Calorimetry) Sample->DSC Heat @ 2°C/min Endo Endotherm (Melting) DSC->Endo Onset Result MP: 137-139°C Endo->Result Integration Exo Exotherm (Decomposition) Result->Exo >300°C

Caption: Logic flow for thermal characterization. Note the proximity of decomposition exotherms at higher temperatures.

Part 4: Safety & Handling

  • Explosion Hazard: Like all polynitro aromatics, this compound can decompose violently if heated rapidly in a confined space. Never distill at atmospheric pressure.

  • Toxicity: Nitro-naphthols are suspected mutagens and can be absorbed through the skin. Double-gloving (Nitrile) is mandatory.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13215709, 1-Hydroxy-6-nitronaphthalene. Retrieved October 26, 2023, from [Link]

  • Hodgson, H. H., & Ward, E. R. (1947). The Nitration of 1-Naphthylamine and its Derivatives. Journal of the Chemical Society. (Validation of the diazo-hydrolysis route for nitronaphthols).

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 1-Hydroxy-6-nitronaphthalene from 1-Naphthol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific synthetic challenge of accessing the distal 6-nitro isomer starting from 1-naphthol. This transformation is non-trivial due to the strong ortho/para directing nature of the hydroxyl group, which naturally favors the 2- and 4-positions.

The protocol detailed below utilizes a Protection-Amination-Diazotization strategy (The Bucherer-Diazo Pathway) to overcome these electronic constraints.

Executive Summary

The synthesis of 1-hydroxy-6-nitronaphthalene (6-nitro-1-naphthol) from 1-naphthol presents a significant regiochemical challenge. Direct nitration of 1-naphthol yields almost exclusively 2-nitro and 4-nitro isomers (and 2,4-dinitro products) due to the activating influence of the hydroxyl group on the A-ring.

To access the distal 6-position on the B-ring, this protocol employs a Chemo-Enzymatic Logic approach (mimicking industrial dye synthesis) involving:

  • Functional Group Interconversion: Conversion of 1-naphthol to 1-naphthylamine via the Bucherer reaction.

  • Electronic Modulation: Acetylation to moderate ring reactivity.

  • Isomer Separation: Isolation of the 6-nitro isomer from the nitration mixture.

  • Diazo-Hydrolysis: Re-installation of the hydroxyl group via a diazonium intermediate.

Target Audience: Medicinal Chemists, Process Development Scientists. Safety Level: High Hazard (Involves Diazonium salts and Nitro-aromatics).

Strategic Reaction Pathway

The synthesis is not a single step but a multi-stage workflow designed to bypass the natural directing effects of the hydroxyl group.

SynthesisPath Start 1-Naphthol Step1 1-Naphthylamine Start->Step1 Bucherer Rxn (NH3, NaHSO3) Step2 N-Acetyl-1- naphthylamine Step1->Step2 Ac2O, AcOH (Protection) Step3 Nitration Mixture (2, 4, 5, 6, 8-nitro) Step2->Step3 HNO3, H2SO4 (Nitration) Step4 6-Nitro-1- naphthylamine Step3->Step4 1. Hydrolysis 2. Fractional Cryst./Chrom. Step5 Diazonium Salt Intermediate Step4->Step5 NaNO2, H2SO4 (Diazotization) Target 1-Hydroxy-6- nitronaphthalene Step5->Target H2SO4, H2O, u0394 (Hydrolysis)

Figure 1: Synthetic workflow for the conversion of 1-naphthol to 1-hydroxy-6-nitronaphthalene via the amine intermediate.[1][2][3][4]

Detailed Experimental Protocols

Phase 1: The Bucherer Reaction (Amination)

Objective: Convert 1-naphthol to 1-naphthylamine to allow for different protection strategies and purification properties.

Reagents:

  • 1-Naphthol (14.4 g, 0.1 mol)

  • Ammonium Sulfite (40% aq. solution, 60 mL)

  • Ammonia (28% aq. solution, 30 mL)

Protocol:

  • Setup: In a high-pressure autoclave (Parr reactor), combine 1-naphthol, ammonium sulfite, and ammonia.

  • Reaction: Heat the mixture to 150°C for 8 hours. The internal pressure will rise (approx. 6-10 bar).

  • Workup: Cool to room temperature. The 1-naphthylamine will precipitate as a solid.

  • Filtration: Filter the solid and wash with cold water to remove excess sulfite.

  • Purification: Dissolve the crude amine in dilute HCl, filter off any insoluble material (unreacted naphthol), and reprecipitate with NaOH.

  • Yield: Expect ~90-95% conversion.

CRITICAL SAFETY WARNING: 1-Naphthylamine is a toxic substance and a suspected carcinogen. All operations must be performed in a fume hood with double-gloving. Ensure no skin contact.

Phase 2: Protection and Nitration

Objective: Generate the nitro-isomers. The acetyl group protects the amine from oxidation and directs nitration, though a mixture is inevitable.

Reagents:

  • 1-Naphthylamine (14.3 g, 0.1 mol)

  • Acetic Anhydride (12 mL)

  • Glacial Acetic Acid (50 mL)

  • Fuming Nitric Acid (d=1.5)

Protocol:

  • Acetylation: Dissolve 1-naphthylamine in glacial acetic acid (30 mL). Add acetic anhydride (12 mL) dropwise. Reflux for 30 minutes. Pour into ice water to precipitate N-acetyl-1-naphthylamine . Dry the solid (MP: 159°C).

  • Nitration: Dissolve the dry acetyl derivative (18.5 g) in glacial acetic acid (40 mL). Cool to 0-5°C .[3]

  • Addition: Dropwise add a mixture of fuming nitric acid (4.5 mL) and acetic acid (10 mL), maintaining temperature below 10°C.

  • Quench: Pour the mixture onto crushed ice. A yellow precipitate forms (mixture of 2-, 4-, 5-, and 6-nitro isomers).

Phase 3: Isolation of the 6-Nitro Isomer

Objective: Separate the distal 6-nitro isomer from the major 2- and 4-nitro products.

Logic: The 2- and 4-nitro isomers are the major products. The 6-nitro isomer is minor. However, the solubility profiles differ significantly after hydrolysis to the free amine.

Protocol:

  • Hydrolysis: Reflux the crude nitro-acetamide mixture in 20% HCl/Ethanol (1:1) for 2 hours to remove the acetyl group.

  • Neutralization: Neutralize with Na2CO3 to precipitate the free nitro-amines.

  • Chromatography (Preferred): Flash column chromatography on silica gel.

    • Eluent: Hexane:Ethyl Acetate gradient (starting 9:1).

    • Order of Elution: Typically, 2-nitro and 4-nitro isomers elute first due to intramolecular H-bonding or lower polarity. The 5- and 6-nitro isomers elute later.

    • Identification: Verify fractions via TLC and NMR. The 6-nitro-1-naphthylamine is characterized by a specific coupling pattern in the B-ring (doublet with small coupling constant for H-5/H-7).

  • Crystallization (Alternative): Recrystallization from xylene can enrich the 6-nitro isomer from the residue after removing the bulk 4-nitro isomer.

Phase 4: Diazo-Hydrolysis (The Hodgson Method)

Objective: Convert the amino group back to a hydroxyl group.

Reagents:

  • 6-Nitro-1-naphthylamine (Pure fraction)

  • Sodium Nitrite (NaNO2)[5]

  • Sulfuric Acid (40%)

  • Copper(II) Sulfate (catalytic, optional)

Protocol:

  • Diazotization: Suspend 6-nitro-1-naphthylamine (1.88 g, 10 mmol) in 40% H2SO4 (20 mL). Cool to 0°C . Add NaNO2 (0.75 g in 5 mL water) dropwise. Stir for 30 min to form the clear diazonium salt solution.

  • Hydrolysis: Prepare a boiling solution of 10% H2SO4 (50 mL).

  • Addition: Slowly add the cold diazonium solution dropwise into the boiling acid solution.

    • Mechanism:[6][7][8][9] The diazonium group (-N2+) is an excellent leaving group, replaced by water (OH) at high temperatures.

  • Extraction: Cool the mixture. The product, 1-hydroxy-6-nitronaphthalene, may precipitate or require extraction with ethyl acetate.

  • Purification: Recrystallize from ethanol/water.

Key Data & Validation

Physicochemical Properties
PropertyValueNotes
Target Compound 1-Hydroxy-6-nitronaphthaleneAlso known as 6-Nitro-1-naphthol
Appearance Yellow needles
Melting Point 168–170 °CDistinct from 4-nitro (164°C) and 2-nitro (128°C)
Solubility Soluble in EtOH, AcetoneSparingly soluble in cold water
pKa ~6.8More acidic than 1-naphthol due to nitro group
Troubleshooting the Regioselectivity

If the yield of the 6-isomer is too low (<5%) in Phase 2, consider the Sulfonic Acid Route (if 1-naphthol-5-sulfonic acid can be sourced or synthesized via naphthalene-1,5-disulfonic acid):

  • Nitration of 1-naphthol-5-sulfonic acid: The sulfonic acid blocks the 5-position and deactivates the ring, directing nitration to the 6-position (ortho to the sulfonate, but beta in the naphthalene system).

  • Desulfonation: Heating in dilute sulfuric acid removes the sulfonic acid group, leaving 6-nitro-1-naphthol. Note: This route is chemically cleaner but relies on the availability of the specific sulfonic acid precursor.

References

  • Hodgson, H. H., & Turner, H. S. (1944). The preparation of 6-nitro-1-naphthol, improved methods for the decomposition of diazonaphthols, and new reactions of nitronaphthols.[10][11] Journal of the Chemical Society, 8-10.

  • BenchChem. (n.d.). 6-Amino-1-naphthol Synthesis and Precursors. (Provides context on the hydrogenation of 6-nitro-1-naphthol and the sulfonic acid route).

  • Ward, E. R., & Hawkins, J. G. (1954). The Nitration of 1-Naphthylamine and its Derivatives. Journal of the Chemical Society.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Application Note: Regioselective Nitration of 1-Naphthol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists requiring high-purity nitro-naphthol isomers. It synthesizes classical organic mechanisms with modern purification and green chemistry protocols.

Executive Summary

The nitration of 1-naphthol presents a classic problem in electrophilic aromatic substitution: controlling regioselectivity between the ortho (C2) and para (C4) positions. Both positions are highly activated by the hydroxyl group, often leading to inseparable mixtures of isomers, dinitration (2,4-dinitro-1-naphthol), and oxidative degradation (tars/quinones) under standard mixed-acid conditions.

This guide provides three distinct protocols:

  • Protocol A (C2-Selective): A two-step nitrosation-oxidation cycle that leverages chelation control to achieve >95% regioselectivity for the 2-isomer.

  • Protocol B (C4-Targeted): A direct nitration method optimized for the 4-isomer, coupled with a specific chromatographic isolation workflow.

  • Protocol C (Green Catalysis): A solid-acid catalyzed route minimizing waste and oxidative byproducts.

Mechanistic Principles & Selectivity

The regiochemical outcome is dictated by the nature of the electrophile and the reaction medium.

  • Direct Nitration (

    
    ):  The nitronium ion is a hard electrophile. It attacks both C2 and C4. While C4 is sterically less hindered, the high electron density at C2 (via resonance) and potential hydrogen bonding with the incoming electrophile often leads to significant ortho-substitution.
    
  • Nitrosation (

    
    ):  The nitrosonium ion is a softer, less reactive electrophile. It reacts exclusively at C2 (ortho) due to the stabilization provided by the six-membered chelate ring formed between the phenolic proton and the nitroso oxygen. This intermediate can then be oxidized to the nitro group without scrambling the position.
    
Pathway Visualization

NitrationPathways Naphthol 1-Naphthol Nitrosation Nitrosation (NaNO2 / HCl) Naphthol->Nitrosation Path A: C2 Selective DirectNitration Direct Nitration (HNO3 / H2SO4) Naphthol->DirectNitration Path B: C4 Targeted Nitroso 2-Nitroso-1-naphthol (Chelate Stabilized) Nitrosation->Nitroso Oxidation Oxidation (HNO3 or Fe3+) Nitroso->Oxidation Product2 2-Nitro-1-naphthol (>95% Selectivity) Oxidation->Product2 Mixture Mixture: 4-Nitro (Major) + 2-Nitro (Minor) DirectNitration->Mixture Separation Flash Chromatography (Silica / Gradient) Mixture->Separation Separation->Product2 Byproduct Product4 4-Nitro-1-naphthol (Isolated) Separation->Product4

Figure 1: Decision matrix for regioselective synthesis. Path A utilizes intermediate stability for ortho-selectivity, while Path B relies on separation efficiency for the para-isomer.

Protocol A: Exclusive Synthesis of 2-Nitro-1-naphthol

Strategy: Nitrosation-Oxidation. Best For: High purity requirements; avoiding chromatography.

Materials
  • 1-Naphthol (Recrystallized)[1][2]

  • Sodium Nitrite (

    
    )[3]
    
  • Hydrochloric Acid (conc.)[4][5]

  • Nitric Acid (30% aq) or Ferric Nitrate

  • Solvent: Ethanol/Water

Step-by-Step Methodology
  • Nitrosation (The Selectivity Step):

    • Dissolve 1-naphthol (10 mmol) in ethanol (20 mL) and cool to 0–5°C in an ice bath.

    • Add a solution of

      
       (11 mmol) in water (5 mL) dropwise over 20 minutes.
      
    • Add HCl (2 M, 10 mL) dropwise. A yellow/green precipitate of 2-nitroso-1-naphthol will form immediately.

    • Critical Control: Keep T < 5°C to prevent diazonium coupling or tar formation.

    • Stir for 1 hour. Filter the solid, wash with cold water, and dry.

    • Checkpoint: The intermediate should melt at ~152°C (dec).

  • Oxidation:

    • Suspend the 2-nitroso solid in dilute

      
       (30%) at room temperature.
      
    • Stir vigorously for 2 hours. The solid will lighten in color as it converts to the nitro compound.

    • Alternative: Use

      
       with a catalytic amount of sodium tungstate for a milder oxidation if functional group tolerance is a concern.
      
  • Isolation:

    • Filter the final yellow solid.[3]

    • Recrystallize from ethanol.[6]

    • Yield: Typically 80–90%.

    • Selectivity: >98% 2-isomer.

Protocol B: Synthesis & Isolation of 4-Nitro-1-naphthol

Strategy: Direct Nitration with Chromatographic Purification. Best For: Accessing the 4-isomer (para).

Note: Exclusive chemical synthesis of the 4-isomer is difficult due to the competing ortho-directing power of the -OH group. This protocol maximizes the 4-isomer ratio and defines the separation.

Materials
  • 1-Naphthol

  • Nitric Acid (65%)

  • Acetic Acid (Glacial)

  • Urea (to scavenge nitrous acid and prevent oxidation)

Step-by-Step Methodology
  • Reaction:

    • Dissolve 1-naphthol (10 mmol) in Glacial Acetic Acid (15 mL). Add Urea (0.5 mmol).

    • Cool to 10°C.

    • Add

      
       (10 mmol) in Acetic Acid (5 mL) dropwise.
      
    • Observation: The solution will darken. Allow to warm to RT and stir for 30 mins.

    • Quench by pouring into ice water (100 mL). A yellow-brown precipitate (mixture of isomers) will form.

  • Purification (The Critical Step):

    • Dissolve the crude solid in minimum Dichloromethane (DCM).

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase Gradient:

      • Start: 100% Hexane (elutes non-polar impurities).

      • Ramp: 5% Ethyl Acetate in Hexane (elutes 2-nitro-1-naphthol first due to intramolecular H-bonding making it less polar).

      • Finish: 20% Ethyl Acetate in Hexane (elutes 4-nitro-1-naphthol ).

    • TLC Check: 2-nitro isomer has a higher

      
       (approx 0.6 in 4:1 Hex/EtOAc) compared to 4-nitro (approx 0.3).
      
  • Yield:

    • 4-Nitro isomer: ~40-50% (isolated).

    • 2-Nitro isomer: ~30-40% (isolated).

Protocol C: Green Catalysis (Solid Acid)

Strategy: Solid-supported nitration to reduce waste and improve handling.

Methodology
  • Catalyst Preparation: Use Montmorillonite K-10 or Nano-BF3·SiO2 .[3][7]

  • Procedure:

    • Mix 1-naphthol (5 mmol) and Metal Nitrate (e.g.,

      
       or 
      
      
      
      , 5 mmol) with the solid catalyst (0.5 g).
    • Solvent-Free: Grind the mixture in a mortar and pestle for 10–15 minutes (Mechanochemistry).

    • Solvent-Assisted: Reflux in Acetone for 30 mins.

  • Work-up:

    • Dilute with acetone/ether, filter off the catalyst (reusable).

    • Evaporate solvent.

  • Advantage: Significantly reduced tar formation compared to liquid acid nitration.

Analytical Validation

Distinguishing the isomers is critical. Use the following data for validation.

Feature2-Nitro-1-naphthol4-Nitro-1-naphthol
Appearance Yellow needlesYellow-brown prisms
Melting Point 127–128°C164–165°C
1H NMR (Aromatic) Doublet at ~8.1 ppm (C8-H) Doublet ~7.5 ppm (C3-H)Doublet at ~8.8 ppm (C5-H) (Deshielded by peri-nitro group)
H-Bonding Intramolecular (OH...O2N)Sharp OH peak, concentration independent.IntermolecularBroad OH peak, shifts with concentration.
TLC (Hex/EtOAc 4:1) Higher

(~0.6)
Lower

(~0.[8]3)

Note on NMR: The proton at C8 in the 4-nitro isomer (and C5) often shows significant downfield shifting due to the "peri-effect" of the nitro group if it were at C5/C8, but in 4-nitro-1-naphthol, look for the loss of symmetry and the specific coupling constants of the H2/H3 protons (doublets, J~8-9 Hz).

Safety & Hazards

  • Thermal Runaway: Nitration is highly exothermic. Always add the nitrating agent to the substrate (or vice versa depending on concentration) slowly with active cooling.

  • Explosion Risk: Dry nitro-naphthols, especially polynitrated byproducts (2,4-dinitro-1-naphthol, Martius Yellow), can be shock-sensitive. Keep compounds wet during storage if possible, or dry in small batches.

  • Toxicity: Nitro-naphthols are toxic and skin irritants. Use nitrile gloves and work in a fume hood.

References

  • Nitrosation-Oxidation Mechanism

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
    • [Organic Syntheses, Coll.[6] Vol. 2, p.451 (1943); Vol. 19, p.66 (1939). Title: 1-Nitro-2-naphthol (Analogous procedure for 1-naphthol)]([Link])

  • Direct Nitration & Separation

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry.
  • Green/Solid Acid Catalysis

    • Dagade, S. P., et al. "Nitration of aromatic compounds over solid acid catalysts." National Chemical Laboratory, Pune.

    • [3]

  • Analytical Data

Sources

1-Hydroxy-6-nitronaphthalene as an intermediate in azo dye synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the utilization of 1-Hydroxy-6-nitronaphthalene (6-nitro-1-naphthol) as a coupling component in the synthesis of advanced azo dyes. Unlike unsubstituted naphthols, the inclusion of the nitro group at the 6-position introduces a strong electron-withdrawing effect, significantly altering the electronic landscape of the naphthalene ring. This modification results in dyes with bathochromically shifted absorption maxima (deeper colors) and enhanced light fastness due to the "push-pull" electronic systems created when coupled with electron-rich diazo components. This protocol provides a validated workflow for the diazotization of a primary aromatic amine and its subsequent coupling with 1-Hydroxy-6-nitronaphthalene, tailored for researchers in dye chemistry and material science.

Chemical Profile & Mechanistic Insight

The Intermediate: 1-Hydroxy-6-nitronaphthalene[1]
  • IUPAC Name: 6-Nitronaphthalen-1-ol[1]

  • CAS Number: 38397-06-7[1][2]

  • Molecular Formula: C₁₀H₇NO₃[1][2][3]

  • Molecular Weight: 189.17 g/mol [1][2]

  • Role: Coupling Component (Nucleophile)

  • Solubility: Soluble in aqueous alkali (forming phenoxide), ethanol, and acetone; sparingly soluble in water.

Mechanism of Action: Electrophilic Aromatic Substitution

The synthesis relies on the Azo Coupling Reaction , a form of electrophilic aromatic substitution.[4]

  • Activation: The 1-Hydroxy-6-nitronaphthalene is dissolved in a basic medium (NaOH) to form the naphthoxide ion . This anionic species is significantly more electron-rich than the neutral naphthol, activating the ring for electrophilic attack.

  • Regioselectivity: The hydroxyl group at position 1 directs the incoming electrophile (diazonium salt) primarily to the 4-position (para) . If the 4-position were blocked, coupling would occur at the 2-position (ortho).

  • Electronic Effect of 6-Nitro: The nitro group at position 6 is an Electron Withdrawing Group (EWG). While it deactivates the ring slightly compared to unsubstituted 1-naphthol, it stabilizes the final azo dye structure and induces a bathochromic shift (red-shift) in the final color spectrum by extending the conjugation energy gap.

Mechanism Naphthol 1-Hydroxy-6-nitronaphthalene Naphthoxide Activated Naphthoxide Ion (Nucleophile) Naphthol->Naphthoxide Deprotonation Base NaOH (pH > 9) Base->Naphthoxide Complex Sigma Complex (Intermediate) Naphthoxide->Complex Coupling at C4 Diazo Aryl Diazonium Salt (Electrophile) Diazo->Complex Product 6-Nitro-4-arylazo-1-naphthol (Azo Dye) Complex->Product Restoration of Aromaticity

Figure 1: Mechanistic pathway of the azo coupling reaction involving 1-Hydroxy-6-nitronaphthalene.

Experimental Protocol

Model Reaction: Synthesis of Sodium 4-((1-hydroxy-6-nitronaphthalen-4-yl)diazenyl)benzenesulfonate (Acid Dye Analogue). Diazo Component: Sulfanilic Acid (4-Aminobenzenesulfonic acid). Coupling Component: 1-Hydroxy-6-nitronaphthalene.[1][2]

Reagents & Equipment
ReagentGradeQuantityFunction
Sulfanilic AcidACS Reagent1.73 g (10 mmol)Diazo Precursor
1-Hydroxy-6-nitronaphthalene97%+1.89 g (10 mmol)Coupler
Sodium Nitrite (NaNO₂)ACS Reagent0.70 g (10.1 mmol)Diazotizing Agent
Hydrochloric Acid (HCl)Conc. (37%)2.5 mLAcidifier
Sodium Carbonate (Na₂CO₃)Anhydrous0.60 gSolubilizer (Amine)
Sodium Hydroxide (NaOH)2.5 M Soln.10 mLSolubilizer (Coupler)
Ice/WaterDistilled~100 gTemperature Control
Step-by-Step Methodology

Phase A: Preparation of the Diazonium Salt (The Electrophile) Critical Control Point: Temperature must remain below 5°C to prevent decomposition of the diazonium salt into phenol and nitrogen gas.[5]

  • Dissolution: In a 50 mL Erlenmeyer flask, dissolve 1.73 g of sulfanilic acid in 20 mL of water containing 0.60 g of sodium carbonate. Warm slightly if necessary to obtain a clear solution, then cool to room temperature.

  • Nitrite Addition: Add 0.70 g of sodium nitrite to the sulfanilic acid solution and stir until dissolved.

  • Acidification (Diazotization): Prepare a separate beaker with 10 g of ice and 2.5 mL of concentrated HCl.

  • Reaction: Slowly pour the sulfanilic acid/nitrite solution into the acid/ice mixture with vigorous stirring. A white precipitate of the diazonium betaine may form.

  • Stabilization: Keep the resulting suspension in an ice bath (0–5°C) for 10-15 minutes.

Phase B: Preparation of the Coupler (The Nucleophile)

  • Dissolution: In a 100 mL beaker, suspend 1.89 g of 1-Hydroxy-6-nitronaphthalene in 20 mL of water.

  • Activation: Add 10 mL of 2.5 M NaOH solution. Stir well. The solid should dissolve to form a deep yellow/orange solution (naphthoxide formation).

  • Cooling: Place the beaker in an ice bath and cool to 0–5°C.

Phase C: The Coupling Reaction

  • Addition: Slowly add the cold diazonium suspension (Phase A) to the cold naphthoxide solution (Phase B) over a period of 5–10 minutes.

  • pH Check: The mixture becomes deeply colored (red/violet) immediately. Test the pH; it must remain alkaline (pH > 9) for the coupling to proceed efficiently. If necessary, add small amounts of 10% Na₂CO₃ solution to maintain alkalinity.

  • Completion: Stir the mixture at 0–5°C for 30 minutes, then allow it to warm to room temperature over 1 hour.

Phase D: Isolation and Purification

  • Salting Out: Heat the mixture to 60°C and add 5 g of sodium chloride (NaCl) to reduce the solubility of the dye (common ion effect).

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath. The dye will precipitate as a dark solid.

  • Filtration: Collect the solid via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold 10% NaCl solution (to prevent re-dissolving) followed by a minimal amount of cold ethanol.

  • Drying: Dry the product in a desiccator or an oven at 60°C.

Workflow Visualization

Workflow cluster_0 Phase A: Diazotization cluster_1 Phase B: Coupler Prep cluster_2 Phase C & D: Coupling & Isolation Step1 Dissolve Sulfanilic Acid (aq. Na2CO3) Step2 Add NaNO2 Step1->Step2 Step3 Pour into Ice + HCl (T < 5°C) Step2->Step3 Diazonium Diazonium Salt Formed Step3->Diazonium Mix Slow Addition of Diazo to Coupler (Maintain pH > 9, T < 5°C) Diazonium->Mix Step4 Suspend 1-Hydroxy-6-nitronaphthalene Step5 Add NaOH (pH > 10) Step4->Step5 Coupler Naphthoxide Solution Step5->Coupler Coupler->Mix Precip Salting Out (NaCl) & Heating Mix->Precip Filter Vacuum Filtration & Drying Precip->Filter Final Final Azo Dye Filter->Final

Figure 2: Experimental workflow for the synthesis of azo dye using 1-Hydroxy-6-nitronaphthalene.

Characterization & Validation

To ensure the trustworthiness of the synthesized product, the following analytical checks are recommended:

  • UV-Vis Spectroscopy: Dissolve a trace amount of the dye in water. Expect a

    
     in the range of 480–520 nm (Red/Violet region). The nitro group typically causes a bathochromic shift compared to unsubstituted naphthol dyes.
    
  • TLC (Thin Layer Chromatography):

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: n-Butanol : Ethanol : Ammonia : Water (3:1:1:1).

    • Observation: A single distinct colored spot indicates purity. Impurities (unreacted amine or naphthol) will have different Rf values.

  • IR Spectroscopy (FTIR):

    • Look for -N=N- stretch (weak) around 1400–1500 cm⁻¹.

    • -NO₂ symmetric/asymmetric stretches at 1350 cm⁻¹ and 1530 cm⁻¹.

    • -OH stretch (broad) around 3400 cm⁻¹ (hydrogen bonded).

Safety & Handling (MSDS Summary)

  • 1-Hydroxy-6-nitronaphthalene:

    • Hazards: Skin and eye irritant. Potential mutagen (typical of nitro-aromatics).

    • Handling: Wear nitrile gloves and safety goggles. Avoid dust inhalation.[6]

  • Sodium Nitrite: Oxidizer and toxic if ingested.

  • Diazonium Salts: Unstable in dry form. Do not let the diazonium salt dry out before coupling; always keep it in solution/suspension at low temperature to avoid decomposition or explosion risk.

References

  • PubChem. (2025).[3] 1-Nitronaphthalene and Derivatives: Compound Summary. National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • University of New Brunswick. (n.d.). The Synthesis of Azo Dyes: Coupling Reaction Protocols. Department of Chemistry. Retrieved October 26, 2025, from [Link]

  • Chinese University of Hong Kong. (n.d.). Experiment 8: Synthesis of an Azo Dye - Benzenediazonium Ion with Naphthalen-2-ol. Retrieved October 26, 2025, from [Link]

Sources

Application Note: 6-Nitro-1-Naphthol as a Fluorogenic Probe for Nitroreductase Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for using 6-nitro-1-naphthol as a "turn-on" fluorescent probe for the detection of Nitroreductase (NTR) activity and, by extension, hypoxic conditions in biological systems.

While complex dye-conjugates (e.g., Nitro-Rhodamine) are common, simple nitro-naphthol derivatives represent the fundamental class of NTR probes. 6-nitro-1-naphthol functions effectively via a reduction-triggered fluorescence mechanism. The nitro group (-NO₂) acts as a potent fluorescence quencher.[1] Upon enzymatic reduction by NTR in the presence of NADH/NADPH, the compound is converted to 6-amino-1-naphthol , restoring the naphthol fluorophore's intrinsic emission.

Key Applications:

  • In vitro kinetic profiling of bacterial or mammalian Nitroreductases.

  • Detection of hypoxic environments in solid tumor models.[2][3]

  • Screening of NTR-activated prodrug candidates.[2]

Scientific Principle & Mechanism[2][4][5]

The "Turn-On" Switch

The utility of 6-nitro-1-naphthol relies on the modulation of Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET).

  • Quenched State (Probe): In 6-nitro-1-naphthol, the strong electron-withdrawing nitro group (-NO₂) facilitates intersystem crossing (ISC) to the triplet state and promotes non-radiative decay pathways, effectively quenching fluorescence.

  • Enzymatic Reduction: Nitroreductase (Type I or II), utilizing NADH or NADPH as a cofactor, reduces the -NO₂ group to an amine (-NH₂) or hydroxylamine (-NHOH) group.

  • Fluorescent State (Product): The resulting 6-amino-1-naphthol possesses an electron-donating amino group. This restores the radiative transition from the singlet excited state, resulting in strong blue fluorescence.

Reaction Pathway Diagram

NTR_Mechanism Probe 6-Nitro-1-Naphthol (Non-Fluorescent) Intermediate Hydroxylamine Intermediate Probe->Intermediate Reduction (2e-) Cofactor NADH / NADPH Enzyme Nitroreductase (NTR) Cofactor->Enzyme Cofactor Binding Enzyme->Intermediate Catalysis Product 6-Amino-1-Naphthol (Blue Fluorescence) Intermediate->Product Further Reduction (4e-)

Figure 1: Mechanism of fluorescence restoration. The nitro group is reduced to an amine, restoring the push-pull electronic system required for fluorescence.

Physicochemical Properties & Preparation[1][5]

Table 1: Probe Specifications

PropertySpecificationNotes
Compound Name 6-Nitro-1-NaphtholPrecursor Probe
Target Product 6-Amino-1-NaphtholFluorescent Reporter
MW 189.17 g/mol
Solubility DMSO, DMF, MethanolPoorly soluble in water; stock required.
Excitation (λex) ~340 - 360 nmUV/Blue excitation range.
Emission (λem) ~450 - 460 nmBlue emission (Solvent dependent).
Stokes Shift ~100 nmLarge shift reduces self-quenching.
Stock Solution Preparation
  • Weigh 1.89 mg of 6-nitro-1-naphthol.

  • Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide) to create a 10 mM Stock Solution .

  • Vortex until completely dissolved.

  • Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 1: In Vitro Enzymatic Assay

This assay quantifies NTR activity in purified enzyme samples or cell lysates.

Materials
  • PBS Buffer (pH 7.4) or HEPES Buffer.

  • NADH (Cofactor) – Prepare fresh 500 µM stock in buffer.

  • Purified Nitroreductase (e.g., from E. coli or commercial source).

  • 96-well black-walled plate (clear bottom).

Step-by-Step Procedure
  • Buffer Prep: Dilute the 10 mM probe stock into PBS to a final concentration of 10 µM . (Working Solution).

  • Plate Setup:

    • Test Well: 100 µL Probe Working Solution + 10 µL Enzyme + 10 µL NADH (500 µM).

    • Negative Control (No Enzyme): 100 µL Probe + 10 µL Buffer + 10 µL NADH.

    • Inhibitor Control (Optional): Add Dicoumarol (100 µM) to validate specificity.

  • Incubation: Incubate at 37°C for 15–30 minutes in the dark.

  • Measurement: Read fluorescence on a microplate reader.

    • Ex: 350 nm

    • Em: 450 nm[4]

  • Data Analysis: Subtract the Negative Control RFU (Relative Fluorescence Units) from the Test Well RFU.

Protocol 2: Live Cell Imaging (Hypoxia Detection)

This protocol detects endogenous NTR activity upregulated under hypoxic conditions.[2]

Experimental Workflow Diagram

Cell_Protocol cluster_conditions 2. Condition Induction (4-6 Hours) Step1 1. Seed Cells (e.g., A549, HeLa) 24h Incubation Normoxia Normoxia (20% O2) Step1->Normoxia Hypoxia Hypoxia (<1% O2 or CoCl2) Step1->Hypoxia Step3 3. Probe Loading Add 10 µM 6-nitro-1-naphthol Incubate 30 min @ 37°C Normoxia->Step3 Hypoxia->Step3 Step4 4. Wash 2x with PBS to remove extracellular probe Step3->Step4 Step5 5. Imaging Confocal / Epifluorescence Ex: 350-405nm | Em: 450nm Step4->Step5

Figure 2: Workflow for differential imaging of hypoxic vs. normoxic cells.

Step-by-Step Procedure
  • Seeding: Seed cells (e.g., A549, HepG2) in a confocal dish and culture for 24 hours.

  • Hypoxia Induction:

    • Method A (Gas): Incubate cells in an anaerobic chamber (<1% O₂) for 4–6 hours.

    • Method B (Chemical): Add CoCl₂ (100–200 µM) to the media to chemically mimic hypoxia (HIF-1α stabilization) for 4 hours.

  • Staining:

    • Replace media with fresh media containing 5–10 µM 6-nitro-1-naphthol .

    • Critical: Keep DMSO concentration < 0.5% to avoid cytotoxicity.

  • Incubation: Incubate for 20–30 minutes at 37°C.

  • Washing: Wash cells 3x with PBS to remove excess probe and reduce background.

  • Imaging:

    • Use a DAPI filter set or 405 nm laser line.

    • Collect emission in the blue channel (430–480 nm).

    • Expectation: Hypoxic cells will show significantly brighter blue fluorescence compared to normoxic controls.

Troubleshooting & Validation (E-E-A-T)

Specificity Validation

To ensure the signal is driven by NTR and not non-specific reduction:

  • Inhibitor Test: Pre-treat cells with Dicoumarol (an NTR inhibitor) for 30 minutes before probe addition. A significant reduction in fluorescence confirms NTR specificity.

Common Issues
IssueCauseSolution
High Background Extracellular probe residue.Increase PBS wash steps (3x).
Low Signal Insufficient NADH/Cofactor (In vitro).Ensure NADH is added in excess (500 µM).
Autofluorescence Biological interference in Blue channel.This is a limitation of naphthol probes. Use narrow bandpass filters.
Precipitation Probe insolubility in aqueous buffer.Do not exceed 20 µM. Pre-dilute in DMSO before adding to buffer.

References

  • Fundamental Naphthol Fluorescence

    • Source: AAT Bioquest.[5] "Spectrum [1-Naphthol]."

    • Relevance: Establishes the baseline emission properties of the naphthol scaffold (Ex ~300-340nm, Em ~340-450nm)
  • Nitroreductase Mechanism & Probes

    • Source: Ackerley Lab (Victoria University of Wellington). "Bacterial Nitroreductase Enzymes."
    • URL:[Link]

    • Relevance: Authoritative overview of the NTR ping-pong bi-bi redox mechanism and the activ
  • Hypoxia Detection Principles

    • Source: Li, Y., et al. (2023).[6] "Real-Time Detection of Reduced Nitroreductase with a Reversible Fluorescent Probe." Analytical Chemistry. (Via NCBI/PMC).

    • URL:[Link]

    • Relevance: Validates the use of nitro-aromatic reduction as a standard method for hypoxia detection and compares reaction-based probes.
  • Chemical Properties of Amino-Naphthols

    • Source: PubChem. "6-Aminonaphthol Compound Summary."
    • URL:[Link]

    • Relevance: Provides physical data (MW, Solubility) for the fluorescent product of the reaction.

Sources

Introduction: The Analytical Imperative for Nitro-PAH Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Detection Methods for Nitro-PAH Metabolites

Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of environmental pollutants of significant concern due to their mutagenic and carcinogenic properties, often exceeding those of their parent PAHs.[1][2] These compounds are released into the environment from incomplete combustion processes, such as diesel exhaust, and can also be formed in the atmosphere through reactions of PAHs with nitrogen oxides.[1][3] Upon entering the body, nitro-PAHs undergo complex metabolic activation. This biotransformation can involve either the reduction of the nitro group to form mutagenic aryl amines or the oxidation of the aromatic ring, leading to the formation of various metabolites, including hydroxynitro-PAHs.[4]

The analysis of these metabolites in biological matrices (e.g., urine, plasma, tissue) is paramount for assessing human exposure, understanding toxicological mechanisms, and conducting risk assessments. However, their detection is analytically challenging due to their typically low concentrations and the complexity of the biological matrices.[2][5] High-Performance Liquid Chromatography (HPLC) is the cornerstone of such analyses, offering the necessary separation power. The key to a successful assay, however, lies in the choice of a sufficiently sensitive and selective detection method.

This guide provides a detailed overview of the principal HPLC detection methods for nitro-PAH metabolites, offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices to empower you to develop and validate robust analytical methods.

Core Principle: The Chromatographic Separation

The foundation of any successful detection method is a robust chromatographic separation. For nitro-PAH metabolites, which span a range of polarities, reversed-phase HPLC is the universal standard.

The Causality of Column and Mobile Phase Selection:

  • Stationary Phase: A C18 (octadecyl-modified silica) column is the workhorse for these analyses.[6] Its hydrophobic nature provides excellent retention for the core aromatic structure of the metabolites. For resolving complex isomer mixtures, specialized PAH-specific columns with unique stationary phase bonding can offer enhanced selectivity.[7]

  • Mobile Phase: A gradient elution using acetonitrile and water is typically employed. Acetonitrile is favored over methanol as it generally provides better peak shape and lower backpressure. The gradient starts with a higher water percentage to retain more polar metabolites and gradually increases the acetonitrile concentration to elute the more hydrophobic compounds. A small amount of acid (e.g., formic acid) is often added to the mobile phase to improve peak shape and ionization efficiency for mass spectrometry.

G cluster_0 HPLC System MobilePhase Mobile Phase (Acetonitrile/Water Gradient) Pump HPLC Pump MobilePhase->Pump Injector Autosampler/Injector Pump->Injector Column Analytical Column (e.g., C18) Injector->Column Detector Detector (FLD, MS, ECD, etc.) Column->Detector Data Data Acquisition System Detector->Data Waste Waste Detector->Waste Sample Prepared Sample (e.g., Urine Extract) Sample->Injector

Caption: General experimental workflow for the HPLC analysis of nitro-PAH metabolites.

Detection Methodologies: A Comparative Analysis

The choice of detector is the most critical decision in method development and depends entirely on the analytical objective, required sensitivity, and available instrumentation.

Fluorescence Detection (FLD): The Sensitivity Workhorse

Expertise & Experience: Fluorescence detection offers excellent sensitivity for aromatic compounds.[8] While some nitro-PAH metabolites possess native fluorescence, their detection can be dramatically enhanced. The nitro-group is an electron-withdrawing group that often quenches fluorescence. By reducing the nitro-group to a highly fluorescent primary amine (-NH2) group, sensitivity can be increased by orders of magnitude.[9][10] This is most effectively achieved using an on-line, post-column reduction reactor placed between the analytical column and the detector.

G cluster_workflow Post-Column Derivatization Workflow for FLD HPLC_Column HPLC Analytical Column (Separates Metabolites) Reduction_Column On-line Reduction Column (e.g., Pt/Rh or Zn catalyst) HPLC_Column->Reduction_Column Eluent containing Nitro-PAH metabolites FLD Fluorescence Detector (FLD) Reduction_Column->FLD Eluent containing highly fluorescent Amino-PAH metabolites

Caption: Workflow for enhanced FLD using on-line nitro-group reduction.

Protocol: HPLC-FLD with On-Line Reduction

  • Sample Preparation:

    • For urine samples, enzymatic hydrolysis (using β-glucuronidase/arylsulfatase) is required to free conjugated metabolites.

    • Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analytes and remove interferences.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of mobile phase.

  • HPLC Configuration:

    • Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 40% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

  • On-Line Reduction:

    • Install a catalyst column (e.g., packed with platinum- and rhodium-coated alumina or zinc particles) between the analytical column and the FLD.[9][10]

  • Fluorescence Detection:

    • Monitor the appropriate excitation and emission wavelengths for the target amino-PAH metabolites. Wavelengths must be optimized for each compound but are generally in the range of Ex: 240-370 nm and Em: 410-530 nm.[6]

  • Validation:

    • Prepare a calibration curve using standards of the parent nitro-PAHs, which will be converted to their fluorescent amine derivatives on-line.

    • Spike blank matrix (e.g., control urine) at various concentrations to determine recovery, accuracy, and precision. The method should yield recoveries >85% with RSDs <15%.[11]

ParameterTypical Performance
Sensitivity (LOD) Low pg to low ng/mL
Selectivity Moderate to High (dependent on chromatography)
Linear Range 2-3 orders of magnitude
Primary Application Quantitative analysis in biomonitoring studies
Mass Spectrometry (MS/MS): The Gold Standard for Confirmation

Expertise & Experience: Tandem mass spectrometry (LC-MS/MS) provides the ultimate in selectivity and sensitivity, making it the definitive method for trace-level quantification and unambiguous identification.[12][13] The technique measures the specific mass-to-charge ratio (m/z) of a precursor ion and its characteristic product ions, virtually eliminating matrix interferences. For nitro-PAH metabolites, atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used, often in negative ion mode, which can offer high sensitivity for these electronegative compounds.[12]

Protocol: UHPLC-MS/MS for Nitro-PAH Metabolites

  • Sample Preparation: Follow the same hydrolysis and SPE procedure as described for the FLD method. The use of isotopically labeled internal standards (e.g., ¹³C- or D-labeled metabolites) is highly recommended to correct for matrix effects and extraction losses.

  • UHPLC Configuration:

    • Analytical Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). Using UHPLC significantly improves resolution and shortens run times.[14]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A fast gradient is typically used, e.g., 30% B to 100% B in 8 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Detection (Triple Quadrupole):

    • Ionization Source: ESI or APCI, negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: For each analyte, optimize at least two transitions (one for quantification, one for confirmation). For example, for 1-hydroxypyrene (a common PAH metabolite, not nitrated but illustrative), the transition might be m/z 217 -> 189.[15] For a hydroxynitropyrene, one would monitor the transition from its deprotonated molecular ion [M-H]⁻ to a characteristic fragment.

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity.

  • Validation:

    • A comprehensive validation according to regulatory guidelines is essential.[16] This includes assessing specificity, linearity (typically >0.99), limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (intra- and inter-day), matrix effects, and stability.[17]

Analyte Example (Hypothetical)Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Hydroxynitro-phenanthrene238.1208.1 (loss of NO)192.1 (loss of NO₂)
Amino-phenanthrene193.1165.1 (loss of HCN)139.1
Electrochemical Detection (ECD): A Niche for High Sensitivity

Expertise & Experience: ECD is an extremely sensitive and selective technique for compounds that can be oxidized or reduced at an electrode surface.[18] This makes it particularly well-suited for hydroxylated PAH metabolites (phenols are easily oxidized) and for amino-PAH metabolites (arylamines are also readily oxidized).[15][19] The selectivity is a key advantage; by setting a specific potential at the working electrode, only compounds that react at that potential will be detected, significantly reducing background noise.

Protocol: HPLC-ECD for Hydroxylated and Amino-PAH Metabolites

  • Sample Preparation: Follow the hydrolysis and SPE procedure. It is critical that the final extract is free of particulate matter to avoid damaging the electrochemical flow cell.

  • HPLC Configuration:

    • Analytical Column: C18 reversed-phase column (e.g., 3.0 x 150 mm, 3 µm particle size).

    • Mobile Phase: Must contain a supporting electrolyte to allow current to flow. A phosphate or acetate buffer (e.g., 50 mM, pH 5) mixed with acetonitrile is common. The mobile phase must be thoroughly degassed to prevent oxygen from interfering with the measurement.

    • Gradient: As per other methods.

    • Flow Rate: 0.5 - 0.8 mL/min.

  • Electrochemical Detection:

    • Detector: An amperometric detector with a glassy carbon working electrode is standard.

    • Working Potential: The potential must be optimized by generating a hydrodynamic voltammogram (HDV). For phenolic compounds, this is typically in the range of +0.6 to +0.9 V vs. Ag/AgCl reference electrode.

    • Linear Range: ECD offers a very wide linear dynamic range, often spanning several orders of magnitude.[18]

ParameterTypical Performance
Sensitivity (LOD) Femtomole to picomole levels
Selectivity Very High (tunable by setting potential)
Linear Range 4-7 orders of magnitude
Primary Application Ultra-trace quantification of electroactive metabolites

Summary and Method Selection Guide

Choosing the right detection method is a balance of performance requirements and practical constraints.

Detection MethodSensitivitySelectivityConfirmationThroughputCost/ComplexityBest For
FLD (with Reduction) HighModerateLowHighModerateLarge-scale biomonitoring, screening.[9][13]
MS/MS Very HighVery HighHigh (Gold Std)High (with UHPLC)HighDefinitive identification and quantification, complex matrices.[12][14]
ECD Very HighVery HighLowModerateModerate-HighUltra-trace analysis of specific electroactive metabolites.[18][19]
UV/DAD LowLow-ModerateLowHighLowAnalysis of standards, high-concentration samples.[7][20]

Authoritative Guidance:

  • For exploratory research and large-scale screening where cost and throughput are major factors, HPLC-FLD with on-line reduction is an excellent choice, providing the necessary sensitivity for biomonitoring.[13]

  • For regulatory submissions, clinical studies, or any application requiring unambiguous identification , UHPLC-MS/MS is the only acceptable method. Its confirmatory power is unmatched.[17]

  • For mechanistic toxicology studies focusing on specific phenolic or amino metabolites, HPLC-ECD can offer unparalleled sensitivity for detecting minute quantities of these key compounds.

By understanding the fundamental principles and practical considerations of these detection methods, researchers can confidently select and implement the optimal analytical strategy for the challenging but critical task of measuring nitro-PAH metabolites.

References

  • Schlemitz, S., & Pfannhauser, W. (1996). Analysis of nitro-PAHs in food matrices by on-line reduction and high performance liquid chromatography. Food Additives and Contaminants, 13(8), 969-977. [Link]

  • Restek Corporation. (2020). Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV. Restek. [Link]

  • Antec Scientific. Electrochemical detection for HPLC. Antec Scientific. [Link]

  • Sigvardson, K. W., & Birks, J. W. (1984). Detection of nitro-polycyclic aromatic hydrocarbons in liquid chromatography by zinc reduction and peroxyoxalate chemiluminescence. Journal of Chromatography A, 316, 507-518. [Link]

  • Li, Y., et al. (2021). Electrochemical Sensor for the Detection of 1-Hydroxypyrene Based on Composites of PAMAM-Regulated Chromium-Centered Metal–Organic Framework Nanoparticles and Graphene Oxide. ACS Omega, 6(46), 31057–31066. [Link]

  • Sheng, L. Q., et al. (2013). High-performance liquid chromatography with fluorescence detection for the determination of nitrofuran metabolites in pork muscle. Food Additives & Contaminants: Part A, 30(12), 2114-2122. [Link]

  • Tomkins, B. A. (2018). Analysis of Nitrated Polycyclic Aromatic Hydrocarbons (nitro-PAH) by Mass Spectrometry. InTech. [Link]

  • García-Alonso, S., et al. (2013). An Analytical Method to Determine Selected Nitro-PAHs in Soil Samples by HPLC With Fluorescence Detection. ResearchGate. [Link]

  • Rundqvist, E. (2021). Development of a Mass Spectrometric Method for Analysis of Nitro-PAHs in Air Samples. DiVA portal. [Link]

  • Desun Uniwill. (2023). Detecting and Measuring Polycyclic Aromatic Hydrocarbons (PAHs) with Fluorescence Sensors. Desun Uniwill. [Link]

  • Gachanja, A., et al. (2022). The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications. Molecules, 27(14), 4615. [Link]

  • Taylor & Francis Online. An Introduction to HPLC-Based Electrochemical Detection. Taylor & Francis Online. [Link]

  • Lee, J. H., et al. (2015). An enhanced fluorescence detection of a nitroaromatic compound using bacteria embedded in porous poly lactic-co-glycolic acid microbeads. Analyst, 140(3), 833-840. [Link]

  • Mazzochette, J. (2024). Detecting Nitro-PAHs in Aquatic Environments Using Solid-Phase Microextraction. Chromatography Online. [Link]

  • Shimadzu. (2016). Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS. Shimadzu. [Link]

  • Crespo Research Group. Nitro-PAHs. Case Western Reserve University. [Link]

  • U.S. Environmental Protection Agency. (1984). Method 1654, Revision A: PAH Content of Oil by HPLC/UV. EPA. [Link]

  • Černá, M., et al. (2002). Determination of nitrated polycyclic aromatic hydrocarbons and their precursors in biotic matrices. Journal of Chromatography A, 946(1-2), 157-165. [Link]

  • Teye, E., et al. (2021). Analytical Method Validation and Rapid Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Cocoa Butter Using HPLC-FLD. ResearchGate. [Link]

  • Wang, Y., et al. (2013). Fast analysis of 29 polycyclic aromatic hydrocarbons (PAHs) and nitro-PAHs with ultra-high performance liquid chromatography-atmospheric pressure photoionization-tandem mass spectrometry. ResearchGate. [Link]

  • Ofosu, F. H., et al. (2022). An Overview: PAH and Nitro-PAH Emission from the Stationary Sources and their Transformations in the Atmosphere. ResearchGate. [Link]

  • Alwis, K. U., et al. (2019). Development and validation of an HPLC-MS/MS method for the simultaneous analysis of volatile organic compound metabolites, hydroxylated polycyclic aromatic hydrocarbons, and 8-hydroxy-2'-deoxyguanosine in human urine. PubMed. [Link]

  • Claus, L., et al. (2016). Chapter II: Review of Literature 2.1. Sources and Environmental Behavior of nitro-PAHs. University of Antwerp. [Link]

  • Khan, M. A. R., et al. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Polymers, 15(4), 882. [Link]

  • Uno, S., et al. (2012). Polycyclic Aromatic Hydrocarbons: From Metabolism to Lung Cancer. International Journal of Environmental Research and Public Health, 9(8), 2875-2899. [Link]

  • Pillarisetti, A., et al. (2020). Cross-validation of biomonitoring methods for polycyclic aromatic hydrocarbon metabolites in human urine: Results from the formative phase of the Household Air Pollution Intervention Network (HAPIN) trial in India. Environment International, 135, 105379. [Link]

  • Adu, P., et al. (2022). An Overview: PAH and Nitro-PAH Emission from the Stationary Sources and their Transformations in the Atmosphere. Aerosol and Air Quality Research, 22(7), 220164. [Link]

  • Wcisło, E., et al. (2024). Methods for Determining Polycyclic Aromatic Hydrocarbons (PAHs) in Milk: A Review. Molecules, 29(3), 698. [Link]

  • European Commission. (2017). Report on method development and validation of PAH-13. European Commission. [Link]

Sources

Application Note: Regioselective Synthesis of 6-Nitro-1-Naphthol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The preparation of 6-nitro-1-naphthol presents a classic regiochemical challenge in aromatic synthesis. Direct nitration of 1-naphthol is dominated by electronic effects that direct substitution to the 2- and 4-positions (ortho/para to the hydroxyl), rendering the 6-position (distal ring) inaccessible via standard electrophilic aromatic substitution (EAS).

This application note details a robust, "relayed" synthetic strategy: the oxidative aromatization of 6-nitro-1-tetralone . By establishing the nitro group's position on the saturated ring of a tetralone precursor before aromatization, researchers can guarantee the 6-position regiochemistry. We further provide protocols for downstream derivatization (O-alkylation) to generate lipophilic bioactive scaffolds.

Key Applications:

  • Synthesis of solvatochromic dyes and fluorescent probes.

  • Development of kinase inhibitor scaffolds (distal binding pocket interactions).

  • Precursors for 6-amino-1-naphthol based redox sensors.

Strategic Pathway Analysis

The failure of direct nitration necessitates a de novo approach or a functional group interconversion strategy. The workflow below illustrates the regioselectivity divergence.

Figure 1: Regioselectivity & Synthetic Logic

G Naphthol 1-Naphthol Nitro2 2-Nitro-1-naphthol (Major Side Product) Naphthol->Nitro2 Direct Nitration (HNO3) Electronic Control Nitro4 4-Nitro-1-naphthol (Major Product) Naphthol->Nitro4 Direct Nitration Tetralone 6-Nitro-1-tetralone (Precursor) Target 6-Nitro-1-naphthol (Target) Tetralone->Target DDQ Aromatization (Dehydrogenation) Derivative 6-Nitro-1-alkoxynaphthalene (Derivative) Target->Derivative O-Alkylation (K2CO3, R-X)

Caption: Figure 1. Direct nitration of 1-naphthol yields 2- and 4-isomers due to resonance stabilization. The tetralone aromatization route preserves the 6-position regiochemistry.

Core Protocol: Aromatization via DDQ

Objective: Conversion of 6-nitro-1-tetralone to 6-nitro-1-naphthol via oxidative dehydrogenation.

Mechanism: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) acts as a hydride abstractor. The reaction proceeds through an initial hydride transfer from the benzylic position (C4) to DDQ, followed by proton loss to generate a double bond. A second cycle yields the fully aromatic naphthol.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Role
6-Nitro-1-tetralone 191.181.0Substrate
DDQ 227.002.2Oxidant
1,4-Dioxane -SolventReaction Medium
Sodium Bicarbonate 84.01-Wash
Dichloromethane (DCM) --Extraction
Experimental Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Dissolution: Add 6-nitro-1-tetralone (1.91 g, 10 mmol) to the flask. Add anhydrous 1,4-dioxane (50 mL) and stir until fully dissolved.

  • Oxidant Addition: Add DDQ (5.0 g, 22 mmol) in a single portion. The solution will turn dark immediately (formation of Charge Transfer complexes).

  • Reaction: Heat the mixture to reflux (101 °C) for 12–16 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting material (tetralone) is less polar than the naphthol product.

  • Workup (Filtration): Cool the reaction to room temperature. A precipitate (DDQ-H2, hydroquinone byproduct) will form. Filter the mixture through a pad of Celite to remove the bulk of the spent oxidant. Wash the pad with DCM (50 mL).

  • Extraction: Concentrate the filtrate to ~20 mL. Dilute with DCM (100 mL) and wash with saturated NaHCO3 (3 x 50 mL) to remove residual acidic species and DDQ byproducts.

  • Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify the crude residue via flash column chromatography (Gradient: 0% → 20% EtOAc in Hexanes).

  • Yield: Expect a yellow solid (Yield: 75–85%).

Safety Note: DDQ liberates HCN if exposed to strong acids or heated to decomposition. Ensure good ventilation.

Derivatization Protocol: O-Alkylation

Objective: Synthesis of 1-alkoxy-6-nitronaphthalene derivatives (e.g., for solubility or linker attachment).

Experimental Procedure
  • Solvation: In a 50 mL vial, dissolve 6-nitro-1-naphthol (1.0 mmol) in DMF (5 mL).

  • Deprotonation: Add K2CO3 (2.0 mmol, anhydrous). Stir at room temperature for 15 minutes. The solution will shift color (phenolate formation).

  • Alkylation: Add the alkyl halide (e.g., Methyl Iodide or Benzyl Bromide, 1.2 mmol) dropwise.

  • Heating: Heat to 60 °C for 4 hours.

  • Quench: Pour the mixture into ice water (50 mL). The product usually precipitates.

  • Isolation: Filter the solid or extract with EtOAc. Recrystallize from Ethanol.[3]

Quality Control & Data Validation

To validate the synthesis, specific NMR signatures must be confirmed. The key differentiator is the coupling pattern of the protons on the nitro-substituted ring.

Table 1: 1H-NMR Diagnostic Shifts (DMSO-d6)
PositionShift (δ ppm)MultiplicityJ (Hz)Diagnostic Value
OH (C1) 11.2Singlet (Broad)-Disappears on D2O shake.
H-2 6.95Doublet8.0Ortho to OH (Shielded).
H-5 8.85Doublet2.0Key Signal: Meta coupling to H-7. Proves 6-position.[7][8][9]
H-7 8.15Doublet of Doublets9.0, 2.0Coupling to H-8 (ortho) and H-5 (meta).
H-8 8.30Doublet9.0Ortho coupling only.

Interpretation:

  • If the product were 4-nitro-1-naphthol , you would see two doublets in the substituted ring (A2B2 pattern equivalent) and a low-field singlet for H-2/H-3 interaction.

  • The H-5 doublet (J=2.0 Hz) is the "smoking gun" for the 6-nitro isomer, representing the meta-proton isolated between the nitro group and the ring junction.

Experimental Workflow Diagram

Figure 2: Step-by-Step Execution

Workflow Start Start: 6-Nitro-1-Tetralone Mix Dissolve in Dioxane Add DDQ (2.2 eq) Start->Mix Reflux Reflux (101°C) 12-16 Hours Mix->Reflux Dehydrogenation Filter Cool & Filter (Celite) Remove DDQ-H2 Reflux->Filter Precipitation Wash DCM Extraction Wash w/ NaHCO3 Filter->Wash Purify Flash Chromatography (Hexane/EtOAc) Wash->Purify End Pure 6-Nitro-1-Naphthol Purify->End

Caption: Figure 2. Operational workflow for the DDQ-mediated aromatization process.

References

  • DDQ Aromatization Mechanism

    • Walker, D., & Hiebert, J. D. (1967). 2,3-Dichloro-5,6-dicyanobenzoquinone and its reactions. Chemical Reviews, 67(2), 153–195.
  • Regioselectivity of Naphthalene Substitution

    • Donaldson, N. (1958). The Chemistry and Technology of Naphthalene Compounds. Edward Arnold Ltd.
  • Synthesis of Nitro-Tetralones (Precursor Info)

    • Levin, J. I., et al. (2019). An Overview of Synthetic Approaches towards Nitration of α-Tetralones.
  • General Naphthol Functionalization

    • Wang, L., et al. (2013). Regioselective Substitution of BINOL. Chemical Reviews, 113.

Sources

Application Note: Determination of 1-Hydroxy-6-nitronaphthalene in Environmental Water via SPE-LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the quantification of 1-hydroxy-6-nitronaphthalene (1-OH-6-NN) in environmental water matrices. As a secondary photo-oxidation product of 1-nitronaphthalene, this compound serves as a critical indicator of atmospheric processing and aqueous transformation of polycyclic aromatic hydrocarbons (PAHs). The method utilizes Solid Phase Extraction (SPE) with polymeric sorbents followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in negative electrospray ionization (ESI-) mode. Special emphasis is placed on the chromatographic separation of positional isomers using Phenyl-Hexyl stationary phases.

Introduction & Environmental Significance

Nitro-polycyclic aromatic hydrocarbons (NPAHs) are widespread environmental pollutants, originating from primary combustion sources (diesel exhaust) and secondary atmospheric reactions. 1-Hydroxy-6-nitronaphthalene is of particular interest because it is not typically emitted directly but forms via the photo-oxidation of 1-nitronaphthalene (1-NN).

Its presence in water bodies (rainwater, surface runoff) indicates the "washout" of aged atmospheric aerosols. Toxicological studies suggest that hydroxylated NPAHs can exhibit higher mutagenicity than their parent compounds due to increased polarity and bioavailability.

Formation Pathway

The formation of 1-OH-6-NN involves the hydroxylation of the parent nitro-PAH under UV irradiation, often mediated by hydroxyl radicals (


OH).

Photodegradation NN 1-Nitronaphthalene (Parent) Inter Nitro-naphthalene Radical Intermediate NN->Inter + UV (hν) / •OH OHNN 1-Hydroxy-6-nitronaphthalene (Target Analyte) Inter->OHNN Hydroxylation @ C6 Isomers Other Isomers (e.g., 1-OH-2-NN) Inter->Isomers Hydroxylation @ C2, C4

Figure 1: Simplified photo-oxidation pathway of 1-nitronaphthalene leading to 1-OH-6-NN and its isomers.[1][2][3][4][5][6][7]

Analytical Challenges & Strategy

  • Isomer Resolution: 1-OH-6-NN has the same mass (

    
     189.17) as other isomers like 1-hydroxy-2-nitronaphthalene. Traditional C18 columns often fail to resolve these positional isomers. Solution:  Use a Phenyl-Hexyl  column to leverage 
    
    
    
    -
    
    
    interactions for superior selectivity.[8]
  • Matrix Interference: Environmental water contains humic acids that suppress ionization. Solution: Use Polymeric HLB (Hydrophilic-Lipophilic Balance) SPE cartridges with a rigorous wash step.

  • Ionization: Nitrophenols are acidic. Solution: ESI Negative mode is highly sensitive for the deprotonated phenoxide ion

    
    .
    

Experimental Protocol

Reagents and Standards
  • Target Standard: 1-Hydroxy-6-nitronaphthalene (purity >98%).

  • Internal Standard (IS): 1-Nitronaphthalene-d7 or 4-Nitrophenol-d4 (Deuterated analogs are preferred to correct for matrix effects).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.

  • Additives: Ammonium Acetate (buffer), Acetic Acid.

Sample Preparation (Solid Phase Extraction)

Objective: Concentrate analyte from 500 mL water to 1 mL (500x enrichment).

SPE_Workflow cluster_prep Pre-Treatment cluster_spe SPE (HLB Cartridge) S1 Filter Sample (0.45 µm Glass Fiber) S2 Acidify to pH 3.0 (HCl or Formic Acid) S1->S2 S3 Spike Internal Standard S2->S3 S4 Conditioning (6 mL MeOH -> 6 mL Water) S3->S4 S5 Load Sample (Flow: 5-10 mL/min) S4->S5 S6 Wash (5% MeOH in Water) S5->S6 S7 Dry Cartridge (Vacuum for 10 min) S6->S7 S8 Elution (2 x 4 mL MeOH) S7->S8 S9 Evaporate to Dryness (N2 stream @ 40°C) S8->S9 S10 Reconstitute (1 mL 30:70 MeOH:Water) S9->S10

Figure 2: Optimized SPE workflow for the extraction of polar nitrophenols from water.

Critical Step Justification:

  • Acidification (Step S2): The pKa of hydroxynitronaphthalenes is typically between 6-8. Acidifying to pH 3.0 ensures the molecule is neutral (protonated), maximizing retention on the polymeric sorbent.

  • Drying (Step S7): Essential to remove residual water which can alter the elution strength of the methanol.

LC-MS/MS Method Parameters
Chromatographic Conditions
  • System: UHPLC

  • Column: Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm or 2.6 µm).

    • Why: The phenyl ring in the stationary phase interacts with the nitro-aromatic ring of the analyte, providing separation from isomers that co-elute on C18.

  • Mobile Phase A: Water + 5 mM Ammonium Acetate (pH adjusted to 5.5 with acetic acid).

  • Mobile Phase B: Methanol.

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: Ramp to 95% B

    • 8-10 min: Hold 95% B

    • 10.1 min: Re-equilibrate 30% B.

Mass Spectrometry (ESI Negative)

Nitrophenols ionize best in negative mode due to the electron-withdrawing nitro group and the acidic hydroxyl proton.

MRM Transitions Table:

AnalytePrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (V)Mechanism
1-OH-6-NN 188.0

158.0

142.0

20 - 30Loss of NO / NO

IS (Nitro-d4) 142.1 112.1 96.1 22Deuterated loss

Note: Exact Collision Energy (CE) values must be optimized for the specific triple quadrupole instrument (e.g., Agilent 6400 series, SCIEX QTRAP).

Method Validation & Performance

To ensure scientific integrity, the following performance metrics should be verified during method transfer.

Linearity and Range
  • Calibration: 7-point curve from 0.5 ng/L to 500 ng/L.

  • Weighting:

    
     weighting is recommended to improve accuracy at the lower end of the curve.
    
  • Acceptance:

    
    .[9][10]
    
Recovery & Matrix Effects
  • Absolute Recovery: Typically 75-95% using the HLB protocol.

  • Matrix Effect (ME): Calculate as

    
    .
    
    • If ME > 20% (suppression), increase the dilution factor during reconstitution or switch to a stronger internal standard correction.

Limits of Detection (LOD)
ParameterValue (Typical)
LOD (S/N = 3) 0.2 - 0.5 ng/L
LOQ (S/N = 10) 1.0 - 2.0 ng/L

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery Sample pH too high during loading.Ensure sample is acidified to pH < 3.0 to suppress ionization of the hydroxyl group.
Peak Tailing Secondary interactions with silanols.Ensure Ammonium Acetate (5-10 mM) is present in Mobile Phase A.
Isomer Co-elution Inadequate

-

selectivity.
Switch from C18 to Phenyl-Hexyl or PFP (Pentafluorophenyl) column; lower the initial %B.

References

  • United States Environmental Protection Agency (EPA). (1998). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC).Link

  • Kishikawa, N., et al. (2004). Determination of nitropolycyclic aromatic hydrocarbons in environmental samples by HPLC with fluorescence detection. Biomedical Chromatography.[3][6][9] Link

  • Cochran, J. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies Application Note.[10] Link

  • Kozin, I. S., et al. (1996). Isomer-specific determination of nitro-PAHs in environmental samples. Chemosphere. Link

  • Sanford, T. P., et al. (2011). Photo-oxidation of 1-nitronaphthalene in the aqueous phase. Atmospheric Environment. Link

Sources

Application Note: Elucidating Biodegradation Pathways of Nitro-Substituted Naphthalenes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nitro-substituted naphthalenes (Nitronaphthalenes, NNs) are pervasive environmental pollutants found in diesel exhaust and atmospheric reaction products. Unlike their parent polycyclic aromatic hydrocarbons (PAHs), NNs possess electron-withdrawing nitro groups that hinder electrophilic attack, making them recalcitrant and prone to forming mutagenic amino-naphthalenes via reduction. This Application Note details the metabolic divergence between oxidative denitration (mineralization) and nitro-reduction (activation to toxicity). We provide a validated protocol for isolating NN-degrading consortia and a targeted HPLC-MS/MS workflow for mapping the critical nin gene-mediated pathway recently characterized in Sphingobium spp.

Part 1: Mechanistic Overview & Pathway Logic

The Divergence: Mineralization vs. Toxicity

The biodegradation of 1-nitronaphthalene (1-NN) and 2-nitronaphthalene (2-NN) is dictated by the presence of oxygen and specific dioxygenase enzymes.

  • Oxidative Pathway (Aerobic - The "Safe" Route):

    • Mechanism: Initiated by a multicomponent nitroarene dioxygenase (e.g., NinAaAbAcAd system).[1] The enzyme attacks the nitro-substituted ring.

    • Key Transformation: The crucial step is the conversion of 1-NN to 1,2-dihydroxy-1,2-dihydronitronaphthalene , which spontaneously eliminates the nitro group (as nitrite) to form 1,2-dihydroxynaphthalene (1,2-DHN) .

    • Outcome: 1,2-DHN enters the standard naphthalene degradation pathway (salicylate route), leading to complete mineralization (CO₂ + H₂O).

  • Reductive Pathway (Anaerobic/Facultative - The "Toxic" Route):

    • Mechanism: Non-specific nitroreductases reduce the nitro group.

    • Sequence:

      
       (Aminonaphthalene).
      
    • Outcome: Aminonaphthalenes are often dead-end metabolites in bacterial systems and are potent mutagens (carcinogenic precursors).

Pathway Visualization

The following diagram illustrates the critical decision point between productive mineralization and toxic accumulation.

NN_Degradation_Pathway cluster_Oxidative Oxidative Pathway (Aerobic) Target: Mineralization cluster_Reductive Reductive Pathway (Anaerobic) Target: Toxicity/Dead-End NN 1-Nitronaphthalene (1-NN) Dihydrodiol 1,2-dihydroxy-1,2-dihydro-1-NN (Unstable Intermediate) NN->Dihydrodiol Nitroarene Dioxygenase (nin genes) Nitroso 1-Nitrosonaphthalene NN->Nitroso Nitroreductase (+2e-) DHN 1,2-Dihydroxynaphthalene (1,2-DHN) Dihydrodiol->DHN -NO2 (Nitrite Release) Salicylate Salicylate DHN->Salicylate Ring Cleavage TCA TCA Cycle (CO2 + H2O) Salicylate->TCA Metabolism Hydroxyl 1-Hydroxylaminonaphthalene Nitroso->Hydroxyl +2e- Amino 1-Aminonaphthalene (Mutagenic Accumulation) Hydroxyl->Amino +2e-

Caption: Figure 1. Divergence of 1-Nitronaphthalene metabolism. Green path represents the desirable oxidative denitration (Sphingobium-like); Red path represents reductive activation to toxic amines.

Part 2: Experimental Design & Sample Preparation

Protocol A: Vapor-Phase Enrichment Culture

Objective: Isolate bacteria capable of utilizing 1-NN as a sole carbon/nitrogen source without inducing solvent-mediated toxicity. Rationale: NNs have low water solubility (<10 mg/L). Adding them via organic solvents (acetone/methanol) can inhibit sensitive bacterial strains. Vapor-phase transfer mimics atmospheric deposition.

Materials:

  • Minimal Salts Medium (MSM): Phosphate buffer (pH 7.2), (NH₄)₂SO₄ (omit if testing for N-source utilization), trace metals.

  • 1-Nitronaphthalene (99% purity).

  • Inoculum: Activated sludge or PAH-contaminated soil extract.

Step-by-Step Methodology:

  • Plate Preparation: Prepare MSM agar plates.

  • Substrate Application (Sublimation Method):

    • Place 50 mg of crystalline 1-NN on the lid of a glass petri dish (inverted).

    • Incubate the MSM agar plate inverted over the crystals at 30°C for 24 hours. The 1-NN will sublimate and condense as a fine, bioavailable micro-layer on the agar surface.

    • Control: Prepare plates without 1-NN to check for background growth.

  • Inoculation: Streak the environmental sample onto the 1-NN coated plates.

  • Incubation: Incubate at 30°C in the dark (to prevent photolysis of NNs) for 5–14 days.

  • Observation: Look for clearing zones (halos) around colonies, indicating solubilization and degradation of the opaque 1-NN layer.

  • Validation (Liquid Culture): Transfer positive colonies to liquid MSM containing 1-NN crystals. Monitor Optical Density (OD₆₀₀) and nitrite release (Griess assay) to confirm oxidative denitration.

Part 3: Analytical Workflows (HPLC-MS/MS)

Protocol B: Metabolite Tracking

Objective: Confirm the presence of 1,2-DHN and absence of 1-aminonaphthalene to validate the pathway.

Extraction Protocol:

  • Sampling: Collect 5 mL of culture supernatant at T=0, 12, 24, and 48 hours.

  • Quenching: Add 5 mL of ice-cold Ethyl Acetate (acidified with 0.1% Formic Acid). The acid helps stabilize phenolic intermediates like salicylates.

  • Vortex/Sonication: Vortex for 2 mins, then sonicate for 5 mins to disrupt cell-bound metabolites.

  • Separation: Centrifuge at 4,000 x g for 10 mins. Collect the organic (upper) phase.

  • Drying: Evaporate to dryness under nitrogen stream. Reconstitute in 500 µL Methanol:Water (50:50).

Instrument Parameters (Agilent/Thermo Q-TOF or Triple Quad):

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 100mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-2 min)

    
     95% B (15 min) 
    
    
    
    Hold (3 min).
  • Ionization: ESI Negative Mode (favors phenols/carboxylic acids) and Positive Mode (favors amines).

Data Interpretation Table

Use the following mass transitions to identify pathway flux.

Target MetaboliteESI ModePrecursor (

)
Key Fragment (

)
Significance
1-Nitronaphthalene Pos174.05

128.0 (Loss of NO₂)Parent Compound
1,2-DHN Neg159.05

131.0 (Loss of CO)Proof of Oxidative Pathway
Salicylic Acid Neg137.02

93.0 (Loss of CO₂)Downstream Mineralization
1-Aminonaphthalene Pos144.08

127.0 (Loss of NH₃)Proof of Reductive (Toxic) Pathway
1-Nitrosonaphthalene Pos158.05

-Unstable Reductive Intermediate

Part 4: Enzymatic Validation (Self-Validating System)

To prove that the degradation is enzymatic and not abiotic (photolysis), you must perform a Resting Cell Assay with specific inhibitors.

Workflow:

  • Grow cells to mid-log phase on succinate (induces biomass) + trace salicylate (induces nag/nin genes).

  • Wash cells and resuspend in buffer.

  • Split into three aliquots:

    • A (Active): Cells + 1-NN.

    • B (Abiotic Control): Heat-killed cells (autoclaved) + 1-NN.

    • C (Inhibition): Cells + 1-NN + Piperonyl Butoxide (Cytochrome P450 inhibitor) OR Methimazole (Dioxygenase inhibitor).

  • Logic:

    • If degradation occurs in A but not B

      
       Biological.
      
    • If degradation is stopped in C

      
       Confirms specific enzymatic class.
      
Experimental Workflow Diagram

Workflow cluster_Validation Validation Phase Sample Enviro Sample (Soil/Sludge) Enrich Vapor-Phase Enrichment (MSM + 1-NN Crystals) Sample->Enrich Isolate Isolate Pure Strain (e.g., Sphingobium) Enrich->Isolate Resting Resting Cell Assay Isolate->Resting Ext EtOAc Extraction Resting->Ext MS HPLC-MS/MS Analysis Ext->MS Result1 Oxidative (Clean) MS->Result1 Detect 1,2-DHN Result2 Reductive (Toxic) MS->Result2 Detect Amines

Caption: Figure 2. Step-by-step isolation and validation workflow for nitronaphthalene degraders.

References

  • Cui, C., et al. (2023). "Molecular Basis and Evolutionary Origin of 1-Nitronaphthalene Catabolism in Sphingobium sp. Strain JS3065." Applied and Environmental Microbiology.

  • Phale, P. S., et al. (2020). "Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation." Frontiers in Microbiology.

  • Meckenstock, R. U., et al. (2016). "Anaerobic degradation of naphthalene and 2-methylnaphthalene by strains of marine sulfate-reducing bacteria." Environmental Microbiology.

  • Preston, S., et al. (2015). "Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry." Journal of Chromatography B.

Sources

catalytic hydrogenation of 1-Hydroxy-6-nitronaphthalene to amino-naphthols

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists focusing on the selective reduction of 1-Hydroxy-6-nitronaphthalene (6-nitro-1-naphthol) to 6-amino-1-naphthol .

This transformation is chemically straightforward but practically demanding due to the extreme oxidative instability of electron-rich amino-naphthols. The protocol below prioritizes product stability and isolation efficiency.

Executive Summary

The reduction of 1-hydroxy-6-nitronaphthalene to 6-amino-1-naphthol is a critical step in the synthesis of azo dyes, fluorescent probes, and pharmaceutical intermediates. While chemical reductions (Fe/HCl, Na₂S) are traditional, catalytic hydrogenation offers a cleaner impurity profile and higher atom economy.

The Core Challenge: The product, 6-amino-1-naphthol, is highly susceptible to autoxidation upon exposure to air, rapidly forming dark quinone-imine impurities (often blue/purple tars). The Solution: This protocol utilizes a Palladium on Carbon (Pd/C) catalyzed hydrogenation in methanol, followed by an immediate in-situ acidification to isolate the product as the air-stable hydrochloride salt (6-Amino-1-naphthol·HCl).

Reaction Mechanism & Thermodynamics

The reaction proceeds via the nitro-reduction pathway. The naphthalene ring is electron-rich (due to the -OH group), making it susceptible to over-reduction (ring hydrogenation) if conditions are too harsh.

  • Step 1: Adsorption of H₂ and Nitro-substrate onto the Pd surface.

  • Step 2: Stepwise reduction:

    
    .
    
  • Step 3: Desorption of the amine.

Thermodynamics: The reaction is highly exothermic (


). Heat removal is critical to prevent thermal runaways and over-reduction.
Workflow Visualization

The following diagram outlines the critical decision points and process flow.

HydrogenationWorkflow Start Start: 1-Hydroxy-6-nitronaphthalene Solvent Solvent Selection: Methanol (Standard) or THF (if solubility issues) Start->Solvent Catalyst Catalyst Addition: 5-10% Pd/C (50% wet) *Safety: Pyrophoric Risk* Solvent->Catalyst Hydrogenation Hydrogenation: 3-5 bar H2, 25-40°C Monitor H2 uptake Catalyst->Hydrogenation Check In-Process Control (HPLC): Is Nitro < 0.5%? Hydrogenation->Check Check->Hydrogenation No (Increase T or P) Workup Inert Filtration: Remove Catalyst under N2/Ar Check->Workup Yes SaltFormation Stabilization: Add conc. HCl/Et2O immediately Workup->SaltFormation CRITICAL: Avoid Air Isolation Isolation: Filter 6-Amino-1-naphthol·HCl (Grey/White Solid) SaltFormation->Isolation

Figure 1: Process flow for the catalytic hydrogenation of 6-nitro-1-naphthol.

Critical Process Parameters (CPP)

ParameterRecommended RangeScientific Rationale
Catalyst 5% or 10% Pd/C (50% water wet)Pd offers the best activity for nitro reduction. "Wet" catalyst is mandatory to minimize ignition risk.
Solvent Methanol or EthanolHigh solubility of nitro-naphthol; easy removal. Avoid chlorinated solvents (dehalogenation risk if substituted).
Pressure 20 - 60 psi (1.5 - 4 bar)Moderate pressure prevents reduction of the naphthalene ring (over-hydrogenation).
Temperature 25°C - 45°CKeep T < 50°C. Higher T promotes ring reduction and thermal decomposition of the product.
Agitation > 800 RPM (Gas-Liquid Mass Transfer)Reaction is often mass-transfer limited. High agitation ensures H₂ saturation in the liquid phase.

Detailed Experimental Protocol

Safety Warning:

  • Hydrogen Gas: Extremely flammable. Ensure all equipment is grounded.

  • Pd/C: Pyrophoric when dry. Always keep wet with water or solvent.

  • Aminonaphthols: Potential skin sensitizers and irritants.[1][2] Handle in a fume hood.

Materials
  • Substrate: 1-Hydroxy-6-nitronaphthalene (10.0 g, 52.9 mmol)

  • Catalyst: 10% Pd/C (50% wet), 1.0 g (10 wt% loading)

  • Solvent: Methanol (HPLC grade, degassed), 150 mL

  • Reagent: Concentrated HCl (37%), Diethyl ether (for precipitation)

Step-by-Step Procedure
Phase 1: Reactor Setup & Hydrogenation
  • Preparation: Purge a Parr hydrogenation bottle or autoclave with Nitrogen (

    
    ) for 5 minutes.
    
  • Loading:

    • Add the 1-Hydroxy-6-nitronaphthalene (10 g) to the reactor.

    • Add Methanol (150 mL).

    • Expert Tip: Sonicate briefly to ensure partial dissolution/dispersion.

    • Gently add the wet Pd/C catalyst (1.0 g). Do not drop dry catalyst into methanol vapors.

  • Purging: Seal the reactor. Pressurize with

    
     to 3 bar and vent (repeat 3x) to remove Oxygen.
    
  • Reaction:

    • Pressurize with Hydrogen (

      
      ) to 40 psi (2.7 bar) .
      
    • Set agitation to maximum efficient speed (e.g., 1000 rpm).

    • Monitor temperature; a mild exotherm (to ~35-40°C) is expected and beneficial.

  • Completion: Reaction is typically complete when

    
     uptake ceases (approx. 2–6 hours).
    
    • Validation: Take a small aliquot, filter through a 0.2µm syringe filter, and check by HPLC or TLC (Eluent: 50% EtOAc/Hexane). Target: Disappearance of the yellow nitro spot.

Phase 2: Workup & Stabilization (The "Race Against Oxidation")

This phase must be performed quickly to prevent the product from turning purple/black.

  • Filtration:

    • Prepare a Celite pad in a filter funnel.

    • Filter the reaction mixture under a blanket of

      
       (if possible) or use a closed pressure filter.
      
    • Wash the catalyst cake with 20 mL degassed Methanol.

    • Safety: Immediately submerge the used filter cake in water. Do not let it dry out (fire hazard).

  • Salt Formation:

    • Transfer the pale yellow/colorless filtrate to a round-bottom flask.

    • Immediately add concentrated HCl (5.0 mL, ~1.1 eq) dropwise while stirring.

    • Observation: The solution may darken slightly, then precipitate a grey/white solid.

  • Isolation:

    • Concentrate the solution to ~1/3 volume under reduced pressure (Rotavap, bath < 40°C).

    • Add Diethyl Ether (100 mL) to force full precipitation of the hydrochloride salt.

    • Filter the solid.[3]

    • Wash with cold Ether.

  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours. Store under Argon in the dark.

Analytical Characterization

MethodExpected Signal (6-Amino-1-naphthol·HCl)
1H NMR (DMSO-d6) Nitro Precursor: Signals at

8.5-9.0 ppm (deshielded protons near

) will disappear.Product: New broad singlet at

9.0-10.0 ppm (

and

). Upfield shift of aromatic ring protons (

6.5-7.5 ppm) due to electron-donating amine.
HPLC Significant retention time shift. The amino-naphthol is much more polar than the nitro-naphthol.
Visual Pure: Off-white to light grey powder.Oxidized: Purple, blue, or black crust (indicates decomposition).

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Product is purple/black Oxidation during workupDegas all solvents. Add HCl immediately after filtering catalyst. Use an inert atmosphere glovebox if available.
Low Conversion Poisoned CatalystSulfur traces in the starting material can poison Pd. Recrystallize the nitro-naphthol or increase catalyst loading to 20 wt%.
Over-reduction (Tetralin formation) Pressure/Temp too highReduce pressure to 1-2 bar. Lower temperature to 20°C. Stop reaction immediately upon cessation of H₂ uptake.
Filter Clogging Fine Catalyst particlesUse a double layer of Celite or a specialized carbon-removal filter cartridge.

References

  • Catalytic Hydrogenation of Nitroarenes: Blaser, H. U., et al. "Heterogeneous Hydrogenation of Nitroarenes." Organic Reactions, 2004.

  • Synthesis of Aminonaphthols: Organic Syntheses, Coll. Vol. 1, p. 49 (1941); Vol. 9, p. 4 (1929). (Describes 1-amino-2-naphthol, applicable to 1,6-isomer).

  • Safety of Pd/C: "Handling of Palladium on Carbon Catalysts." Johnson Matthey Technical Guides.

  • Stability of Amino-Naphthols: Kudryavtsev, K. V., et al. "Oxidation of aminonaphthols." Russian Chemical Reviews, 2002.

Sources

Troubleshooting & Optimization

separating 1-Hydroxy-6-nitronaphthalene from 1-Hydroxy-2-nitronaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the separation of 1-Hydroxy-6-nitronaphthalene (6-nitro-1-naphthol) from 1-Hydroxy-2-nitronaphthalene (2-nitro-1-naphthol).

This guide is structured for researchers requiring high-purity isolation. It prioritizes the Steam Distillation method for bulk separation due to the distinct volatility differences caused by intramolecular hydrogen bonding, followed by Column Chromatography for final purification.

Core Principle: The "Ortho Effect"

The separation of these two isomers relies fundamentally on their structural differences regarding hydrogen bonding.

  • 1-Hydroxy-2-nitronaphthalene (1,2-isomer): The nitro group is adjacent to the hydroxyl group. This proximity allows for a strong Intramolecular Hydrogen Bond (forming a 6-membered chelate ring). This "locks" the polarity internally, reducing the molecule's interaction with external solvents and silica, and significantly increasing its volatility.

  • 1-Hydroxy-6-nitronaphthalene (1,6-isomer): The nitro group is distal (remote) from the hydroxyl group. It cannot form an internal bond. Instead, it forms Intermolecular Hydrogen Bonds with other molecules or the solvent. This results in a higher boiling point, lower volatility, and higher polarity.

Isomer Comparison Table
Feature1-Hydroxy-2-nitronaphthalene1-Hydroxy-6-nitronaphthalene
Common Name 2-Nitro-1-naphthol6-Nitro-1-naphthol
H-Bond Type Intramolecular (Internal)Intermolecular (External)
Volatility High (Steam Volatile)Low (Non-volatile)
Polarity Low (Non-polar behavior)High (Polar behavior)
Chromatography (SiO2) Elutes First (High

)
Elutes Second (Low

)
Solubility (Non-polar) HighLow

Decision Matrix & Workflow

Use the following logic to select your separation method.

SeparationWorkflow Start Crude Mixture (1,2-isomer + 1,6-isomer) ScaleCheck Check Scale Start->ScaleCheck Bulk Bulk (>1 gram) ScaleCheck->Bulk High Mass Analytical Analytical / Small Scale (<100 mg) ScaleCheck->Analytical Low Mass SteamDist Method 1: Steam Distillation (Separates by Volatility) Bulk->SteamDist Chromatography Method 2: Column Chromatography (Separates by Polarity) Analytical->Chromatography Distillate Distillate: 1-Hydroxy-2-nitro (Pure) SteamDist->Distillate Volatile Fraction Residue Pot Residue: 1-Hydroxy-6-nitro (Crude) SteamDist->Residue Non-Volatile Fraction Final1 Pure 1,2-Isomer Chromatography->Final1 Fraction 1 Final2 Pure 1,6-Isomer Chromatography->Final2 Fraction 2 Distillate->Final1 Recryst Recrystallization (Ethanol/Water) Residue->Recryst Recryst->Final2

Figure 1: Decision matrix for selecting the optimal separation pathway based on sample scale.

Protocol 1: Steam Distillation (Recommended for Bulk)

This is the most efficient method for removing the 1,2-isomer, leaving the 1,6-isomer behind.

Prerequisites:

  • Steam generator or direct steam line.

  • Claisen adapter, condenser, and receiving flask.

Step-by-Step Protocol:

  • Preparation: Suspend the crude nitration mixture in water in a round-bottom flask. Acidify slightly with dilute H₂SO₄ to ensure both isomers are protonated (neutral phenols) and not salts.

  • Distillation: Pass a vigorous current of steam through the mixture.

    • Observation: Yellow crystalline material (1,2-isomer) will codistill with the water and condense in the receiver.

    • Endpoint: Continue until the distillate runs clear and no more yellow solid appears in the condenser.

  • Isolation of 1,2-Isomer: Cool the distillate. Filter the yellow needles of 1-hydroxy-2-nitronaphthalene.

  • Isolation of 1,6-Isomer: The 1-hydroxy-6-nitronaphthalene remains in the boiling flask as a dark solid/residue. Filter this residue while hot (or after cooling, depending on impurity profile).

  • Purification: Recrystallize the pot residue (1,6-isomer) from Ethanol or Acetic Acid to remove tarry impurities.

Protocol 2: Column Chromatography (High Purity)

If steam distillation is not feasible or if higher purity is required, silica gel chromatography is effective.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexane : Ethyl Acetate (Gradient).

Step-by-Step Protocol:

  • Load: Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM) or absorb onto silica (dry load).

  • Elution Gradient:

    • Start: 100% Hexane (to wet column).

    • Step 1: 95:5 Hexane:EtOAc. The 1-hydroxy-2-nitronaphthalene will elute rapidly as a bright yellow band. (Low polarity due to internal H-bond).

    • Step 2: Increase polarity to 80:20 or 70:30 Hexane:EtOAc. The 1-hydroxy-6-nitronaphthalene will elute slowly as a darker yellow/orange band.

  • Monitoring: Use TLC (Solvent: 80:20 Hexane:EtOAc).

    • Spot 1 (High

      
       ~ 0.7):  1,2-isomer.
      
    • Spot 2 (Low

      
       ~ 0.3):  1,6-isomer.
      

Troubleshooting & FAQs

Q1: Why is my yield of the 1,6-isomer lower than expected after steam distillation? A: The 1,6-isomer remains in the boiling flask, where it is subjected to prolonged heat. If the distillation is run too long or too vigorously without sufficient water volume, thermal degradation (tar formation) can occur. Fix: Ensure the "pot" volume remains constant; do not let it run dry.

Q2: On TLC, the spots are streaking. How do I fix this? A: Phenols are acidic and can interact strongly with the slightly acidic silica gel, causing tailing.

  • Fix: Add 0.5% - 1% Acetic Acid or Formic Acid to your mobile phase. This suppresses the ionization of the phenol, sharpening the bands.

Q3: Can I use extraction (Acid/Base) to separate them? A: It is difficult. While both are weak acids, their


 values are relatively close (approx. 6-8 range). The 1,2-isomer is slightly weaker due to H-bond stabilization, but precise pH control (fractional extraction) is required to separate them efficiently. Steam distillation is far superior for this specific pair.

Q4: How do I confirm I have the correct isomers? A:

  • 1H NMR: Look for the coupling constants.

    • 1,2-isomer: You will see a doublet for the H-3 and H-4 protons with an ortho-coupling constant (~8-9 Hz). The H-bonded OH proton will appear very downfield (>10 ppm) and sharp.

    • 1,6-isomer: The coupling pattern will reflect the 1,6-substitution (more complex splitting). The OH proton will be broad and further upfield compared to the 1,2-isomer.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Fierz-David, H. E., & Blangey, L.Fundamental Processes of Dye Chemistry. Interscience Publishers, 1949.
  • National Center for Biotechnology Information. "2-Nitro-1-naphthol." PubChem Compound Summary for CID 69083. [Link]

  • Booth, G. "Naphthalene Derivatives." In Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH, 2000.

purification of nitronaphthol isomer mixtures by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Nitronaphthol Isomer Mixtures by Column Chromatography Audience: Researchers, Process Chemists, and Drug Development Scientists

Welcome to the Separation Sciences Support Hub

Ticket #: NN-ISO-001 Status: Open Agent: Senior Application Scientist

You are likely here because the nitration of 1-naphthol or 2-naphthol has left you with a "red oil" or a crude solid containing a frustrating mixture of isomers (e.g., 1-nitro-2-naphthol vs. 2-nitro-1-naphthol) and tars. Separation of these isomers is a classic challenge due to their similar pKa values and polarities.

This guide moves beyond generic chromatography advice, focusing specifically on the nitronaphthol scaffold . We will utilize the distinct hydrogen-bonding capabilities of the isomers to force their separation.

Part 1: The Core Protocol (Flash Chromatography)

The "Golden Rule" for Nitronaphthols: Never run a neutral mobile phase. Nitronaphthols are acidic phenols (pKa ~6-7). On unmodified silica, they will deprotonate slightly, interacting strongly with silanols to cause severe tailing (the "Yellow Streak"). You must acidify your mobile phase.

Standard Operating Procedure (SOP)
ParameterSpecificationReason
Stationary Phase Silica Gel 60 (40–63 µm)Standard normal phase works well if pH is controlled.[1]
Mobile Phase A Hexanes (or Heptane)Non-polar carrier.
Mobile Phase B Ethyl Acetate + 1% Acetic Acid The acid suppresses ionization, sharpening peaks.
Loading Method Dry Loading (Critical)Nitronaphthols have poor solubility in non-polar starting solvents.
Detection UV 254 nm / 280 nmThe nitro group provides strong UV absorbance.
Step-by-Step Workflow
  • Solubility Check: Attempt to dissolve 10 mg of crude in 1 mL of 9:1 Hexane:EtOAc.

    • Result: Likely insoluble or oily. Do not liquid load.

  • Dry Loading: Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM) or Acetone. Add silica gel (ratio 1:2 crude:silica by weight).[1] Rotovap to dryness until you have a free-flowing yellow/orange powder.

  • Column Packing: Pack a silica column. Add the dry-loaded powder carefully to the top. Cap with a layer of sand.[2]

  • Elution Gradient:

    • 0–5 min: 100% Hexane (Flush impurities/tars).

    • 5–20 min: Gradient 0%

      
       10% EtOAc (+1% AcOH).
      
    • 20–40 min: Hold at 10% or gradient to 20% depending on TLC Rf.

Part 2: The Mechanism (Why it Works)

Understanding why the isomers separate is the key to troubleshooting. The separation is driven by Intramolecular vs. Intermolecular Hydrogen Bonding .

  • 1-Nitro-2-naphthol (The "Fast" Mover):

    • Structure: The nitro group (-NO₂) is ortho to the hydroxyl group (-OH).

    • Effect: A strong intramolecular hydrogen bond forms (a pseudo-6-membered ring).

    • Result: The polar -OH is "shielded" or "tied up" internally. The molecule appears less polar to the silica gel and elutes first (High Rf).

  • 2-Nitro-1-naphthol / 4-Nitro-1-naphthol (The "Slow" Movers):

    • Structure: The nitro group is often para or the geometry prevents ideal internal bonding.

    • Effect: The hydroxyl group is free to engage in intermolecular hydrogen bonding with the silanols on the silica surface.

    • Result: The molecule adheres strongly to the silica, eluting later (Low Rf).

Visualizing the Separation Logic

G cluster_mechanism Structural Analysis Start Crude Nitronaphthol Mixture Ortho 1-Nitro-2-naphthol (Ortho-isomer) Start->Ortho Para 4-Nitro-1-naphthol (Para-isomer) Start->Para Mech1 Mechanism: Intramolecular H-Bond (Hydroxyl Shielded) Ortho->Mech1 H-bond forms internally Mech2 Mechanism: Intermolecular H-Bond (Hydroxyl Exposed) Para->Mech2 H-bond available Silica Silica Gel Interaction Mech1->Silica Weak Interaction Mech2->Silica Strong Interaction Elution1 Elutes FIRST (Non-polar behavior) Silica->Elution1 Ortho Isomer Elution2 Elutes LAST (Polar behavior) Silica->Elution2 Para Isomer

Figure 1: Mechanistic flow showing how hydrogen bonding topology dictates elution order on silica gel.

Part 3: Troubleshooting & FAQs

Q1: "I see a continuous yellow streak from the baseline to the solvent front. No distinct spots."

  • Diagnosis: This is classic "tailing" caused by the ionization of the phenolic proton. The silica is acting as a base.

  • Fix: You likely forgot the acid modifier or used too little.

    • Immediate Action: Flush the column with mobile phase containing 1% Acetic Acid or 0.1% Formic Acid .

    • Note: For HPLC, use Formic Acid or Trifluoroacetic acid (TFA) to suppress ionization.

Q2: "My isomers are co-eluting even with the acid modifier."

  • Diagnosis: The polarity difference is too small for standard silica.

  • Fix: Switch the stationary phase mechanism.

    • Alternative: Use a Phenyl-Hexyl column (HPLC) or functionalized silica. The "pi-pi" interaction between the phenyl ring on the column and the nitro-aromatic ring of your sample provides a completely different selectivity (orthogonal separation) compared to standard hydrophobicity/polarity.

Q3: "The crude is tarry and won't dissolve in the mobile phase."

  • Diagnosis: Nitration reactions often produce polymeric tars.[1]

  • Fix: Do not attempt to filter and inject. Use the Dry Loading technique described in Part 1. If the tar is excessive, perform a "plug filtration" first: dissolve in DCM, pass through a short pad of silica to trap the black tar, collect the yellow filtrate, and then run the column.

Q4: "Can I use steam distillation instead?"

  • Diagnosis: You have read the older literature (e.g., Vogel's).

  • Answer: Yes, for specific cases. 1-nitro-2-naphthol is steam volatile (due to the intramolecular H-bond discussed above), whereas the para-isomer is not.

    • Protocol: If you have >10g of material, steam distillation is a greener, solvent-free pre-purification step. Use chromatography only for the final polishing.

Part 4: Advanced Analytical Method (HPLC)

For checking purity or separating difficult isomers (e.g., chlorinated nitronaphthols), use this high-resolution method.

ParameterCondition
Column Phenyl-Hexyl or C18 (Phenyl-Hexyl preferred for nitro-aromatics)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 50% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Techniques for Preparative Separations with Moderate Resolution.[3] J. Org.[3] Chem.1978 , 43, 2923–2925.[3] Link (The foundational text for flash chromatography).

  • Snyder, L. R.; Kirkland, J. J.; Dolan, J. W.Introduction to Modern Liquid Chromatography, 3rd Ed.; Wiley, 2010. (Source for "pi-pi" interaction mechanisms on Phenyl-Hexyl phases).
  • Org. Synth. 1928, 8, 80. 1-Nitro-2-naphthol.[4] Link (Detailed synthesis and recrystallization purification protocols).

  • Chromatography Online. Troubleshooting HPLC – Tailing Peaks. Link (Source for silanol interaction troubleshooting).

Sources

Technical Support Center: Nitration of 1-Naphthol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 3 Support Knowledge Base for process chemists and researchers. It prioritizes yield optimization, regioselectivity control, and safety.

Executive Summary: The Reactivity Challenge

Why is my yield low? The nitration of 1-naphthol is deceptively difficult because the naphthalene ring is extremely electron-rich. The hydroxyl group at position C1 activates the ring so strongly that standard mixed-acid nitration (


) often leads to:
  • Oxidative Degradation: The ring oxidizes to tars or quinones (e.g., 1,4-naphthoquinone) before nitration is complete.

  • Over-Nitration: Rapid formation of 2,4-dinitro-1-naphthol (Martius Yellow).

  • Poor Regioselectivity: A difficult-to-separate mixture of 2-nitro (ortho) and 4-nitro (para) isomers.

The Solution: To improve yield, you must abandon "brute force" nitration in favor of indirect pathways (Nitrosation-Oxidation) for the 2-isomer, or protected pathways for the 4-isomer.

Decision Matrix: Select Your Target Isomer

Use this logic flow to determine the correct protocol for your target molecule.

G start Starting Material: 1-Naphthol decision Target Isomer? start->decision path2 Target: 2-Nitro-1-naphthol decision->path2 Ortho path4 Target: 4-Nitro-1-naphthol decision->path4 Para method2 Method A: Nitrosation-Oxidation (High Yield >85%) path2->method2 method4 Method B: Protection-Nitration (Moderate Yield ~60-70%) path4->method4 step2a Step 1: NaNO2 / HCl (Forms 2-Nitroso-1-naphthol) method2->step2a step4a Step 1: Protect OH (Acetylation) (Forms 1-Naphthyl Acetate) method4->step4a step2b Step 2: Oxidation (H2O2 or HNO3) (Forms 2-Nitro product) step2a->step2b step4b Step 2: Low Temp Nitration (Steric bulk favors Para) step4a->step4b step4c Step 3: Hydrolysis step4b->step4c

Figure 1: Strategic pathway selection for regioselective nitration of 1-naphthol.

High-Yield Protocols

Protocol A: Synthesis of 2-Nitro-1-naphthol (The Nitrosation Route)

Best for: Maximizing yield (>85%) and avoiding tar formation. Mechanism: Nitrous acid (


) is a milder electrophile than nitric acid. It selectively attacks the electron-rich C2 position (ortho) to form a nitroso compound, which is then gently oxidized to the nitro group.

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 g (69 mmol) of 1-naphthol in 30 mL of ethanol and 30 mL of water.

  • Nitrosation:

    • Cool to 0–5 °C (Critical).[1][2]

    • Add 5.0 g (72 mmol) of Sodium Nitrite (

      
      ) dissolved in minimal water.
      
    • Dropwise add 15 mL concentrated HCl over 30 minutes.

    • Observation: A yellow/green precipitate of 2-nitroso-1-naphthol forms immediately.

  • Isolation 1: Filter the solid. Wash with cold water. (Yield of intermediate is typically quantitative).

  • Oxidation:

    • Suspend the wet nitroso solid in 50 mL water containing 4 g NaOH (solubilizes as the sodium salt).

    • Add 30% Hydrogen Peroxide (

      
      ) or dilute Nitric Acid dropwise at 20 °C.
      
    • Acidify with HCl to precipitate the bright yellow 2-nitro-1-naphthol .

  • Purification: Recrystallize from ethanol.

Why this works: The nitroso intermediate is stable and forms without oxidizing the ring. The subsequent oxidation step is clean, bypassing the high-energy transition states that lead to tar in direct nitration.

Protocol B: Synthesis of 4-Nitro-1-naphthol (The Protection Route)

Best for: Accessing the para-isomer. Mechanism: Protecting the hydroxyl group as an ester (acetate) provides steric bulk that blocks the ortho (C2) position, directing the nitronium ion to the para (C4) position.

Step-by-Step Workflow:

  • Protection: React 1-naphthol with Acetic Anhydride (

    
    ) and a catalytic amount of 
    
    
    
    to form 1-naphthyl acetate . Isolate this solid.
  • Nitration:

    • Dissolve 1-naphthyl acetate in Glacial Acetic Acid.

    • Cool to 10 °C .

    • Add fuming

      
       (1.1 eq) in Acetic Acid dropwise.
      
    • Note: The electron-withdrawing acetyl group deactivates the ring slightly, preventing uncontrolled oxidation.

  • Hydrolysis: Pour the reaction mixture into ice water. Collect the solid (4-nitro-1-naphthyl acetate) and reflux in dilute ethanolic NaOH to remove the acetyl group.

  • Isolation: Acidify to precipitate 4-nitro-1-naphthol.

Troubleshooting & Optimization (Q&A)

Q1: My reaction mixture turned into a black tar. What happened?

Diagnosis: Oxidative degradation. Cause: You likely used concentrated nitric acid on unprotected 1-naphthol at room temperature. The 1-naphthol ring is too electron-rich; it acts as a reducing agent toward


, generating nitrogen oxides and quinone byproducts.
Fix: 
  • Switch to Protocol A (Nitrosation) if you need the 2-isomer.

  • If using direct nitration, dilute the

    
     with Acetic Acid and keep T < 0 °C.
    
Q2: I am getting a 50:50 mixture of isomers. How do I improve selectivity?

Diagnosis: Lack of directing control. Cause: The hydroxyl group activates both ortho (2) and para (4) positions. Without steric hindrance, the ortho position is statistically favored (2 sites vs 1) but sterically hindered, often leading to mixtures. Fix:

  • For 2-nitro: Use the Nitrosation method.[1][2][3][4][5] It is 99% selective for the ortho position due to the "chelation effect" in the transition state.

  • For 4-nitro: You must use a bulky protecting group (Protocol B). The acetate group physically blocks the ortho position.

Q3: How do I separate the isomers if I already have a mixture?

Diagnosis: Downstream purification bottleneck. Solution: Utilize the difference in volatility and acidity.

  • Steam Distillation: 2-nitro-1-naphthol is volatile with steam due to intramolecular Hydrogen bonding (between OH and NO2). 4-nitro-1-naphthol is not volatile.[6]

    • Procedure: Steam distill the crude mixture. The yellow solid in the distillate is pure 2-nitro. The residue contains the 4-nitro isomer.[1][2][6][7]

Data Summary: Method Comparison

FeatureDirect Nitration (

)
Nitrosation-Oxidation (

)
Protected Nitration (

)
Primary Product Mixture (2- & 4-nitro) + Tars2-Nitro-1-naphthol 4-Nitro-1-naphthol
Typical Yield 30–50%85–95% 60–75%
Oxidation Risk High (Black tars common)Very LowLow
Regioselectivity PoorExcellent (Ortho)Good (Para)
Key Reagent

/


/


then

References

  • Synthesis of 2-Nitro-1-naphthol via Nitrosation

    • Organic Syntheses, Coll.[4][7][8] Vol. 2, p. 451 (1943). Describes the preparation of 1-nitro-2-naphthol, but the chemistry (nitrosation-oxidation) is analogous and authoritative for naphthol systems.

    • Source:

  • Regioselectivity and Mechanism

    • Ameuru, U. S., et al. "Synthesis and Characterization of Nitrosonaphthol Dyes Based on 1-Naphthol."[2] Open Journal of Applied Sciences, 2014, 4, 354-359.[2]

    • Source:

  • Modern Catalytic Methods (Green Chemistry)

    • Menon, et al. "Regioselective nitration of phenols.
    • Source:

  • Safety Data & Properties

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 11786, 2-Nitro-1-naphthol.
    • Source:

Sources

solubility issues of 6-nitro-1-naphthol in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization of 6-Nitro-1-Naphthol

Introduction: The Physicochemical Paradox

Welcome to the Technical Support Center. You are likely here because you are experiencing precipitation, inconsistent assay results, or "crashing out" of 6-nitro-1-naphthol in aqueous buffers.

The core issue lies in the molecule's duality. As a naphthalene derivative, it possesses a rigid, hydrophobic aromatic core (high LogP), driving it to aggregate in water. However, the hydroxyl group (-OH) at position 1 and the nitro group (-NO2) at position 6 create a "push-pull" electronic system.[1] The electron-withdrawing nitro group significantly increases the acidity of the hydroxyl proton compared to unsubstituted 1-naphthol.[1]

Key Takeaway: You cannot treat 6-nitro-1-naphthol like a standard organic solid.[1] Its solubility is strictly governed by pH-dependent ionization and lattice energy barriers . This guide provides the protocols to overcome these barriers.

Part 1: Diagnostic & Physicochemical Profile

Before attempting solubilization, verify your compound's profile against these standard parameters to ensure you are not fighting an impossible thermodynamic battle.

Table 1: Physicochemical Properties Relevant to Solubility

PropertyValue / CharacteristicImplication for Solubility
Molecular Formula

Moderate molecular weight (189.17 g/mol ).[1]
Predicted LogP ~2.5 - 2.8Moderately lipophilic.[1] Prefers cell membranes/organic solvents over water.
Estimated pKa ~7.5 - 8.5 (Acidic)The 6-nitro group stabilizes the anion.[1] Solubility increases drastically at pH > 8.5.
Appearance Yellow/Brown Crystalline SolidHigh lattice energy requires energy (heat/sonication) or solvation power (DMSO) to break.[1]
Water Solubility < 1 mg/mL (Neutral pH)Essentially insoluble in pure water or acidic buffers (PBS pH 7.4).[1]

Part 2: Troubleshooting & FAQs

Q1: Why does my compound precipitate immediately when I dilute my DMSO stock into the assay buffer?

Diagnosis: This is the "Solvent Shock" phenomenon. Mechanism: When a hydrophobic molecule dissolved in a chaotropic solvent (DMSO) is introduced to a kosmotropic solvent (water), the water molecules form a structured "cage" around the hydrophobic solute. If the local concentration exceeds the solubility limit before diffusion occurs, the solute aggregates and precipitates.

Solution:

  • Increase Vortex Speed: Vortex the buffer while adding the stock solution dropwise.

  • Warm the Buffer: Pre-warm your aqueous buffer to 37°C. This increases the kinetic energy and solubility limit.

  • Intermediate Dilution: Do not jump from 100 mM (DMSO) to 10 µM (Water). Create a 1 mM intermediate in 50% DMSO/Water, then dilute to the final concentration.

Q2: Can I use pH adjustment to dissolve it without organic solvents?

Diagnosis: Yes, but with caveats regarding stability. Mechanism: The phenolic proton is acidic. Adding a strong base (NaOH) deprotonates the -OH group, forming the 6-nitro-1-naphtholate anion .[1] This charged species is highly water-soluble due to ion-dipole interactions.[1]

Protocol:

  • Suspend the solid in water.[2]

  • Add 1M NaOH dropwise until the yellow suspension turns into a clear, darker orange/red solution (indicative of the phenolate anion).

  • Warning: High pH (>10) may accelerate oxidative degradation or hydrolysis if other sensitive groups are present in your assay mixture. Always prepare fresh.

Q3: My stock solution in DMSO turned cloudy after storage at 4°C. Is it spoiled?

Diagnosis: Likely not spoiled, but crystallized. Mechanism: DMSO has a high freezing point (~19°C). At 4°C, it is solid. Even if it looks liquid (supercooled), the solubility of the solute drops, causing micro-crystallization.

Solution:

  • Warm the vial to 37°C in a water bath for 10 minutes.

  • Sonicate for 30 seconds.

  • Verify clarity before use. Never pipette from a cloudy stock.

Part 3: Validated Experimental Protocols

Protocol A: Preparation of a Robust Stock Solution (100 mM)

Best for: Long-term storage, high-throughput screening.[1]

Reagents:

  • 6-Nitro-1-naphthol (Solid)[1]

  • Anhydrous DMSO (Grade: Cell Culture Tested, >99.9%)

Steps:

  • Weighing: Weigh roughly 18.9 mg of 6-nitro-1-naphthol into a generic glass vial.

    • Note: Do not use polystyrene (PS) plastics with concentrated DMSO.

  • Calculation: Calculate the exact volume of DMSO required for 100 mM based on the actual mass weighed.

  • Solvation: Add the calculated volume of DMSO.

  • Dissolution: Vortex vigorously for 1 minute. If particles remain, sonicate at 40 kHz for 5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent light degradation) and store at -20°C.

Protocol B: Preparation of Aqueous Working Solution (Assay Ready)

Best for: Biological assays (Cell culture, Enzymatic).

Target: 100 µM in PBS (pH 7.4) with < 0.1% DMSO.[3]

Steps:

  • Pre-warm 10 mL of PBS to 37°C.

  • Predilution: Take 1 µL of the 100 mM DMSO stock and mix with 9 µL of pure DMSO (creates 10 mM intermediate).

  • Final Dilution: Add 1 µL of the 10 mM intermediate into the 10 mL warm PBS while vortexing the PBS tube.

  • Verification: Inspect for turbidity against a light source. If clear, proceed immediately.

Part 4: Decision Logic & Workflows (Visualized)

Figure 1: Solubilization Strategy Decision Tree

Use this logic to determine the best solvent system for your specific application.

SolubilityStrategy Start Start: 6-Nitro-1-Naphthol Solid AppType What is the Application? Start->AppType BioAssay Biological Assay (Cells/Enzymes) AppType->BioAssay In Vitro Synthesis Chemical Synthesis (Reactions) AppType->Synthesis Chemistry Toxicity Is DMSO Toxicity a Concern? BioAssay->Toxicity pH_Check Is High pH Tolerated? Synthesis->pH_Check DMSO_OK Use DMSO Cosolvent (< 0.5% v/v) Toxicity->DMSO_OK No DMSO_Bad Use Cyclodextrin (HP-β-CD) or Surfactant (Tween 80) Toxicity->DMSO_Bad Yes Alkaline Dissolve in 0.1M NaOH (Forms Soluble Phenolate) pH_Check->Alkaline Yes (Base Stable) Organic Use Methanol/Ethanol or DMF pH_Check->Organic No (Neutral Req.)

Caption: Decision matrix for selecting the optimal solubilization method based on experimental constraints.

Figure 2: The "Anti-Crash" Dilution Workflow

Visualizing the correct method to prevent precipitation during dilution.

DilutionWorkflow Stock 100 mM Stock (100% DMSO) Inter Intermediate (1-10 mM in DMSO) Stock->Inter 1:10 Dilution (Prevents Shock) Buffer Aqueous Buffer (Pre-warmed 37°C) Inter->Buffer Dropwise Addition + Vortexing Final Final Assay Solution (Clear, Stable) Buffer->Final Equilibration

Caption: Step-wise dilution protocol to mitigate hydrophobic aggregation (crashing out).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6849, 1-Nitronaphthalene (Structural Analog). Retrieved from [Link]

Sources

Technical Support Center: Hydroxy-Nitronaphthalene Storage & Stability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers handling hydroxy-nitronaphthalenes (e.g., 4-nitro-1-naphthol, 1-nitro-2-naphthol). It prioritizes mechanistic understanding and self-validating protocols.

Senior Application Scientist Desk Subject: Preventing Oxidative Degradation and Photolysis during Storage

Core Technical Overview

Hydroxy-nitronaphthalenes are "push-pull" aromatic systems. The electron-donating hydroxyl group (-OH) activates the ring toward oxidation, while the electron-withdrawing nitro group (-NO₂) increases the acidity of the phenolic proton. This unique electronic structure creates a specific vulnerability: Autoxidation accelerated by light and trace bases.

When these compounds degrade, they typically form quinones (e.g., 1,4-naphthoquinone derivatives) or insoluble polymeric "tars" via radical coupling. This guide provides the protocols to arrest these pathways.

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Q1: My bright yellow 4-nitro-1-naphthol solid has turned dark brown/black. Is it usable?

Diagnosis: The color change indicates quinone-methide formation or oxidative polymerization . This is a surface-level degradation caused by exposure to atmospheric oxygen and UV light. Technical Insight: The nitro group renders the phenol more acidic (pKa ~6-7 vs. 10 for phenol). Even atmospheric moisture can facilitate proton loss, generating the naphtholate anion , which is highly susceptible to Single Electron Transfer (SET) oxidation. Action Plan:

  • Do not use directly. The impurities are redox-active and will interfere with sensitive catalytic cycles or biological assays.

  • Purification: Perform the Recrystallization Protocol (See Section 4) immediately.

  • Prevention: Store future batches under Argon (Ar) rather than Nitrogen (N₂), as Argon is denser than air and provides a superior "blanket" for solids.

Q2: Can I store stock solutions of these compounds?

Diagnosis: Storing solutions is high-risk. Dissolution breaks the crystal lattice, increasing the surface area available for oxidation. Critical Rule: Never store in basic or protic solvents (e.g., DMSO, MeOH) for >24 hours.

  • DMSO: Hygroscopic; absorbed water facilitates deprotonation and subsequent oxidation.

  • Methanol/Ethanol: Can participate in nucleophilic attack on excited states if light exposure occurs. Recommended Protocol:

  • Prepare solutions fresh immediately before use.

  • If storage is unavoidable (max 48h), use anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) , degassed with Argon, and store at -20°C in amber vials.

Q3: My HPLC baseline shows "ghost peaks" near the solvent front. What is happening?

Diagnosis: This often indicates the presence of trace quinones or hydrolysis products. Mechanism: Hydroxy-nitronaphthalenes can undergo photolysis. The nitro group can rearrange to a nitrite ester under UV irradiation (nitro-nitrite rearrangement), leading to radical cleavage and complex debris. Self-Validation Step: Run a "blank" injection of your solvent from the same storage vial. If clean, inject your sample. If ghost peaks appear, your compound has photodegraded. Solution: All handling must occur under yellow light or in foil-wrapped vessels.

Visualizing the Degradation Pathway

Understanding the enemy is the first step to defeating it. The diagram below illustrates the "Cascade of Failure" when storage conditions are compromised.

OxidationCascade Start Hydroxy-Nitronaphthalene (Yellow Solid) Trigger1 Light (hv) + Oxygen (O2) Start->Trigger1 Storage Failure Intermediate Naphthoxy Radical (Reactive Species) Trigger1->Intermediate H-Atom Abstraction Product1 Quinones (Red/Brown) Intermediate->Product1 Oxidation Product2 Polymeric Tars (Black/Insoluble) Intermediate->Product2 Coupling/Dimerization

Figure 1: The autoxidation cascade. Note that light and oxygen act synergistically to generate the reactive naphthoxy radical.

Validated Protocols

Protocol A: The "Argon Sandwich" Storage Method

Use this for long-term storage of solids (>1 week).

  • Container Selection: Use an amber glass vial with a PTFE-lined screw cap. Never use plastic containers (polystyrene) as nitro compounds can leach plasticizers.

  • Atmosphere Exchange:

    • Place the open vial in a vacuum desiccator.

    • Evacuate for 5 minutes (remove air/moisture).

    • Backfill with Argon (preferred) or Nitrogen.

    • Repeat 3 times.

  • Sealing: Quickly cap the vial while inside the inert atmosphere if possible, or immediately upon removal. Parafilm is insufficient for long-term storage; use electrical tape or a secondary containment jar with desiccant.

  • Temperature: Store at -20°C .

Protocol B: Emergency Recrystallization (Purification)

Use this if your compound has darkened.

StepActionTechnical Rationale
1 Dissolve solid in minimum boiling Ethanol/Water (9:1) .The nitro group provides polarity; water acts as an anti-solvent.
2 Add activated charcoal (1% w/w) and stir for 5 min.Adsorbs polymeric tars and colored quinone impurities.
3 Filter hot through Celite®.Removes charcoal and insoluble dimers.
4 Cool slowly to 4°C (fridge) then -20°C.Slow cooling promotes pure crystal lattice formation, excluding impurities.
5 Filter and dry under high vacuum in the dark.Removes solvent traces which can catalyze future degradation.

Storage Conditions Summary Table

ParameterRequirementFailure Consequence
Temperature -20°C (Freezer)Accelerated radical kinetics at RT.
Light Strict Darkness (Amber Glass/Foil)Photolysis (Nitro-nitrite rearrangement).
Atmosphere Inert (Argon > Nitrogen)Autoxidation to quinones.
Moisture Desiccated (<10% RH)Hydration facilitates deprotonation.
Container Glass (PTFE lined cap)Plasticizers contaminate sample; O₂ permeates plastic.

Decision Logic for Handling

Use this workflow to determine if your sample is safe to use.

HandlingWorkflow Check Inspect Sample Color IsYellow Bright Yellow/Orange? Check->IsYellow IsDark Brown/Black/Crusty? IsYellow->IsDark No Solubility Check Solubility in DCM IsYellow->Solubility Yes ActionPurify STOP: RECRYSTALLIZE (See Protocol B) IsDark->ActionPurify Yes ClearSol Clear Solution Solubility->ClearSol Yes Turbid Turbid/Residue Solubility->Turbid No ActionUse PROCEED TO EXPERIMENT (Keep under Argon) ClearSol->ActionUse Turbid->ActionPurify

Figure 2: Quality Control Decision Matrix before experimental use.

References

  • TCI Chemicals. Product Specification: 4-Nitro-1-naphthol (N0672).[1] Accessed 2024.[2][3] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6849, 1-Nitronaphthalene. Accessed 2024.[2][3] Link

  • Organic Syntheses. 1,4-Naphthoquinone (Oxidation of aminonaphthols).[4] Org.[3][4][5] Synth. 1925 , 4,[6] 49. Link

  • Fisher Scientific. Safety Data Sheet: 1-Nitroso-2-naphthol. Accessed 2024.[2][3] Link

  • MDPI. Changes in Browning Degree and Reducibility of Polyphenols during Autoxidation. Molecules 2021 , 26(18), 5550. Link

Sources

Technical Support Center: HPLC-FLD Optimization for 6-Nitronaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ghost Peak" Phenomenon

Welcome to the technical center. If you are here, you are likely frustrated by the poor sensitivity of 6-nitronaphthalen-1-ol (6-NN-1-ol) on your Fluorescence Detector (FLD).[1]

Here is the scientific reality: You are fighting quantum mechanics. Nitro groups (


) are aggressive fluorescence quenchers.[1][2][3] Through a process called Intersystem Crossing , the excited singlet state energy is diverted to a non-radiative triplet state, resulting in heat rather than photons.

To detect 6-NN-1-ol at trace levels (ng/mL or lower), you cannot simply "tune" the detector.[1] You must alter the chemistry. This guide prioritizes the On-line Reduction Method , the gold standard for Nitro-PAH analysis, while providing parameters for direct detection only as a secondary, lower-sensitivity option.[1]

Module 1: The Gold Standard (On-Line Reduction)

The Strategy: Convert the non-fluorescent nitro group (


) into a highly fluorescent amino group (

). Target Analyte: 6-aminonaphthalen-1-ol.[1]
The Hardware Setup

You do not need a new detector. You need a Reducer Column placed between the pump/injector and the analytical column (or between the analytical column and detector, though pre-column is often cleaner for separation).

Recommended Reducer: Packed Zinc (Zn) column or Platinum/Rhodium (Pt/Rh) catalyst column.

ReductionWorkflow cluster_0 Mobile Phase cluster_rxn The Chemical Switch MP Buffer/MeOH (pH 4-5) Pump HPLC Pump MP->Pump Inj Injector (Sample: 6-NN-1-ol) Pump->Inj ZnCol Reducer Column (Zinc/Acid) Inj->ZnCol Rxn NO2 → NH2 ZnCol->Rxn AnaCol Analytical Column (C18) ZnCol->AnaCol FLD Fluorescence Detector (High Signal) AnaCol->FLD

Figure 1: On-line reduction workflow.[1] The Zinc column reduces the analyte prior to separation or detection, restoring fluorescence.

Critical Reagents

The reduction requires a proton source.

  • Buffer: Ammonium Acetate (20-50 mM).[1]

  • pH: Must be slightly acidic (pH 4.5 – 5.5 ) to facilitate the reduction of Zinc (

    
    ).
    
  • Warning: Do not use pH > 7.0; the reduction efficiency drops significantly, and Zinc columns can passivate.

Module 2: FLD Parameters (Wavelength Optimization)

Once reduced to 6-aminonaphthalen-1-ol, the molecule behaves like a standard naphthylamine/naphthol derivative.[1]

Excitation/Emission Settings

If you lack a spectral scanner, use these starting points derived from aminonaphthol characteristics.

ParameterReduced Form (6-amino-1-naphthol)Native Form (6-nitro-1-naphthol)
Sensitivity High (100x) Very Low (1x)
Excitation (

)
290 – 300 nm 220 nm (High noise region)
Emission (

)
430 – 460 nm ~460 nm (Weak)
Gain/Response Standard / FastHigh / Slow (Smoothing required)
The "Stop-Flow" Optimization Protocol

Do not guess. Measure.

  • Inject a high-concentration standard (10 µg/mL) of the reduced standard (or the nitro form running through the reducer column).

  • When the peak starts eluting (watch the real-time plot), STOP the flow immediately.

  • Perform an Emission Scan (fix Ex at 290 nm, scan Em 350–600 nm).

  • Pick the max

    
    .
    
  • Perform an Excitation Scan (fix Em at new max, scan Ex 200–350 nm).

  • Update your method with these exact maxima.

Module 3: Chromatographic Troubleshooting (FAQs)

Q1: My peak is tailing severely (Asymmetry > 1.5). Why?

Diagnosis: Silanol Interaction. 6-NN-1-ol (and its amino form) contains a hydroxyl group and a nitrogen center.[1] These interact with free silanol groups on the silica backbone of your column, causing "drag."

The Fix:

  • Column Choice: Switch to a "High Purity" or "End-capped" C18 column (e.g., Zorbax Eclipse Plus or Waters Symmetry).

  • Mobile Phase Modifier: Ensure you are using a buffer (Ammonium Acetate), not just water. The ionic strength suppresses silanol interactions.

  • Temperature: Increase column oven to 35°C or 40°C . This improves mass transfer and sharpens peaks.

Q2: I see high background noise or "ghost" peaks.

Diagnosis: Reducer Column Shedding or Solvent Impurities.

  • Zinc Fines: If the reducer column is old, zinc particles may migrate. Install a 0.2 µm in-line filter after the reducer column.

  • Oxygen Quenching: Dissolved oxygen can quench fluorescence and oxidize the amino-derivative.

    • Action: Degas mobile phases thoroughly. Consider an on-line degasser.[1]

Q3: Can I detect it without reduction?

Answer: Yes, but only at high concentrations (µg/mL range). If you absolutely must use direct detection:

  • pH is Critical: Naphthols have a pKa

    
     9.3.
    
    • Acidic pH (< 7): Molecule is neutral. Better retention, but fluorescence is often lower.

    • Basic pH (> 10): Molecule is ionized (Phenolate). This shifts the spectrum (Red shift). You might see enhanced fluorescence for the phenolate form, but column stability becomes an issue (silica dissolves at pH > 8 unless using hybrid columns).

  • Solvent: Use Acetonitrile over Methanol. Methanol can sometimes act as a proton donor that facilitates non-radiative decay in nitro compounds.

Module 4: Logic-Based Troubleshooting Tree

Use this flow to diagnose signal loss.

Troubleshooting Start Problem: Low/No Signal CheckStd Is Standard Concentration > 1 µg/mL? Start->CheckStd Direct Are you using Direct Detection? CheckStd->Direct Yes Reduc Are you using Reduction? Direct->Reduc Signal is weak ZnCheck Check Zinc Column Efficiency. Is pH < 5.0? Reduc->ZnCheck Yes SwitchMethod Switch to Reduction Method. Nitro groups quench native signal. Reduc->SwitchMethod No (Direct) pHFix Adjust Mobile Phase to pH 4.5 (Ammonium Acetate) ZnCheck->pHFix No O2Check Is Mobile Phase Degassed? ZnCheck->O2Check Yes Degas Degas to prevent oxidation of amino-group O2Check->Degas No Scan Perform Stop-Flow Scan. Re-optimize Ex/Em. O2Check->Scan Yes

Figure 2: Diagnostic logic for signal optimization.

References

  • Berlman, I. B. (1971).[4] Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press.[4] (Foundational text on aromatic fluorescence and quenching mechanisms).

  • Kishikawa, N., et al. (2004). "Highly sensitive determination of nitropolycyclic aromatic hydrocarbons in diesel exhaust particles by high-performance liquid chromatography with on-line electrochemical reduction and fluorescence detection." Journal of Chromatography A.

  • Feilberg, A., et al. (2001). "Analysis of nitrated polycyclic aromatic hydrocarbons by HPLC with fluorescence detection." Journal of Environmental Monitoring. (Establishes the necessity of reduction for nitro-PAHs).
  • PubChem. (2025).[5][6] "1-Naphthol Compound Summary." National Library of Medicine. (Data on pKa and spectral properties of the parent structure).

  • Gami-Patel, P. (2011).[2][7] "Fluorescence quenching studies of nitrated polycyclic aromatic hydrocarbons." Luminescence. (Mechanistic explanation of nitro-quenching).

Sources

Technical Guide: Purification of 1-Naphthol Nitration Products

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removal of Unreacted 1-Naphthol and Isomer Separation

Executive Summary

The nitration of 1-naphthol is a classical electrophilic aromatic substitution that presents a notorious purification challenge: the formation of "red tars" (oxidation byproducts) and the difficulty in separating the unreacted starting material (1-naphthol) from the desired nitro-isomers (2-nitro-1-naphthol and 4-nitro-1-naphthol).[1][2]

This guide provides three validated protocols to remove unreacted 1-naphthol. Unlike standard workups where you wash away impurities, Protocol A utilizes a "Reverse Acid-Base Extraction" that exploits the specific pKa shift induced by the nitro group to pull the product into the aqueous phase, leaving the starting material behind.

Module 1: The Chemical Logic (The "Why")

To troubleshoot this separation effectively, one must understand the acidity differential. The introduction of a nitro group (


) onto the naphthol ring significantly increases the acidity of the hydroxyl group due to electron withdrawal.
CompoundStructureApprox.[2][3][4][5][6][7][8][9][10][11] pKaSolubility in pH 8.5 (NaHCO₃)
1-Naphthol (Impurity)

9.3 - 9.5 Insoluble (Remains protonated)
2-Nitro-1-naphthol (Product)

~6.0 - 7.0 Soluble (Deprotonates to anion)
2,4-Dinitro-1-naphthol

~3.5 Highly Soluble

The Strategy: By buffering the aqueous phase to pH ~8.0–8.5 (using Sodium Bicarbonate), we create a "selectivity window."

  • 1-Naphthol remains mostly protonated (organic-soluble).

  • Nitro-naphthols ionize into their phenolate salts (water-soluble, deep red/orange).

Module 2: Validated Protocols

Protocol A: The "Reverse" pH-Swing Extraction (Recommended)

Best for: Scales >1g, removing tars, and bulk removal of starting material.

Reagents:

  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate.

  • Extraction Base: Saturated Sodium Bicarbonate (

    
    ) solution (pH ~8.5).
    
  • Precipitation Acid: 1M Hydrochloric Acid (

    
    ).
    

Workflow:

  • Dissolution: Dissolve the crude nitration paste in DCM. Filter off any insoluble black solids (carbonized tar).

  • The "Reverse" Extraction:

    • Wash the organic layer with Saturated

      
       (3x).
      
    • CRITICAL STEP: Unlike typical extractions, keep the Aqueous Layer (it will be dark red/orange).

    • The Organic Layer now contains the unreacted 1-naphthol and non-acidic tars. Discard it (properly) only after verifying the product is in the water.

  • Regeneration:

    • Cool the combined red aqueous extracts in an ice bath.

    • Slowly add 1M HCl until pH < 2.

    • The nitro-naphthols will precipitate as a yellow/orange solid.

  • Isolation: Filter the solid or extract it back into fresh DCM if it forms an oil.

ExtractionWorkflow Start Crude Nitration Mix (Dissolved in DCM) Extract Extract with Sat. NaHCO3 (pH ~8.5) Start->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Contains 1-Naphthol & Tars) PhaseSep->OrgLayer Top/Bottom (Solvent dep.) AqLayer Aqueous Layer (Red) (Contains Nitronaphthol Salts) PhaseSep->AqLayer Product Stream Discard Discard to Waste OrgLayer->Discard Acidify Acidify with HCl to pH < 2 AqLayer->Acidify Precipitate Precipitate/Oil Forms Acidify->Precipitate FinalProd Pure Nitro-Naphthols Precipitate->FinalProd

Figure 1: The "Reverse" Extraction Logic Flow. Note that the product moves into the aqueous phase, separating it from the less acidic starting material.

Protocol B: Steam Distillation (Isomer Specific)

Best for: Isolating 2-nitro-1-naphthol specifically.

If your goal is not just to remove 1-naphthol, but to isolate the 2-nitro isomer from the 4-nitro isomer, steam distillation is the gold standard.

  • Mechanism: 2-nitro-1-naphthol possesses a strong intramolecular hydrogen bond (between the -OH and the nitro oxygen). This prevents it from associating with water molecules, making it volatile with steam.

  • 4-nitro-1-naphthol has intermolecular hydrogen bonding, making it non-volatile.

  • 1-Naphthol has low steam volatility compared to the 2-nitro isomer.

Steps:

  • Place crude mixture in a flask with water.

  • Pass live steam through the flask or boil vigorously with a Dean-Stark trap.

  • Distillate (Receiver): Contains pure 2-nitro-1-naphthol (yellow needles).

  • Residue (Boiling Flask): Contains 4-nitro-1-naphthol, unreacted 1-naphthol, and tars.

Protocol C: Flash Chromatography

Best for: High purity requirements (>98%) and small scales.

  • Stationary Phase: Silica Gel (Acid washed recommended but standard is okay).

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5 to 70:30).

  • Additive: Add 1% Acetic Acid to the mobile phase.

    • Why? Naphthols and nitrophenols streak badly on silica due to their acidity. The acetic acid suppresses ionization, sharpening the bands.

  • Elution Order (Typical):

    • 1-Naphthol (High Rf, comes out early in non-polar).

    • 2-Nitro-1-naphthol.[1][2]

    • 4-Nitro-1-naphthol (More polar).

Module 3: Troubleshooting & FAQs

Q1: The aqueous layer in Protocol A is black, not red. What happened?

  • Diagnosis: Extensive oxidation (tar formation).

  • Fix: The "black" is likely colloidal tar. Proceed with the acidification (Step 3). The tars often flocculate and can be filtered off before the nitro-product precipitates, or they will co-precipitate. If co-precipitation occurs, recrystallize the final solid from Ethanol/Water.

Q2: I tried Protocol A, but my yield is very low.

  • Diagnosis: The pH might not have been high enough to fully deprotonate the nitro-naphthol, or the organic solvent volume was too high (partition coefficient issue).

  • Fix: Ensure the aqueous extract is clearly basic (pH > 8). Perform multiple extractions (3x) with the bicarbonate solution.

Q3: Can I use NaOH instead of Bicarbonate?

  • WARNING: No. Sodium Hydroxide (NaOH) is a strong base. It will deprotonate both the nitro-naphthols (pKa ~6) AND the unreacted 1-naphthol (pKa ~9.3). Both will move into the water layer, defeating the purpose of the separation. You must use a weak base to exploit the pKa difference.

Q4: My product is an oil after acidification.

  • Diagnosis: Melting point depression due to mixed isomers (2-nitro and 4-nitro mixture).

  • Fix: Extract the oil into DCM, dry over

    
    , and evaporate. Recrystallize the residue from ethanol or acetic acid to obtain solids.
    

References

  • Organic Syntheses , Coll. Vol. 2, p.451 (1943); Vol. 11, p.76 (1931). 1-Nitro-2-naphthol.[6][12] (Provides precedent for nitronaphthol solubility and salt formation).

  • PubChem Compound Summary . 1-Naphthol (CID 7005). National Center for Biotechnology Information. (pKa and Solubility Data).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
  • Wikipedia . Steam Distillation. (Principles of separating volatile organic compounds).

Sources

controlling temperature in exothermic nitration of naphthalene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Thermal Management & Selectivity Control in Naphthalene Nitration

Introduction: The Thermal Paradox of Naphthalene

Welcome to the Advanced Synthesis Support Center. If you are reading this, you are likely dealing with the classic paradox of nitrating naphthalene derivatives: Activation vs. Degradation.

Unlike benzene, naphthalene's fused ring system is electron-rich and highly reactive toward electrophilic aromatic substitution. The reaction with mixed acid (


) is violently exothermic. The central challenge is not starting the reaction, but stopping it at the mono-nitro stage (kinetic control) without triggering a thermal runaway or producing thermodynamic impurities (2-nitro isomers and dinitro-species).

This guide replaces standard operating procedures (SOPs) with a dynamic troubleshooting framework designed for high-stakes research environments.

Tier 1: Critical Safety & Thermal Runaway (The "Red Zone")

User Issue: "My internal temperature is spiking despite maximum jacket cooling. The exotherm is outpacing the heat removal."

Diagnosis: Adiabatic Acceleration

You are likely experiencing the onset of a thermal runaway. In batch nitration, the heat generation rate (


) has exceeded the heat removal rate (

). Naphthalene nitration has a high adiabatic temperature rise (

); if cooling fails, the reaction heat alone can boil the solvent or trigger explosive decomposition of the nitration mixture.
Immediate Protocol: The "Stop-Flow" Emergency Loop

Do not attempt to simply "increase stirring." You must sever the fuel source immediately.

  • Cut the Feed: Immediately stop the addition of the nitrating agent (Mixed Acid).

  • Full Cooling: Set jacket temperature to maximum cooling capacity (do not freeze the reaction mass if using acetic acid/anhydride, as crystallization halts heat transfer).

  • Emergency Quench: If

    
     continues to rise 
    
    
    
    past setpoint after feed stop, dump the reaction mass into the pre-weighed ice/water quench tank.
The Science of Control (Feedback Logic)

The following logic gate illustrates the automated safety response required for this chemistry.

ThermalSafetyLoop Sensor Temp Sensor (Ti) Controller PID Controller Sensor->Controller Ti > Setpoint? Pump Dosing Pump (HNO3) Controller->Pump Normal: Adjust Rate Critical: STOP Cooling Cryostat / Jacket Controller->Cooling Maximize Flow Valve Emergency Quench Valve Controller->Valve Runaway Detected (Ti > Limit)

Figure 1: Automated thermal feedback loop. The dosing pump must be interlocked with the reactor temperature. If


 exceeds the limit, the pump must hard-stop automatically.

Tier 2: Selectivity & Quality Control (The "Amber Zone")

User Issue: "I am getting a 70:30 mix of 1-nitro and 2-nitro isomers, plus significant dinitro impurities. I need >95% 1-nitro selectivity."

Diagnosis: Kinetic vs. Thermodynamic Failure

Naphthalene nitration is governed by two distinct pathways:[1]

  • Kinetic Product (1-nitronaphthalene): Favored at low temperatures.[1] The

    
    -position is more nucleophilic due to better resonance stabilization of the arenium ion intermediate.
    
  • Thermodynamic Product (2-nitronaphthalene): Favored at higher temperatures (

    
    ) or long residence times.
    
  • Dinitration: Occurs if the reaction mass heats up, providing the activation energy for the deactivated mono-nitro ring to react again.

Troubleshooting Protocol: Temperature Zoning

To fix the isomer ratio, you must lower the temperature and control the "hot spot" at the injection point.

  • Target Temperature: Maintain reaction mass at -40°C to -20°C .

  • Chemistry Adjustment: Switch from standard Mixed Acid to a milder system if possible, or use Flow Chemistry (see Tier 3) to manage the exotherm.

Data: Temperature vs. Selectivity Profile Based on experimental data for naphthalene nitration (Reference 1, 2)

ParameterKinetic Control (Target)Thermodynamic Control (Avoid)
Temperature -40°C to -15°C> 50°C
Major Product 1-Nitronaphthalene (

)
2-Nitronaphthalene (

) + Dinitro
Typical Ratio (

)
~29 : 1~9 : 1
Risk Factor Crystallization of reagentsPolysubstitution & Oxidation

Tier 3: Advanced Methodologies (The "Green Zone")

User Issue: "Batch scale-up is failing. The exotherm is unmanageable at 5kg scale, and yield is dropping."

Solution: Continuous Flow Microreactors

Batch reactors suffer from a poor Surface-Area-to-Volume ratio (


) as they scale. The heat generated by nitration cannot escape fast enough, leading to "hot spots" that ruin selectivity.

The Fix: Move to a Continuous Flow Reactor (Microreactor). In a microreactor, the channel diameter is small (microns to mm), providing massive surface area for heat exchange. This allows you to run the reaction at higher effective concentrations without thermal runaway.

Experimental Workflow: Continuous Flow Nitration
  • Stream A: Naphthalene derivative in solvent (e.g., Dichloromethane or Nitromethane).

  • Stream B: Nitrating Agent (Fuming

    
     or 
    
    
    
    ).
  • Reactor: Glass or SiC microreactor plate cooled to -20°C.

  • Residence Time: 30 seconds to 2 minutes (vs. hours in batch).

FlowChemistry Substrate Substrate Feed (Pump A) Mixer Micro-Mixer (High Turbulence) Substrate->Mixer Controlled Flow Acid Nitrating Agent (Pump B) Acid->Mixer Controlled Flow Reactor Residence Time Unit (Cooled -20°C) Mixer->Reactor Rapid Heat Exchange Quench Quench Zone (Ice/Water) Reactor->Quench Product Stream

Figure 2: Continuous flow setup.[2] The micro-mixer ensures instant homogeneity, preventing localized hot spots that lead to dinitration.

Why This Works (Evidence)

Recent studies (Zhou et al., 2023) demonstrated that in a microreactor setup for naphthalene nitration:

  • Yield: Reached 94.96% .

  • Thermal Control: Maximum overtemperature was limited to 3.78°C (compared to potentially >50°C spikes in batch).

  • Safety: The small active volume minimizes the hazard of handling large quantities of explosive nitration mixture.

Frequently Asked Questions (FAQs)

Q: Can I use Acetyl Nitrate (HNO3 + Acetic Anhydride) instead of Mixed Acid? A: Yes, but with extreme caution. Acetyl nitrate is a powerful nitrating agent that improves regioselectivity for the 1-position (Reference 3). However, the mixture of acetic anhydride and nitric acid is explosive if not temperature-controlled. Never mix them without a solvent heel, and keep the temp < 5°C during generation.

Q: Why does my reaction turn black/tarry? A: This indicates oxidation. Naphthalene is easily oxidized. If the acid concentration is too high or the temperature too hot, the ring breaks down into quinones and tars. Solution: Reduce acid strength (use 65% HNO3 instead of fuming) or lower the temperature.

Q: How do I separate the 1-nitro and 2-nitro isomers? A: Fractional crystallization is the standard method. 1-Nitronaphthalene crystallizes more readily from ethanol or methanol. For high purity, column chromatography or preparative HPLC is required, but optimizing the reaction temperature (Tier 2) is the most efficient purification step.

References

  • Olah, G. A., et al. (1961).[3][4] Nitration of naphthalene and remarks on the mechanism of electrophilic aromatic nitration. Journal of the American Chemical Society.[3][4]

  • Zhou, F., et al. (2023).[5] Study on Continuous Flow Nitration of Naphthalene. Organic Process Research & Development (ACS).

  • Kulkarni, A. A., et al. (2025).[1] Continuous-flow-enabled intensification in nitration processes.[5][6] Beilstein Journal of Organic Chemistry.[6]

  • Albright, L. F. (2011). Nitration of Hydrocarbons and Other Organic Compounds.[2][3][4][6][7][8][9] Encyclopedia of Chemical Processing and Design.

Sources

resolving co-eluting peaks of nitronaphthol isomers in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Triage

The Challenge: Nitronaphthol isomers (e.g., 1-nitro-2-naphthol and 2-nitro-1-naphthol) are "isobaric" and possess nearly identical hydrophobicities (


). Standard C18 columns often fail to resolve them because they rely primarily on hydrophobic subtraction, which cannot distinguish the subtle positional differences of the nitro group.

The Solution: Resolution requires exploiting secondary interactions —specifically


-

interactions and shape selectivity—rather than relying solely on hydrophobicity.
Diagnostic Decision Tree

Use this workflow to identify the root cause of your co-elution before changing hardware.

TroubleshootingTree Start START: Co-Eluting Peaks CheckRs Check Resolution (Rs) Start->CheckRs RsLow Rs < 1.5 (Overlap) CheckRs->RsLow CheckShape Check Peak Shape RsLow->CheckShape Tailing Tailing (As > 1.2) CheckShape->Tailing Yes Symmetric Symmetric (As ≈ 1.0) CheckShape->Symmetric No Action_pH Action: pH Incorrect (Ionization Issue) Tailing->Action_pH Silanol Interaction or Ionization Action_Selectivity Action: Selectivity Issue (Need π-π Phase) Symmetric->Action_Selectivity Hydrophobicities are identical Action_Efficiency Action: Efficiency Issue (Check Column Health/Flow)

Figure 1: Diagnostic workflow for identifying the root cause of co-elution. If peaks are symmetric but overlapping, the stationary phase chemistry is likely insufficient.

The Science of Separation (Mechanistic Insight)

To resolve these isomers, you must understand the two critical "levers" available in your method: Stationary Phase Selectivity and Mobile Phase pH .

A. Stationary Phase: Beyond C18

A standard C18 column interacts with analytes via London Dispersion Forces (hydrophobicity). Since both isomers have a naphthalene ring and a nitro group, their hydrophobic footprint is nearly identical.

The Fix: Use a Pentafluorophenyl (PFP) or Phenyl-Hexyl phase.

  • Mechanism: The PFP ring is electron-deficient (due to fluorine atoms). The nitronaphthol naphthalene ring is electron-rich. This creates a strong "donor-acceptor"

    
    -
    
    
    
    interaction.
  • Shape Selectivity: The position of the nitro group (ortho vs. para relative to the ring fusion) alters the planar "shape" of the molecule. Rigid PFP phases can discriminate based on how flat the molecule sits against the stationary phase.

PiPiInteraction Analyte Nitronaphthol Isomer (Electron Rich Ring) Interaction Strong π-π Stacking (Stereoselective) Analyte->Interaction Donates e- StationaryPhase PFP Ligand (Electron Deficient Ring) StationaryPhase->Interaction Accepts e- Separation Resolved Peaks Interaction->Separation Different Binding Energy per Isomer

Figure 2: The mechanism of separation on a PFP column. The electron-deficient stationary phase interacts differentially with the electron clouds of the isomers.

B. Mobile Phase pH: The Ionization Trap

Nitronaphthols are weak acids. The nitro group is electron-withdrawing, which stabilizes the phenoxide ion, significantly lowering the pKa compared to regular naphthols.

  • 2-Nitro-1-naphthol pKa: ~6.1[1]

  • 1-Nitro-2-naphthol pKa: ~6-7 (varies by specific solvation)

Critical Rule: You must operate at least 2 pH units away from the pKa .

  • At pH 7.0: Both species are partially ionized. Ionized species elute near the void volume (co-eluting) and interact with silanols (tailing).

  • At pH 3.0: Both species are fully protonated (neutral). This maximizes retention and hydrophobic/

    
    -
    
    
    
    interaction.

Optimization Protocol (SOP)

Follow this step-by-step protocol to resolve the isomers.

Phase 1: Column Selection

Do not start with C18.

  • Primary Recommendation: PFP (Pentafluorophenyl) Core-Shell Column (e.g., Kinetex PFP, ACE C18-PFP).

  • Secondary Recommendation: Phenyl-Hexyl.

  • Dimensions: 150mm x 4.6mm, 2.7µm or 3µm particle size (provides high efficiency

    
    ).
    
Phase 2: Mobile Phase Preparation

Goal: Suppress ionization and promote


-

overlap.
  • Solvent A (Aqueous): 0.1% Formic Acid in Water (pH ~2.7) OR 20mM Ammonium Formate adjusted to pH 3.0.

  • Solvent B (Organic): Methanol (MeOH) .

    • Why MeOH? Acetonitrile (ACN) has its own

      
       electrons (triple bond) which can compete with the stationary phase for the analyte. MeOH is "transparent" to 
      
      
      
      -
      
      
      interactions, allowing the column to do the work.
Phase 3: Gradient Method
  • Flow Rate: 1.0 mL/min (adjust for column ID).

  • Temperature: 25°C (Lower temperatures enhance

    
    -
    
    
    
    interactions; higher temps weaken them).
  • Gradient:

    • 0 min: 40% B

    • 15 min: 70% B

    • 15.1 min: 40% B (Re-equilibrate)

Comparative Performance Data
ParameterC18 / ACN / pH 7.0C18 / MeOH / pH 3.0PFP / MeOH / pH 3.0
Retention (

)
Low (< 1.0)Moderate (2-4)High (3-6)
Selectivity (

)
~1.0 (Co-elution)1.05 (Partial)> 1.15 (Baseline)
Peak Shape Tailing (Silanol interaction)SymmetricSymmetric
Mechanism Hydrophobic onlyHydrophobicHydrophobic + Shape/

-

Troubleshooting FAQ

Q: My peaks are split or have a "shoulder." Is this co-elution? A: If the "shoulder" is constant across injections, yes, it is likely the isomer. However, rule out solvent mismatch first. If your sample is dissolved in 100% ACN but your starting gradient is 40% MeOH, the strong solvent can cause peak splitting.

  • Fix: Dissolve the sample in the starting mobile phase (e.g., 40% MeOH/Water).

Q: I switched to a Phenyl column, but the resolution is still poor. A: Check your organic modifier. Are you using Acetonitrile?

  • Fix: Switch to Methanol. ACN suppresses the

    
    -
    
    
    
    interactions necessary for the Phenyl column to work effectively.

Q: The retention times are drifting. A: Nitronaphthols are sensitive to temperature because


-

interactions are exothermic.
  • Fix: Ensure your column compartment is thermostatted. Do not rely on ambient temperature.

Q: Can I use THF (Tetrahydrofuran)? A: Yes. THF is a strong solvent that can sometimes enhance selectivity for nitro-compounds by disrupting hydrogen bonding, but it is less compatible with modern PEEK tubing and detectors. Try MeOH/PFP first.

References

  • Selectivity of PFP Phases: Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A.

  • Nitronaphthol Properties & pKa: PubChem Compound Summary for CID 11075, 1-Nitro-2-naphthol. [2]

  • Separation of Isomers on PFP: Mac-Mod Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality.

  • Isomer Separation Guide: Phenomenex. HPLC Troubleshooting Guide - Peak Issues.

Sources

Validation & Comparative

Comparative Guide: 1H NMR Chemical Shifts of 1-Hydroxy-6-nitronaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Hydroxy-6-nitronaphthalene (also known as 6-nitro-1-naphthol) is a critical intermediate in the synthesis of azo dyes, pharmaceuticals, and fluorescent probes. In drug development, precise structural characterization is paramount, particularly to differentiate it from its regioisomers (e.g., 2-nitro-1-naphthol or 4-nitro-1-naphthol) formed during non-selective nitration processes.

This guide provides a technical analysis of the 1H NMR spectral signature of 1-Hydroxy-6-nitronaphthalene. It compares the theoretical and observed chemical shifts against key alternatives, highlighting the specific coupling patterns and solvent effects that confirm regiochemistry.

Part 1: Structural Analysis & Assignment Logic

Understanding the NMR spectrum requires mapping the electronic effects of the substituents on the naphthalene core.

  • 1-OH Group (Electron Donor): Exerts a strong shielding effect on the ortho (C2) and para (C4) positions via resonance. It also creates a peri-interaction with H8.

  • 6-NO₂ Group (Electron Withdrawing): Exerts a strong deshielding effect on the ortho (C5, C7) positions via induction and resonance.

Structural Diagram & Numbering

The following diagram illustrates the atom numbering used for NMR assignment.

G cluster_rings C1 C1 (OH) C2 C2 (H) C1->C2 C8 C8 (H) C1->C8 Peri C3 C3 (H) C2->C3 C4 C4 (H) C3->C4 C5 C5 (H) C4->C5 Peri C6 C6 (NO2) C5->C6 C7 C7 (H) C6->C7 C7->C8

Figure 1: Numbering scheme for 1-Hydroxy-6-nitronaphthalene. Blue nodes indicate the phenol ring; Green nodes indicate the nitro-substituted ring.

Part 2: 1H NMR Chemical Shift Data[1][2]

Due to the scarcity of open-source raw data for this specific isomer, the values below represent a consensus of theoretical prediction (Chemo-informatics/SCS) and comparative analysis with experimentally validated analogues (1-nitronaphthalene and 1-naphthol).

Table 1: Predicted Chemical Shifts (DMSO-d₆)

Solvent: DMSO-d₆ is recommended to prevent OH exchange and observe the hydroxyl proton.

PositionProtonShift (δ ppm)MultiplicityCoupling Constant (

in Hz)
Assignment Logic
OH 1-OH10.5 - 11.2 Broad Singlet-H-bonded to solvent (DMSO).
H2 Ar-H6.95 Doublet (d)

Shielded by ortho-OH.
H3 Ar-H7.45 Triplet (t) / dd

Meta to OH; minimal electronic perturbation.
H4 Ar-H7.35 Doublet (d)

Shielded by para-OH.
H5 Ar-H8.75 Doublet (d)

Most Deshielded. Ortho to NO₂ and Peri to H4.
H7 Ar-H8.15 dd

Ortho to NO₂; deshielded.
H8 Ar-H8.35 Doublet (d)

Peri to OH (deshielding interaction).

Part 3: Comparative Analysis (Isomer Differentiation)

The primary challenge in synthesis is distinguishing the 1,6-isomer from the 1,2-isomer (2-nitro-1-naphthol) and 1,4-isomer (4-nitro-1-naphthol).

vs. 2-Nitro-1-naphthol (The "Intramolecular" Check)

The 1,2-isomer forms a strong intramolecular hydrogen bond between the nitro oxygen and the hydroxyl proton.

  • Key Difference (OH Signal): In 2-nitro-1-naphthol, the OH signal shifts dramatically downfield to δ 14.0 - 15.0 ppm and is sharp. In the 1,6-isomer, the OH is intermolecularly bonded to DMSO, appearing at δ 10.5 - 11.2 ppm .

  • Key Difference (H2 Signal): The 1,6-isomer shows a doublet for H2 (δ 6.95). The 1,2-isomer lacks the H2 proton , showing only H3 and H4 coupling.

vs. 4-Nitro-1-naphthol (The Symmetry Check)

The 1,4-isomer has substituents at para positions on the same ring.

  • Key Difference (Coupling):

    • 1,6-Isomer: Ring A (OH side) has 3 protons (H2, H3, H4) showing an ABC system (d, t, d).

    • 1,4-Isomer: Ring A has only 2 protons (H2, H3) showing an AB system (two doublets,

      
       Hz).
      
Table 2: Comparative Diagnostic Signals
Feature1-Hydroxy-6-nitronaphthalene 2-Nitro-1-naphthol 4-Nitro-1-naphthol
OH Shift ~11.0 ppm (Broad)>14.0 ppm (Sharp) ~11.0 ppm (Broad)
Ring A Protons 3 (H2, H3, H4)3 (H3, H4, H5... wait, H3, H4)2 (H2, H3)
Coupling Pattern H2/H4 (d), H3 (t)H3 (d), H4 (d)H2 (d), H3 (d)
H5 Shift ~8.75 ppm (d, J=2) ~8.0 ppm~8.4 ppm (d, J=9)

Part 4: Experimental Protocol for Optimal Resolution

To ensure the resolution required to see the small meta-coupling (


 Hz) of H5 and H7, follow this strict protocol.
Reagents
  • Analyte: 1-Hydroxy-6-nitronaphthalene (>98% purity).

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane).

    • Why DMSO? Chloroform (

      
      ) may cause the OH signal to broaden or disappear due to exchange. DMSO stabilizes the OH proton.
      
Step-by-Step Workflow

Protocol Start Start: Sample Preparation Weigh Weigh 5-10 mg of Compound (Avoid saturation) Start->Weigh Dissolve Add 0.6 mL DMSO-d6 (Use dry solvent ampoule) Weigh->Dissolve Filter Filter through cotton/glass wool (Remove suspended solids) Dissolve->Filter Acquire Acquire 1H NMR (Min 400 MHz, 16-32 Scans) Filter->Acquire Process Process Data (Line Broadening = 0.3 Hz) Acquire->Process Analyze Check OH Region (10-15 ppm) Check H5 Singlet/Doublet (8.7 ppm) Process->Analyze

Figure 2: Sample preparation and acquisition workflow for high-fidelity NMR data.

Critical Processing Parameters
  • Phasing: Manual phasing is required. The NO₂ group induces significant polarity; automatic phasing often fails at the baseline.

  • Integration: Integrate the aromatic region (6.5–9.0 ppm) separately from the OH peak. The OH peak width varies with concentration and temperature.

  • Temperature: If the OH signal is broad, run the experiment at 300K or 310K to sharpen the exchangeable proton signal.

References

  • Comparison of Nitronaphthol Isomers

    • PubChem Compound Summary for CID 69083 (2-Nitro-1-naphthol). National Center for Biotechnology Information (2025). Link

    • PubChem Compound Summary for CID 6849 (1-Nitronaphthalene). National Center for Biotechnology Information (2025). Link

  • Synthesis and Characterization

    • Hodgson, H. H., & Turner, H. S. (1944).[1] Preparation of 6-nitro-1-naphthol.[1][2] Journal of the Chemical Society, 8-10.[1] Link

  • General NMR Shift Data

    • Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Link

  • Substituent Chemical Shifts (SCS) Methodology: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for additivity rules used in the "Predicted" section).

Sources

Comparative Guide: C13 NMR Spectrum Analysis of 6-Nitronaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the 13C NMR spectral characteristics of 6-nitronaphthalen-1-ol (6-nitro-1-naphthol) against its structural isomers (principally 2-nitro-1-naphthol) and its parent compound, 1-naphthol.

Audience: Synthetic chemists and structural biologists requiring robust methods for distinguishing regioisomers of substituted naphthalenes during drug development and dye synthesis.[1]

Key Insight: While 1H NMR provides coupling constants, 13C NMR is the definitive tool for resolving the position of the nitro group in naphthols. The distinction relies on identifying the unique "distal ring" electronic perturbations caused by the 6-nitro substitution, which leaves the phenolic ring (C1-C4) relatively similar to the parent 1-naphthol, unlike the 2-nitro isomer which drastically alters the C1-C2 environment.

Structural Context & Isomer Challenge

In the synthesis of nitronaphthols (e.g., via nitration of 1-naphthol or 1-naphthol-5-sulfonic acid), regio-control is often imperfect. Researchers frequently encounter mixtures of:

  • Target: 6-Nitronaphthalen-1-ol (Distal substitution)

  • Alternative A: 2-Nitro-1-naphthol (Ortho substitution, common byproduct)

  • Alternative B: 4-Nitro-1-naphthol (Para substitution)

Distinguishing these requires analyzing how the -OH (Electron Donating Group, EDG) and -NO2 (Electron Withdrawing Group, EWG) interact across the bicyclic system.

Diagram 1: Isomer Differentiation Logic

IsomerLogic Start Crude Nitration Product Step1 13C NMR Acquisition (DMSO-d6 or CDCl3) Start->Step1 Decision1 Check C1 (C-OH) Region (~150-160 ppm) Step1->Decision1 Isomer2 2-Nitro-1-naphthol Strong Deshielding at C2 C1 shift affected by H-bond Decision1->Isomer2 Ortho-effect detected Isomer4 4-Nitro-1-naphthol Symmetry in C2/C3 region Para-effect on C1 Decision1->Isomer4 Para-effect detected Isomer6 6-Nitro-1-naphthol (Target) C1 Shift ~ Parent 1-Naphthol New Deshielded Peak at C6 (~145 ppm) Decision1->Isomer6 Distal-effect detected

Caption: Decision tree for assigning nitronaphthol regioisomers based on C13 chemical shift perturbations.

Comparative Spectral Analysis

The following data compares the Target (6-Nitro) with the Parent (1-Naphthol) and the most common Alternative (2-Nitro).

Experimental & Predicted Chemical Shifts (ppm)

Note: Values are referenced to DMSO-d6 (39.5 ppm) or CDCl3 (77.0 ppm).[1] "Predicted" values for 6-nitro are derived from substituent effect stabilization energy (SESE) additivity rules applied to the 1-naphthol scaffold.

Carbon Position1-Naphthol (Parent) [1]2-Nitro-1-naphthol (Alternative) [2]6-Nitro-1-naphthol (Target) Diagnostic Note
C1 (C-OH) 153.6 156.1 ~155.0 C1 in 6-nitro is less perturbed than in 2-nitro.
C2 109.9134.5 (C-NO2)~110.0Key Differentiator: C2 remains shielded in 6-nitro.[1]
C3 126.7126.0~127.0
C4 126.9125.1~126.5
C5 124.0127.9~124.5
C6 128.0127.4~146.0 (C-NO2) Key Differentiator: New downfield peak in 6-nitro.[1]
C7 130.3130.2~125.0Shielded by ortho-NO2 effect.[1]
C8 118.0119.4~123.0Deshielded by peri-interaction with NO2?
C9 (Quaternary) 135.0144.3~138.0
C10 (Quaternary) 121.5108.6~122.0
Detailed Analysis of Substituent Effects
The "Distal Ring" Signature (6-Nitro-1-naphthol)

In 6-nitronaphthalen-1-ol, the molecule effectively behaves as two separate electronic systems fused together:

  • Phenolic Ring (C1-C4): Retains the electron-rich character of 1-naphthol.[1] You will observe the characteristic upfield signal for C2 (~110 ppm) , similar to the parent compound.[1] This confirms the nitro group is not on this ring.[1]

  • Nitro Ring (C5-C8): The introduction of the nitro group at C6 creates a strong deshielding effect at the C6 position (shifting from ~128 to ~146 ppm) .[1] This is the "smoking gun" for 6-substitution.

The "Ortho" Signature (2-Nitro-1-naphthol)

In the 2-nitro isomer, the electron-withdrawing nitro group is adjacent to the hydroxyl.

  • C2 Shift: The C2 carbon shifts dramatically downfield (from ~110 to ~135 ppm) due to the direct attachment of the nitro group (alpha-effect).[1]

  • C1 Shift: The C1 carbon often sees a slight downfield shift due to the intramolecular Hydrogen Bond (OH...O2N), which locks the conformation and desolvates the hydroxyl group.[1]

Experimental Protocol: Validated Characterization Workflow

To ensure reproducibility and accurate assignment, follow this protocol.

Phase 1: Sample Preparation
  • Solvent Choice: Use DMSO-d6 rather than CDCl3.[1]

    • Reasoning: Nitronaphthols are sparingly soluble in chloroform.[1] DMSO disrupts intermolecular hydrogen bonding, sharpening the exchangeable -OH proton signal (in 1H NMR) and preventing aggregation broadening in 13C.

  • Concentration: Prepare a saturated solution (~20-30 mg in 0.6 mL) to ensure quaternary carbons (C1, C6, C9, C10) are visible above the noise floor.

Phase 2: Acquisition Parameters (Bruker/Varian 400 MHz+)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Critical: Quaternary carbons (C-NO2 and C-OH) have long T1 relaxation times.[1] Short delays will suppress their intensity, making integration and identification difficult.[1]

  • Scans (NS): Minimum 1024 scans for adequate S/N ratio on the quaternary peaks.

Phase 3: Assignment Logic (Self-Validating)
  • Locate C-OH: Find the most downfield peak (~155 ppm).[1]

  • Locate C-NO2: Look for the second most downfield non-carbonyl peak (~135-148 ppm).[1]

    • If this peak correlates (in HMBC) to protons on the same ring as C-OH, you have 2-nitro or 4-nitro .

    • If this peak correlates to protons on the different ring (distal), you have 6-nitro or 7-nitro .

  • Check C2:

    • If you see a signal at ~110 ppm , C2 is unsubstituted (likely 6-nitro).[1]

    • If the ~110 ppm signal is missing, C2 is substituted (likely 2-nitro).[1]

Diagram 2: HMBC Correlation Workflow

HMBCWorkflow H1 Proton H2 (Doublet, ~7.0 ppm) C_OH Carbon C1 (~155 ppm) H1->C_OH 3-bond coupling (Strong) C_NO2 Carbon C-NO2 (Target) H1->C_NO2 If NO2 is at C4 (3-bond) Subg If H2 shows NO coupling to C-NO2, NO2 is likely on Distal Ring (6, 7, or 8) H1->Subg

Caption: Using Heteronuclear Multiple Bond Correlation (HMBC) to link protons to the nitro-bearing carbon.

Performance vs. Alternatives

Feature6-Nitro-1-naphthol2-Nitro-1-naphthol1-Naphthol
Spectral Complexity High (Low symmetry)High (Low symmetry)Medium (High symmetry)
C2 Chemical Shift Shielded (~110 ppm) Deshielded (~135 ppm)Shielded (~110 ppm)
Solubility (DMSO) GoodExcellentExcellent
Differentiation Requires 13C/HMBCIdentifiable by 1H aloneReference Standard

References

  • MDPI. (2021). Benzodioxin-Annulated Naphthalimides as Potent DNA Replication Stress Inducers.[1] (Contains relevant naphthalene derivative NMR data). Retrieved from [Link][1]

  • Oregon State University. (n.d.).[1] 13C NMR Chemical Shifts and Substituent Effects. Retrieved from [Link]

Sources

Mass Spectrometry Fragmentation Patterns of Hydroxy-Nitronaphthalenes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the mass spectrometry fragmentation patterns of hydroxy-nitronaphthalenes (HNNs), focusing on the differentiation of isomers through mechanistic interpretation of product ions.

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, Drug Development Professionals

Executive Summary

Hydroxy-nitronaphthalenes (HNNs) are critical analytes in atmospheric chemistry (as secondary organic aerosol components) and toxicology (as metabolites of nitro-PAHs). Their structural isomers—specifically the ortho-substituted (e.g., 1-nitro-2-naphthol) versus non-ortho-substituted variants—exhibit distinct mass spectrometric behaviors. This guide delineates the fragmentation pathways that allow for their unambiguous identification, emphasizing the "Ortho Effect" as a primary diagnostic tool.

Technical Comparison: Ionization Architectures

The choice of ionization dictates the fragmentation envelope. For HNNs, two primary modalities are employed:

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Mode Positive (70 eV)Negative (Deprotonation)
Primary Ion

(Radical Cation)

(Even-electron Anion)
Key Application Structural elucidation; Library matchingTrace quantification; Complex matrices
Fragmentation Spontaneous, high-energy in-sourceCollision-Induced Dissociation (CID) required
Isomer Specificity High (Distinct "Ortho Effect" peaks)Moderate (Requires optimized collision energy)

Expert Insight: While ESI(-) is superior for sensitivity due to the acidic phenolic proton, EI is recommended for de novo structural characterization because the radical cation (


) facilitates the hydrogen rearrangements necessary to observe the diagnostic "ortho" losses described below.

Deep Dive: Fragmentation Mechanisms & Isomer Differentiation

The core challenge in analyzing HNNs is distinguishing positional isomers. This is achieved by exploiting the proximity of the nitro (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) and hydroxyl (

) groups.
The Ortho Effect (Diagnostic for 1,2-isomers)

In isomers where the nitro and hydroxyl groups are adjacent (e.g., 2-nitro-1-naphthol or 1-nitro-2-naphthol ), a specific intramolecular hydrogen transfer occurs under EI conditions.

  • Mechanism: The oxygen of the nitro group abstracts the phenolic hydrogen.

  • Result: The expulsion of a neutral hydroxyl radical (

    
    ), resulting in a peak at 
    
    
    
    .
  • Secondary Loss: The resulting ion often loses Carbon Monoxide (CO, 28 Da).

Standard Nitro-Aromatic Fragmentation (Non-Ortho)

In isomers where groups are separated (e.g., 1-nitro-4-naphthol ), the H-transfer is geometrically impossible.

  • Mechanism: Direct cleavage of the C-N bond.

  • Result: Dominant losses of

    
     (46 Da) to form 
    
    
    
    or
    
    
    (30 Da) to form
    
    
    .
Comparative Data Table

The following data contrasts the spectral fingerprints of the ortho-isomer (2-Nitro-1-naphthol) against standard nitro-naphthalene behavior.

Parameter2-Nitro-1-naphthol (Ortho) Generic Non-Ortho Isomer
Molecular Weight 189 Da189 Da
Base Peak (100%)

189 (

)

189 (

)
Diagnostic Peak 1

172 (

, Loss of OH)
Absent or Negligible
Diagnostic Peak 2

114/115 (Ring fragmentation)

159 (

, Loss of NO)
Diagnostic Peak 3

143 (

, Weak intensity)

143 (

, High intensity)
Mechanistic Driver H-Transfer / Ortho Effect Direct Inductive Cleavage

Visualization of Fragmentation Pathways[2]

The following diagram illustrates the divergent pathways for ortho vs. non-ortho isomers.

HNN_Fragmentation cluster_ortho Ortho-Isomer Pathway (e.g., 2-nitro-1-naphthol) cluster_nonortho Non-Ortho Pathway (e.g., 1-nitro-4-naphthol) M_Ion Molecular Ion (M+) m/z 189 Ortho_Inter H-Transfer Intermediate M_Ion->Ortho_Inter Ortho H-Transfer Frag_M30 [M - NO]+ m/z 159 M_Ion->Frag_M30 - NO (30 Da) Frag_M46 [M - NO2]+ m/z 143 M_Ion->Frag_M46 - NO2 (46 Da) Frag_M17 [M - OH]+ m/z 172 Ortho_Inter->Frag_M17 - OH (17 Da) Frag_M17_CO [M - OH - CO]+ m/z 144 Frag_M17->Frag_M17_CO - CO (28 Da) Frag_M46_CO [M - NO2 - CO]+ m/z 115 Frag_M46->Frag_M46_CO - CO (28 Da)

Caption: Divergent fragmentation pathways. The green path highlights the diagnostic "Ortho Effect" (OH loss), while the yellow path represents standard nitro-aromatic cleavage.

Experimental Protocols

To replicate these results and ensure valid isomer differentiation, follow these self-validating protocols.

GC-MS Protocol (Structural Identification)
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).

  • Inlet: Splitless mode, 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (HP-5ms), 30m x 0.25mm.

  • Oven Program: 60°C (1 min) → 20°C/min → 300°C (5 min).

  • Ionization: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 40–300.

  • Validation Check: Inject a standard of 2-nitro-1-naphthol. Verify the presence of m/z 172. If m/z 172 is <5% relative abundance, check ion source cleanliness or tuning (low abundance suggests poor thermal energy transfer or active site adsorption).

LC-MS/MS Protocol (Trace Quantitation)
  • Instrument: Triple Quadrupole (QqQ).

  • Ionization: ESI Negative Mode.

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile.

  • MRM Transitions:

    • Quantifier: 188.0 → 158.0 (Loss of NO, common in ESI-).

    • Qualifier (Ortho-specific): 188.0 → 171.0 (Loss of OH, requires optimization of Collision Energy).

  • Validation Check: Ensure the ratio of Qualifier/Quantifier transitions remains constant (±20%) across the calibration range.

References

  • ChemicalBook. (n.d.). 2-Nitro-1-naphthol Mass Spectrum (MS-IW-0743).[1] Retrieved from

  • NIST Mass Spectrometry Data Center. (n.d.). Ortho Effects in Mass Spectrometry of Analytical Derivatives. National Institute of Standards and Technology. Retrieved from

  • PubChem. (n.d.).[2] 1-Nitro-2-naphthol Compound Summary. National Library of Medicine. Retrieved from

  • ScienceDirect. (2022). Fragmentation patterns of nitro-aromatic compounds. Retrieved from

  • BenchChem. (n.d.). Spectroscopic Profile of 1-Nitroso-2-naphthol. Retrieved from

Sources

FTIR Spectroscopic Profiling of Nitro-Naphthols: A Comparative Guide to Hydroxyl and Nitro Group Assignments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of naphthalene-based pharmaceuticals and dyes, distinguishing between positional isomers is a critical quality attribute. For nitro-naphthols, the specific interaction between the hydroxyl (-OH) and nitro (-NO


) groups provides a unique spectral fingerprint.

This guide objectively compares the Fourier Transform Infrared (FTIR) absorption profiles of ortho-substituted (e.g., 1-nitro-2-naphthol) versus para-substituted (e.g., 4-nitro-1-naphthol) isomers. The core diagnostic value lies in the shift of the hydroxyl stretching frequency driven by intramolecular versus intermolecular hydrogen bonding.[1]

Theoretical Framework: Vibrational Mechanics

To accurately interpret the spectra, one must understand the vibrational modes governing these functional groups within the naphthalene aromatic system.

The Nitro Group (-NO )

The nitro group exhibits two primary stretching vibrations due to the resonance hybrid of the N-O bonds:

  • Asymmetric Stretching (

    
    ):  Typically the stronger band, found between 1550–1475 cm
    
    
    
    .
  • Symmetric Stretching (

    
    ):  A slightly weaker band, found between 1360–1290 cm
    
    
    
    .

Naphthalene Effect: Conjugation with the naphthalene ring allows electron delocalization, generally shifting these bands to lower frequencies compared to non-conjugated nitroalkanes.

The Hydroxyl Group (-OH)

The O-H stretching vibration is the most sensitive environmental probe in the spectrum:

  • Free Hydroxyl: Sharp band at 3650–3580 cm

    
     (rarely seen in solid state).
    
  • H-Bonded Hydroxyl: Broadens and shifts to lower wavenumbers (3550–2500 cm

    
    ) depending on bond strength.
    

Comparative Analysis: Isomer Differentiation

The distinction between isomers rests on the geometry of the hydrogen bond.

Scenario A: Intramolecular Hydrogen Bonding (1-Nitro-2-Naphthol)

In 1-nitro-2-naphthol, the nitro and hydroxyl groups are adjacent (ortho position). The geometry allows the hydroxyl proton to form a stable 6-membered chelate-like ring with one oxygen of the nitro group.

  • Effect: This strong intramolecular bond weakens the O-H bond significantly.

  • Spectral Consequence: The

    
     band shifts dramatically to lower frequencies, often merging with the C-H stretching region (3200–2700 cm
    
    
    
    ) or appearing as a broad, weak shoulder.
Scenario B: Intermolecular Hydrogen Bonding (4-Nitro-1-Naphthol)

In 4-nitro-1-naphthol, the groups are on opposite sides of the ring (para position). Intramolecular bonding is geometrically impossible. Instead, molecules associate with each other via intermolecular hydrogen bonds.

  • Effect: These bonds are generally weaker and less ordered than the chelate ring.

  • Spectral Consequence: The

    
     band appears as a distinct, broad peak in the standard H-bonded region (3400–3200 cm
    
    
    
    ).
Summary Data Table
Vibrational Mode1-Nitro-2-Naphthol (Intramolecular)4-Nitro-1-Naphthol (Intermolecular)Diagnostic Note
O-H Stretch (

)
3200 – 2700 cm

(Weak, Broad)
3400 – 3200 cm

(Strong, Broad)
Primary differentiator. 1,2-isomer band often obscured by C-H stretch.[2]
NO

Asymmetric (

)
~1535 – 1510 cm

~1520 – 1490 cm

Shifted by conjugation and H-bonding.
NO

Symmetric (

)
~1340 – 1310 cm

~1340 – 1300 cm

Less diagnostic value than asymmetric stretch.
C-H Out-of-Plane (

)
840 – 740 cm

840 – 740 cm

Pattern depends on substitution (ortho vs para).

Visual Logic: Diagnostic Workflow

The following diagram illustrates the logical pathway for distinguishing these isomers based on spectral features.

IsomerLogic Start Unknown Nitro-Naphthol Sample CheckOH Analyze O-H Stretching Region (3600 - 2500 cm⁻¹) Start->CheckOH BranchHigh Broad Band Present @ 3400 - 3200 cm⁻¹ CheckOH->BranchHigh Distinct Peak BranchLow Band Absent or Shifted @ < 3100 cm⁻¹ (Broad Shoulder) CheckOH->BranchLow Obscured/Shifted ResultPara Indication: Intermolecular H-Bonding (e.g., 4-Nitro-1-Naphthol) BranchHigh->ResultPara ResultOrtho Indication: Intramolecular H-Bonding (e.g., 1-Nitro-2-Naphthol) BranchLow->ResultOrtho ConfirmNO2 Confirm with NO₂ Asymmetric Stretch (~1550 - 1500 cm⁻¹) ResultPara->ConfirmNO2 ResultOrtho->ConfirmNO2

Figure 1: Decision tree for spectroscopic differentiation of nitro-naphthol isomers based on Hydrogen Bonding topology.

Experimental Protocol

To ensure the "Self-Validating" nature of this analysis, the sample preparation must preserve the solid-state hydrogen bonding network. Solutions (e.g., in CCl


) may break intermolecular bonds, confusing the diagnosis.
KBr Pellet Preparation (Preferred Method)

This method is superior to ATR for this specific application because it provides better resolution in the fingerprint region and avoids the refractive index anomalies sometimes seen with high-index organic crystals on Diamond ATR.

Materials:

  • Spectroscopic grade Potassium Bromide (KBr), dried at 110°C.[3]

  • Hydraulic Press.[4]

  • Agate Mortar and Pestle.

Step-by-Step Workflow:

  • Background Validation: Run a blank spectrum of the KBr powder alone.

    • Validation Check: Ensure no peaks appear at 1640 cm

      
       or 3400 cm
      
      
      
      (indicates moisture contamination).
  • Grinding: Mix 1–2 mg of the nitro-naphthol sample with ~200 mg of KBr. Grind vigorously in one direction until the mixture is a fine, homogeneous powder.

    • Why: Particle size must be smaller than the IR wavelength (~2-5 µm) to prevent Christiansen effect (scattering) which distorts baselines.

  • Pressing: Transfer to a die and press at 8–10 tons for 2 minutes under vacuum (if available).

  • Visual Check: The resulting pellet should be transparent or slightly translucent. Opaque (white) pellets indicate insufficient pressure or moisture.

  • Acquisition:

    • Resolution: 4 cm

      
      
      
    • Scans: 32 (minimum) to 64

    • Range: 4000 – 400 cm

      
      
      
Experimental Workflow Diagram

Protocol Step1 1. Dry KBr (110°C, 2hrs) Step2 2. Grind Sample (1% w/w in KBr) Step1->Step2 Validation Validation: Check for H₂O bands Step1->Validation QC Step3 3. Press Pellet (10 Tons, 2 min) Step2->Step3 Step4 4. Visual QC (Transparent?) Step3->Step4 Step5 5. Acquire Spectrum (4000-400 cm⁻¹) Step4->Step5

Figure 2: Validated KBr pellet preparation workflow for solid-state FTIR analysis.

References

  • NIST Mass Spectrometry Data Center. (n.d.). 1-Nitro-2-naphthol Infrared Spectrum. National Institute of Standards and Technology. Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd.
  • Smith, B. C. (2020).[5] Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online, 35(9), 10–15. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Kovács, A., & Varga, Z. (2006). Intramolecular Hydrogen Bonding in Nitrophenols and Nitronaphthols. Journal of Molecular Structure, 790(1-3), 56-63.

Sources

Comparative Reactivity Profile: 1-Hydroxy-6-nitronaphthalene vs. 1-Hydroxy-4-nitronaphthalene

[1]

Executive Summary

This guide provides a technical analysis comparing two regioisomers of nitronaphthol: 1-Hydroxy-4-nitronaphthalene (4-nitro-1-naphthol) and 1-Hydroxy-6-nitronaphthalene (6-nitro-1-naphthol).[1] While they share the same molecular formula (



  • 4-Nitro-1-naphthol exhibits strong "through-conjugation" (vinylogous para-substitution), resulting in significantly higher acidity and a distinct bathochromic shift in UV-Vis absorption.[1] It is the major product of direct nitration.[2]

  • 6-Nitro-1-naphthol relies on "trans-annular" conjugation.[1] It is synthetically more challenging to access, requiring indirect methods like the Bucherer reaction, and displays reactivity profiles closer to unsubstituted 1-naphthol but with modified solubility and redox properties.

Electronic Structure & Resonance Analysis

The fundamental difference between these isomers lies in the ability of the phenoxide anion (formed upon deprotonation) to delocalize negative charge onto the nitro group.

Mechanistic Visualization

The following diagram illustrates the resonance pathways. Note how the 4-isomer allows the negative charge to reside directly on the nitro oxygen atoms, a highly stabilizing interaction that is geometrically inhibited in the 6-isomer.

ResonanceComparisoncluster_4nitro1-Hydroxy-4-nitronaphthalene (Strong Conjugation)cluster_6nitro1-Hydroxy-6-nitronaphthalene (Extended/Weak Conjugation)A1Phenoxide Anion(Charge on O1)A2Ring Delocalization(C2, C4)A1->A2ResonanceA3Nitro Group Resonance(Charge on Nitro O)A2->A3Direct Conjugation(High Stability)B1Phenoxide Anion(Charge on O1)B2Ring Delocalization(C2, C4)B1->B2B3Distal Ring Delocalization(C5, C7)B2->B3Cross-RingCouplingB4Nitro Group Inductive Effect(No Direct Resonance)B3->B4Weak Interaction

Figure 1: Comparative resonance pathways. The red arrow indicates the direct resonance stabilization available only to the 4-isomer.

Physicochemical Profile

The electronic differences manifest directly in physical properties. The 4-isomer is significantly more acidic (lower pKa) due to the resonance stabilization shown above.

Property1-Hydroxy-4-nitronaphthalene1-Hydroxy-6-nitronaphthalene
CAS Number 605-62-938397-06-7
Molecular Weight 189.17 g/mol 189.17 g/mol
Acidity (pKa) ~6.2 (Experimental/Predicted)~8.1 (Predicted/Analogous)
Appearance Yellow needles/prismsPale yellow powder
Solubility (Water) Low (<1 g/L), soluble in baseVery Low, soluble in base
UV-Vis

~330–340 nm (Strong CT band)~300–310 nm (Blue-shifted)
Primary Synthesis Direct NitrationIndirect (e.g., Bucherer)

Key Insight: The pKa difference (~2 log units) implies that at physiological pH (7.4), the 4-isomer exists primarily as the naphtholate anion (water-soluble, reactive), while the 6-isomer remains largely protonated (lipophilic).

Synthetic Pathways[1][3]

Synthesis of 1-Hydroxy-4-nitronaphthalene (Direct Route)

This isomer is the kinetic and thermodynamic product of the nitration of 1-naphthol.[1] The hydroxyl group directs the incoming electrophile (

1

Protocol Summary:

  • Dissolution: Dissolve 1-naphthol in glacial acetic acid.

  • Nitration: Add a stoichiometric amount of

    
     in acetic acid dropwise at 10–15°C.
    
  • Quenching: Pour mixture into ice water. The 4-nitro isomer precipitates as a yellow solid.

  • Purification: Recrystallize from ethanol to remove the minor 2-nitro isomer.

Synthesis of 1-Hydroxy-6-nitronaphthalene (Indirect Route)

Direct nitration does not yield the 6-isomer because the nitro group deactivates the ring it occupies, and the hydroxyl group activates its own ring (positions 2 and 4).[1] To place a nitro group on the distal ring (position 6), one must use a precursor where the directing groups are different, or use the Bucherer Reaction to convert an amine to a hydroxyl group.

Pathway:

  • Starting Material: 1,6-Dinitronaphthalene (obtained from nitration of naphthalene) or 6-nitro-1-naphthylamine.[1]

  • Bucherer Reaction:

    • Reflux 6-nitro-1-naphthylamine with aqueous sodium bisulfite (

      
      ).[1]
      
    • This forms the tetralone-sulfonate intermediate.

    • Hydrolysis with base (

      
      ) yields 1-hydroxy-6-nitronaphthalene.[1]
      

Experimental Protocols

Protocol A: Spectroscopic Determination of pKa

Use this self-validating protocol to experimentally verify the acidity difference.

Reagents:

  • Compound Stock Solution (

    
     M in Methanol).
    
  • Buffers: Citrate-Phosphate series (pH 3.0 to 10.0).[1]

Procedure:

  • Blanking: Zero the UV-Vis spectrophotometer with the buffer solution.

  • Sample Prep: Add 50 µL of Stock Solution to 2.95 mL of pH 3.0 buffer in a quartz cuvette.

  • Scan: Record spectrum (250–500 nm). Note the

    
     of the neutral species.
    
  • Titration: Repeat with buffers of increasing pH.

  • Observation:

    • 4-Nitro: Watch for a dramatic shift to a longer wavelength (bathochromic shift) appearing around pH 5.5–6.5.[1]

    • 6-Nitro: The shift will occur at higher pH (around 7.5–8.5) and the intensity of the charge-transfer band will be lower.

  • Calculation: Plot Absorbance vs. pH at the anion's

    
    . The inflection point is the pKa.
    
Protocol B: Thin Layer Chromatography (TLC) Differentiation

Quick identification method.

  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: Hexane:Ethyl Acetate (7:3 v/v).

  • Visualization:

    • 4-Nitro: Visible as a bright yellow spot under visible light; quenches UV fluorescence strongly.[1]

    • 6-Nitro: Pale spot, may require UV (254 nm) to visualize clearly.[1]

    • Rf Value: 4-nitro is generally more polar (lower Rf) due to the strong charge separation in its resonance hybrid, compared to the 6-nitro isomer.

Reactivity Case Study: Nucleophilic Substitution

In drug development, these scaffolds are often modified at the hydroxyl group (O-alkylation).

  • 1-Hydroxy-4-nitronaphthalene: The hydroxyl proton is highly acidic.[1] Alkylation (e.g., with methyl iodide) proceeds rapidly using weak bases (

    
    ) in acetone. However, the nucleophilicity of the oxygen is reduced because the electron density is pulled into the nitro group.
    
  • 1-Hydroxy-6-nitronaphthalene: The hydroxyl proton is less acidic.[1] Alkylation requires stronger bases (

    
     or 
    
    
    ) or higher temperatures. Once deprotonated, the oxygen is a better nucleophile than the 4-isomer counterpart because the electron withdrawal is inductive (weaker) rather than resonance-based.

References

  • Acidity and Resonance

    • IUPAC Dissociation Constants of Organic Acids.[3] (Data supported by PubChem computed properties for Nitronaphthols).

    • Source: [1]

  • Synthesis & Bucherer Reaction

    • Drake, N. L. "The Bucherer Reaction." Organic Reactions1942, 1, 105.
    • Source: [1]

  • Spectroscopic Data

    • UV-Vis Spectra of Naphthols.
    • Source:

  • General Reactivity

    • Booth, G. "Naphthalene Derivatives." Ullmann's Encyclopedia of Industrial Chemistry.
    • Source:

elemental analysis standards for C10H7NO3 compounds

Precision Microanalysis of Scaffolds: Benchmarking Standards for Nitro-Aromatic Combustion

Executive Summary: The "Matrix Matching" Imperative

In the high-stakes environment of drug development, the elemental verification of the

nitro-naphtholshydroxyquinoline carboxylic acids

This guide challenges the "one-standard-fits-all" approach. While Acetanilide is the ubiquitous NIST-traceable calibrant, relying on it exclusively for nitro-aromatics can mask instrument inefficiencies, specifically "Nitro Slip"—the incomplete reduction of nitrogen oxides (


We compare three standard strategies to ensure your CHN/O data meets the strict

123

The Analyte Challenge:

Before selecting a standard, we must understand the enemy. The target molecule

  • Theoretical Composition: C: 63.49% | H: 3.73% | N: 7.40% | O: 25.37%

  • Thermodynamic Hurdle: Nitro groups (

    
    ) are thermodynamically stable and require high-temperature oxidation to break, yet the resulting 
    
    
    species are difficult to reduce completely to
    
    
    gas in the reduction reactor.
  • The Risk: If your reduction tube is partially exhausted, Acetanilide (an amide, easy to reduce) will pass QC, but 1-nitro-2-naphthol will yield low Nitrogen results (e.g., 7.1% instead of 7.4%).

Comparative Analysis of Standards

We evaluate three primary calibration candidates for analyzing

Candidate A: Acetanilide ( )
  • Role: The Generalist (NIST SRM 141e).

  • Pros: High purity, non-hygroscopic, excellent stability. The industry default.

  • Cons: Nitrogen is present as an amide . Amides combust and reduce relatively easily.

  • Verdict: Necessary but insufficient. Use for K-factor calibration, but not for validating reduction efficiency of nitro compounds.

Candidate B: Sulfanilamide ( )
  • Role: The Heteroatom Specialist.

  • Pros: Contains Sulfur and a Sulfonamide group. Good for checking simultaneous CHNS performance.

  • Cons: The N-S bond cleavage is different from N-O bond cleavage. Introduces Sulfur background if you are running CHN only.

  • Verdict: Secondary Choice. Use only if your

    
     derivative might contain sulfur impurities or if running in CHNS mode.
    
Candidate C: 2,4-Dinitroaniline ( )[5][6]
  • Role: The Stress Test (The "Matrix Match").

  • Pros: High Nitrogen (22.95%) in Nitro groups. Structurally similar to nitro-naphthols. If your instrument can accurately measure this, it can measure your sample.

  • Cons: Not always available as a primary NIST SRM (often a secondary standard).

  • Verdict: Critical Validator. Use as a daily "Check Standard" (QC) to verify the reduction tube's capacity to handle nitro groups.

Summary Comparison Table
FeatureAcetanilideSulfanilamide2,4-Dinitroaniline
Formula



Nitrogen % 10.36%16.27%22.95%
N-Functionality Amide (Easy)Sulfonamide (Medium)Nitro (Hard)
Oxygen % 11.84%18.58%34.95%
Primary Use Calibration (K-Factor)CHNS ValidationNitro-Reduction QC
Suitability for

High (Calibration)MediumHigh (Validation)

Scientific Logic: The Combustion Pathway[7]

To understand why the "Nitro" standard is crucial, we must visualize the instrument workflow. The failure point for

Reduction

CombustionFlowcluster_failureCritical Failure Point for Nitro CompoundsSampleSample(C10H7NO3)CombustionCombustion Reactor(950-1050°C + O2)Sample->CombustionFlashGasesGases ProducedCO2, H2O, NOx, O2Combustion->GasesReductionReduction Reactor(Cu @ 650°C)Gases->ReductionCarrier Gas (He)DetectionTCD Detector(N2, CO2, H2O)Reduction->DetectionPure N2

Caption: The workflow of Flash Combustion. Nitro compounds produce excess NOx, which rapidly depletes the Copper (Cu) in the reduction reactor. If the Cu is exhausted, NOx escapes detected, causing low Nitrogen results.

Experimental Protocol: The "Dual-Standard" Validation

Do not rely on a single calibration curve. Use this self-validating protocol for

Phase 1: System Calibration (The Baseline)
  • Conditioning: Run 3 "Blank" samples (Tin capsule only) to stabilize the baseline.

  • Calibration: Weigh Acetanilide (Standard A) in a range covering your sample weight (e.g., 1.5 mg, 2.0 mg, 2.5 mg).

  • K-Factor Calculation: Generate the calibration curve (

    
    ).
    
Phase 2: The "Nitro Stress Test" (The Validation)
  • QC Run: Weigh 2.0 mg of 2,4-Dinitroaniline (Standard C) or a high-purity Nitro-Naphthol reference.

  • Analysis: Run as an unknown.

  • Criteria:

    • If Nitrogen recovery is > 99.6% , the reduction tube is healthy. Proceed to sample.

    • If Nitrogen recovery is < 99.0% , the Copper reduction layer is exhausted or "channeled." Do not run your samples. Repack the reduction tube.

Phase 3: Oxygen Dosing Optimization
  • Formula:

    
    
    
  • For Nitro-aromatics, ensure an excess of

    
     injection (approx 10-15 mL per mg of sample) to prevent "soot" formation which traps Nitrogen.
    

Decision Matrix for Standard Selection

Use this logic flow to select the correct standard for your specific derivative.

StandardSelectionStartAnalyze C10H7NO3 DerivativeIsSulfurDoes molecule contain Sulfur?Start->IsSulfurIsNitroIs Nitrogen in Nitro/Refractory form?IsSulfur->IsNitroNoUseSulfanilUse Sulfanilamide / BBOT(Match S & N)IsSulfur->UseSulfanilYesUseAcetanilideUse Acetanilide(Standard Amide)IsNitro->UseAcetanilideNo (Amine/Amide)UseNitroStdUse Acetanilide (Calib) + Dinitroaniline (QC)IsNitro->UseNitroStdYes (Nitro/Heterocycle)

Caption: Selection logic. For Nitro-naphthols (C10H7NO3), the path leads to the "Nitro QC" strategy to ensure reduction efficiency.

Supporting Data: The "Nitro Slip" Effect[8]

The following table illustrates why Acetanilide alone is insufficient when the instrument maintenance is overdue. This data simulates a scenario with a 70% consumed Reduction Tube.

AnalyteStandard Used for Calib.[1][4][5]Theoretical N%Found N%RecoveryInterpretation
Acetanilide Acetanilide10.36%10.35%99.9%False Pass: Amides reduce easily; instrument looks "fine."
1-Nitro-2-naphthol Acetanilide7.40%7.18% 97.0% Fail: Nitro groups failed to reduce completely; lost as undetected NOx.
1-Nitro-2-naphthol Dinitroaniline7.40%7.39%99.8%Pass: Matrix-matched calibration compensated for the offset (or prompted tube change).

Key Takeaway: Using Acetanilide to validate a system for Nitro analysis can lead to false confidence. The "Nitro Slip" only appears when analyzing the difficult matrix.

References

  • National Institute of Standards and Technology (NIST). (2012). Certificate of Analysis, Standard Reference Material® 141d, Acetanilide. Retrieved from [Link]

  • Waites, T. & Morgan, E. (2021). Elemental Analysis of Refractory Nitrogen Compounds: Overcoming Incomplete Combustion.
  • Elementar. (2023). Analysis of fluorine, chlorine, bromine, iodine and sulfur in organic compounds. Retrieved from [Link][6]

Comparative Guide: Fluorescence Quantum Yield of 6-Nitro-1-Naphthol vs. 1-Naphthol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical comparison of the photophysical properties of 1-Naphthol (the parent photoacid) and its derivative, 6-Nitro-1-naphthol .

The core distinction lies in the competition between Excited-State Proton Transfer (ESPT) and Intersystem Crossing (ISC) .

  • 1-Naphthol serves as a benchmark "super-photoacid," exhibiting significant fluorescence (

    
     in organic solvents) and dual emission in aqueous media due to rapid proton transfer.
    
  • 6-Nitro-1-naphthol acts as a "dark" chromophore. The introduction of the nitro group (

    
    ) at the 6-position introduces low-lying 
    
    
    
    states that facilitate ultrafast Intersystem Crossing (ISC) to the triplet state, effectively quenching fluorescence (
    
    
    ).

This comparison highlights the profound impact of substituent electronics (Hammett effects) on excited-state dynamics, critical for designing fluorescent probes versus non-emissive dye intermediates.

Fundamental Photophysics & Data Comparison

Comparative Data Table
Parameter1-Naphthol (Standard)6-Nitro-1-Naphthol (Derivative)
Fluorescence Quantum Yield (

)
~0.46 - 0.50 (Cyclohexane)~0.01 - 0.10 (Water, pH dependent)< 0.001 (Practically Non-Fluorescent)
Dominant Decay Mechanism Radiative (

) + ESPT (

)
Intersystem Crossing (

)
Excited State Lifetime (

)
~2 - 10 ns (Solvent dependent)< 100 ps (Rapid quenching)
Ground State pKa 9.2~7.5 - 8.0 (Predicted/Acidified)
Excited State pKa (

)
~0.5 (Strong Photoacid)N/A (Lifetime too short for equilibrium)
Emission Color UV/Blue (Neutral)

Green (Anion)
None (Dark / Heat dissipation)
Mechanistic Divergence[1]
1-Naphthol: The ESPT Pathway

1-Naphthol is a textbook example of a photoacid.[1] Upon excitation to the singlet state (


), the electron density shifts from the hydroxyl oxygen to the aromatic ring, drastically increasing acidity (

).
  • Non-Polar Solvents: It fluoresces from the neutral form (

    
    ).
    
  • Polar/Aqueous Solvents: It undergoes ESPT to water, forming the naphtholate anion (

    
    ) which emits at a longer wavelength (large Stokes shift).
    
6-Nitro-1-Naphthol: The Nitro-Quenching Effect

The nitro group is a strong electron-withdrawing group (EWG). Its presence introduces a new decay channel:

  • El-Sayed's Rule: The nitro group adds

    
     transitions that are energetically close to the 
    
    
    
    excited state.
  • Spin-Orbit Coupling: This proximity enhances Spin-Orbit Coupling (SOC), allowing for ultrafast Intersystem Crossing (ISC) from the Singlet (

    
    ) to the Triplet (
    
    
    
    ) state.
  • Result: The molecule enters a "dark" triplet state and relaxes non-radiatively (phosphorescence is rare in fluid solution at RT), rendering

    
     negligible.
    

Visualization of Pathways

The following diagram contrasts the radiative pathway of 1-Naphthol with the non-radiative quenching of 6-Nitro-1-naphthol.

Jablonski cluster_0 1-Naphthol (Fluorescent) cluster_1 6-Nitro-1-Naphthol (Quenched) S0_1 S0 (Ground) S1_1 S1 (Excited) S0_1->S1_1 Excitation (hν) Anion S1' (Anion) S1_1->Anion ESPT (H+ Transfer) Fluor_Neutral Blue Fluor. (Emission) S1_1->Fluor_Neutral kr Fluor_Anion Green Fluor. (ESPT Emission) Anion->Fluor_Anion kr' S0_2 S0 (Ground) S1_2 S1 (Excited) S0_2->S1_2 Excitation (hν) T1 T1 (Triplet) S1_2->T1 Fast ISC (Nitro Effect) Heat Non-Radiative Decay (Heat) T1->Heat knr

Caption: Jablonski diagram illustrating the competition between Fluorescence/ESPT (Left) and Nitro-induced Intersystem Crossing (Right).

Experimental Protocol: Measuring Relative Quantum Yield

Since 6-Nitro-1-naphthol has a negligible yield, direct absolute measurement is difficult. The Relative Method using 1-Naphthol (or Quinine Sulfate) as a reference is the standard validation protocol.

Reagents & Setup
  • Reference Standard: 1-Naphthol (Recrystallized, >99%).

  • Solvent: Cyclohexane (Spectroscopic Grade) – Crucial to avoid ESPT complications during baseline measurement.

  • Sample: 6-Nitro-1-naphthol.

  • Instrument: Spectrofluorometer (e.g., Horiba Fluorolog or equivalent).

Step-by-Step Workflow
  • Absorbance Matching (The Optical Dilution Rule):

    • Prepare stock solutions of both compounds.

    • Dilute both samples so that their Absorbance (A) at the excitation wavelength (

      
      ) is below 0.1  (ideally 0.05).
      
    • Reasoning: This prevents inner-filter effects (re-absorption of emitted light) which skew quantum yield calculations.

  • Spectrum Acquisition:

    • Excitation: Set

      
       to the isosbestic point or peak absorption (e.g., 295 nm).
      
    • Emission Scan: Scan from

      
       to 600 nm.
      
    • Expectation: 1-Naphthol will show a strong band centered ~320-340 nm. 6-Nitro-1-naphthol will likely show a flat line (baseline noise) or extremely weak emission.

  • Calculation: Use the comparative formula:

    
    
    
    • Where

      
       is the slope of Integrated Fluorescence Intensity vs. Absorbance.
      
    • 
       is the refractive index of the solvent (cancels out if same solvent is used).
      
Protocol Visualization

Protocol Start Start: Quantum Yield Measurement Prep Prepare Solutions (Cyclohexane) Start->Prep CheckAbs Check Absorbance @ λ_ex (Must be < 0.1 OD) Prep->CheckAbs Branch Is OD < 0.1? CheckAbs->Branch Dilute Dilute Sample Branch->Dilute No Measure Measure Integrated Emission Area (F) Branch->Measure Yes Dilute->CheckAbs Calc Calculate Φ using Slope Method Measure->Calc

Caption: Workflow for ensuring accurate relative quantum yield determination, preventing inner-filter artifacts.

Applications & Implications

1-Naphthol: The pH Probe

Due to its high


 and sensitivity to proton concentration (ESPT), 1-Naphthol derivatives are widely used as:
  • pH Sensors: Ratiometric sensing of local pH changes in biological environments.

  • Photoacid Generators: Initiating polymerization or chemical reactions with light.

6-Nitro-1-Naphthol: The "Dark" Reference

While not a fluorophore, its properties are vital for:

  • Quenching Studies: Used as a model to study the distance-dependence of electron transfer or energy transfer.

  • Dye Synthesis: It serves as a chromogenic coupler (e.g., in photography or azo-dye manufacturing) where absorbance (color) is required, but fluorescence is undesirable.

References

  • Waitens, T. et al. (2025). Ultrafast Excited-State Proton-Transfer Reaction of 1-Naphthol-3,6-Disulfonate. ResearchGate.

  • Frank, C. (2010). Determining the Acid Dissociation Constant of 2-Naphthol in the Ground and Excited State. FranklyCaroline.

  • Peon, J. et al. (2021). Making Nitronaphthalene Fluoresce. Journal of Physical Chemistry Letters.

  • Marzzacco, C. J. et al. (1989). Excited-State Protonation and Photophysical Properties of Azaphenanthrenes. Journal of Physical Chemistry.

  • PubChem. (2024). 5-Nitro-1-naphthol Compound Summary. National Library of Medicine.

Sources

reference standards for 1-Hydroxy-6-nitronaphthalene purity analysis

Author: BenchChem Technical Support Team. Date: February 2026

Reference Standards for 1-Hydroxy-6-nitronaphthalene Purity Analysis

Executive Summary: The Purity Paradox in Niche Impurities

1-Hydroxy-6-nitronaphthalene (1,6-HNN; CAS 38397-06-7), also known as 6-nitro-1-naphthol, represents a critical class of nitro-aromatic impurities often encountered in the synthesis of azo dyes and specific pharmaceutical intermediates (e.g., naphthalene-based pharmacophores).[1] Unlike common solvents or APIs, 1,6-HNN lacks widely available Certified Reference Materials (CRMs) from primary pharmacopeial bodies (USP/EP).[1]

This guide addresses the "Reference Standard Gap" by comparing the two viable pathways for researchers: Commercial Research Grade Standards vs. In-House Qualified Primary Standards (qNMR/Mass Balance) . We provide the experimental protocols required to validate the latter, ensuring data integrity for regulatory submissions.

Strategic Comparison: Sourcing vs. Qualification

For a niche impurity like 1,6-HNN, the "product" choice is not between Brand X and Brand Y, but between reliance on vendor CoAs and internal qualification .

Comparative Analysis of Standard Types
FeatureOption A: Commercial Research Grade Option B: In-House Qualified Primary Standard
Primary Source Chemical catalogs (e.g., Biosynth, SynChem)Synthesized or purified in-house
Purity Assignment Typically "Area %" by HPLC (often overestimates purity)Mass Balance (HPLC + TGA + KF) or qNMR
Traceability Vendor-defined; rarely traceable to SI unitsSI-Traceable (via NIST-traceable qNMR internal standard)
Suitability Early R&D, qualitative identificationGLP/GMP release testing, toxicity studies
Risk High: Hygroscopicity or inorganic salts often ignoredLow: Full structural and potency characterization

Scientist’s Verdict: For regulatory toxicology or late-stage API release, Option B is mandatory . Commercial standards for 1,6-HNN often degrade to 95% purity over time due to the lability of the hydroxyl group and nitro-reduction potential, rendering "label purity" unreliable.[1]

Decision Framework: The Qualification Workflow

The following Graphviz diagram visualizes the decision logic for selecting and qualifying the reference standard.

Standard_Qualification_Workflow cluster_experiments Purity Assignment (Mass Balance) Start Need 1,6-HNN Reference Standard Check_CRM Is Pharmacopeial CRM Available? Start->Check_CRM Buy_CRM Purchase USP/EP CRM (Not currently available) Check_CRM->Buy_CRM Yes Source_Vendor Source High-Purity Vendor Material (>95% HPLC Area) Check_CRM->Source_Vendor No Qualify Execute In-House Qualification Source_Vendor->Qualify HPLC HPLC-UV/DAD (Chromatographic Purity) Qualify->HPLC TGA_KF TGA / Karl Fischer (Volatiles & Water) Qualify->TGA_KF ROI Residue on Ignition (Inorganics) Qualify->ROI qNMR 1H-qNMR (Orthogonal Potency) Qualify->qNMR Calc_Potency Calculate Potency (As Is) HPLC->Calc_Potency TGA_KF->Calc_Potency ROI->Calc_Potency qNMR->Calc_Potency Verification Release Release as Primary Reference Standard Calc_Potency->Release

Figure 1: Decision tree for qualifying non-compendial reference standards.[1] Note the critical role of qNMR as an orthogonal check against chromatographic methods.

Technical Protocols: Self-Validating Systems

Protocol A: HPLC-UV Purity Analysis (Chromatographic Purity)

Purpose: To determine organic impurities and establish "Area %" purity.[1]

Causality of Conditions:

  • Column: A C18 column with high carbon load is selected to retain the polar nitronaphthol.

  • Mobile Phase pH (2.5): 1,6-HNN has a phenolic hydroxyl group (predicted pKa ~7.0).[1] Acidic pH ensures the molecule remains protonated (neutral), preventing peak tailing and ensuring consistent retention time.

  • Wavelength (230 nm): Selected based on the strong absorbance of the naphthalene ring system, maximizing sensitivity for related isomers (e.g., 1-nitronaphthalene).[1]

Method Parameters:

  • Instrument: HPLC with Photodiode Array Detector (DAD).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0 min: 90% A / 10% B[1]

    • 15 min: 10% A / 90% B[1]

    • 20 min: 10% A / 90% B[1]

    • 20.1 min: 90% A / 10% B (Re-equilibration).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temp: 30°C.

  • Injection Volume: 5 µL.

  • Sample Diluent: 50:50 Water:Acetonitrile.

Acceptance Criteria:

  • Resolution between 1,6-HNN and nearest isomer (e.g., 1-Hydroxy-3-nitronaphthalene) > 1.5.[1]

  • Tailing factor: 0.8 – 1.2.

Protocol B: 1H-qNMR for Absolute Potency (The "Gold Standard")

Purpose: To assign an absolute weight-percent purity (Potency) traceable to SI units, bypassing the need for response factors of unknown impurities.[1]

Methodology:

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM).[1] Rationale: High purity, non-hygroscopic, distinct singlet signal at ~6.3 ppm which does not overlap with the aromatic region of nitronaphthalenes (7.0–9.0 ppm).

  • Solvent: DMSO-d6. Rationale: Ensures complete solubility of the nitro-aromatic and prevents hydroxyl proton exchange broadening.[1]

  • Preparation: Weigh accurately ~10 mg of 1,6-HNN and ~10 mg of Maleic Acid into the same vial. Dissolve in 0.7 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): 60 seconds (Must be > 5 × T1 of the longest proton).

    • Scans: 32 or 64.

Calculation:


[1]

Where:

  • 
     = Integral area[1][3]
    
  • 
     = Number of protons (1,6-HNN aromatic proton vs Maleic acid vinylic protons)[1]
    
  • 
     = Molecular weight[1][4][5][6]
    
  • 
     = Weight taken[1]
    
  • 
     = Purity (as decimal)[1]
    

Comparative Data: HPLC vs. qNMR

The following table illustrates why relying solely on HPLC (commercial grade approach) is risky for this compound.

ParameterHPLC-UV Result (Typical Vendor CoA)qNMR Result (In-House Qualification)Interpretation
Purity Value 98.5% (Area %) 94.2% (Weight %) HPLC ignores inorganic salts, water, and non-UV active impurities.[1]
Water Content Not Tested2.1% (via KF)1,6-HNN can be hygroscopic.[1]
Inorganic Residue Not Tested1.8% (via ROI)Residual salts from nitration/neutralization steps.
Standard Deviation 0.1%0.3%qNMR is slightly less precise but significantly more accurate .

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13215709, 1-Hydroxy-6-nitronaphthalene. Retrieved February 3, 2026, from [Link]

  • Chakraborty, A., et al. (2015). A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities. Journal of Chromatographic Science. Retrieved February 3, 2026, from [Link]

  • International Conference on Harmonisation (ICH). Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. Retrieved February 3, 2026, from [Link]

  • Holzgrabe, U. (2010).Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. (General reference for qNMR protocol causality).

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 1-Hydroxy-6-nitronaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Snapshot

Immediate Action Required: Treat 1-Hydroxy-6-nitronaphthalene (CAS 16866-99-6 / 38397-06-7) as a Toxic Solid with potential thermal instability.[1][2] It is not merely "organic waste"; it possesses the dual hazards of a nitro-aromatic and a phenolic compound.[1][2]

Hazard Class GHS Classification Required PPE
Acute Toxicity Category 3 (Oral/Dermal)Nitrile gloves (double-gloved recommended), Lab coat, Safety glasses w/ side shields.[1][2]
Reactivity Thermal Decomposition RiskWork in a fume hood.[1][2] Keep away from heat/friction.[2][3]
Environmental Aquatic Acute 1ZERO drain disposal.[1][2] All traces must be collected.[2][4]
Chemical Intelligence: The "Why" Behind the Protocol

Analysis by Senior Application Scientist

To handle this compound safely, you must understand its molecular behavior.[1][2] 1-Hydroxy-6-nitronaphthalene is a "Janus-faced" molecule, presenting two distinct reactivity profiles that dictate its disposal:

  • The Nitro Group (-NO₂): This moiety introduces thermodynamic instability.[1] While mononitro compounds are generally more stable than polynitro compounds (like TNT), they are still susceptible to violent decomposition if heated under confinement.[2]

    • Operational Implication: Never dispose of this material in containers that may be subjected to high heat or friction (e.g., grinding).[2]

  • The Hydroxyl Group (-OH): This makes the compound a weak acid (naphthol).[2] It can react with strong bases to form nitronaphtholate salts.[2]

    • Operational Implication: These salts are often more shock-sensitive than the parent compound.[1][2] Do not neutralize with strong bases (NaOH/KOH) prior to disposal unless part of a validated, temperature-controlled process.

Critical Segregation Protocols

The Golden Rule: Segregation prevents the "unintentional reactor" scenario in your waste bin.[2]

  • INCOMPATIBLE - DO NOT MIX WITH:

    • Strong Oxidizers (Nitric acid, Peroxides): Risk of hypergolic ignition or explosion.[2]

    • Strong Bases (Sodium Hydroxide): Risk of forming shock-sensitive salts (exothermic reaction).[1][2]

    • Reducing Agents (Hydrides, active metals): Risk of generating heat and toxic byproducts (hydroxylamines).[2]

    • Combustibles: Do not mix solid nitronaphthol with paper trash or cardboard.[2]

  • COMPATIBLE STREAMS:

    • General organic solvents (non-halogenated) only if the compound is already in solution.

    • If solid, it must be segregated into a dedicated "Toxic Solids" stream.[1]

Step-by-Step Disposal Workflow
Phase A: Characterization & Preparation

Before moving the vessel, confirm the state of the material.[2]

  • Is it Solid? Keep it solid. Dissolving it creates a larger volume of hazardous liquid waste.[2]

  • Is it in Solution? Identify the solvent. If the solvent is highly volatile (e.g., ether), ensure the waste container is vented or stored in a cool area to prevent pressure buildup.[2]

Phase B: Packaging
  • Select Container: Use a High-Density Polyethylene (HDPE) or Amber Glass container.[1][2]

    • Why? HDPE is resistant to phenolic attack and shock-absorbent.[1][2] Amber glass protects from photodegradation (nitro compounds can degrade into reactive species under UV light).[2]

  • Double Containment: Place the primary container inside a secondary spill-proof tray or bag during transport to the waste accumulation area.[2]

  • Headspace: Leave at least 10% headspace in liquid containers to accommodate thermal expansion.[2]

Phase C: Labeling

Affix a hazardous waste tag immediately.[2] It must include:

  • Full Chemical Name: "1-Hydroxy-6-nitronaphthalene" (No abbreviations).[1][2][5]

  • Hazard Checkboxes: [x] Toxic, [x] Irritant.[2]

  • Special Note: "NITRO COMPOUND - DO NOT AUTOCLAVE."

Visualizing the Decision Logic

The following diagram outlines the decision tree for disposing of 1-Hydroxy-6-nitronaphthalene, ensuring no critical step is missed.

DisposalProtocol Start Start: Waste Identification 1-Hydroxy-6-nitronaphthalene CheckState Physical State Check Start->CheckState Solid Solid Waste CheckState->Solid Is Dry Powder/Crystal Liquid Solution Waste CheckState->Liquid Is Dissolved SegregationSolid Segregate: Toxic Solids Stream (Do NOT mix with paper/trash) Solid->SegregationSolid SegregationLiquid Segregate: Compatible Solvents (No Oxidizers/Strong Bases) Liquid->SegregationLiquid Packaging Packaging: HDPE or Amber Glass (Screw Cap - No Metal) SegregationSolid->Packaging SegregationLiquid->Packaging Labeling Labeling: 'Toxic' + 'Nitro-Aromatic' Warning: Do Not Autoclave Packaging->Labeling Handoff Handoff to EHS for Incineration Labeling->Handoff

Figure 1: Decision logic for the safe segregation and packaging of nitronaphthol waste streams.

Emergency Contingencies

Scenario A: Dry Spill (Powder) [1][2]

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Up: Wear N95 or P100 respirator to prevent inhalation of toxic dust.[2]

  • Clean: Do NOT use a dry brush (static/friction risk).[2] Use a wet wipe or damp paper towel to gently absorb the powder.[2]

  • Disposal: Place all cleanup materials into the "Toxic Solids" bin immediately.

Scenario B: Skin Exposure

  • Drench: Immediately wash with soap and water for 15 minutes.[2] Nitro compounds absorb transdermally and can cause methemoglobinemia (blue skin/lips).[2]

  • Alert: Seek medical attention. Inform the medic that the patient was exposed to a Nitro-aromatic compound (this is specific toxicological info they need).

Regulatory & Compliance Framework
  • RCRA (USA): While 1-Hydroxy-6-nitronaphthalene is not explicitly listed on the P-list or U-list, it must be characterized by the generator.[1] Due to its toxicity and flammability profile, it should be coded as D001 (Ignitable) if it burns vigorously, or simply managed as Non-RCRA Regulated Hazardous Waste (if testing shows stability), but best practice dictates treating it as fully regulated hazardous waste [1].[1][2]

  • Disposal Method: The ultimate fate of this molecule should be High-Temperature Incineration with scrubber systems.[1] This ensures the complete destruction of the aromatic ring and safe management of NOx emissions [2].[2]

References
  • United States Environmental Protection Agency (EPA). (2023).[2] Hazardous Waste Generators: Categories and Requirements.[2] EPA.gov.[2] [Link]1][2]

  • National Center for Biotechnology Information (NCBI). (2023).[2] 1-Nitronaphthalene (Compound Summary).[1][2][3][6] PubChem.[2][7] [Link]1][2]

  • Occupational Safety and Health Administration (OSHA). (2023).[2] Occupational Safety and Health Standards: Toxic and Hazardous Substances. OSHA.gov.[2] [Link]1][2]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.